molecular formula C29H28N2O5S B12361317 Riselcaftor CAS No. 2799652-36-9

Riselcaftor

Cat. No.: B12361317
CAS No.: 2799652-36-9
M. Wt: 516.6 g/mol
InChI Key: ILQPLXMPYBURHT-PZGXJGMVSA-N
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Description

Riselcaftor is a useful research compound. Its molecular formula is C29H28N2O5S and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

2799652-36-9

Molecular Formula

C29H28N2O5S

Molecular Weight

516.6 g/mol

IUPAC Name

(2R,4R)-2-(2-methoxy-5-methylphenyl)-N-(2-methylquinolin-5-yl)sulfonyl-4-phenyloxolane-2-carboxamide

InChI

InChI=1S/C29H28N2O5S/c1-19-12-15-26(35-3)24(16-19)29(17-22(18-36-29)21-8-5-4-6-9-21)28(32)31-37(33,34)27-11-7-10-25-23(27)14-13-20(2)30-25/h4-16,22H,17-18H2,1-3H3,(H,31,32)/t22-,29+/m0/s1

InChI Key

ILQPLXMPYBURHT-PZGXJGMVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@]2(C[C@@H](CO2)C3=CC=CC=C3)C(=O)NS(=O)(=O)C4=CC=CC5=C4C=CC(=N5)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CC(CO2)C3=CC=CC=C3)C(=O)NS(=O)(=O)C4=CC=CC5=C4C=CC(=N5)C

Origin of Product

United States

Foundational & Exploratory

Riselcaftor (PTI-801): A Technical Guide to its Mechanism of Action in CFTR Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riselcaftor (formerly known as PTI-801 or VRT-532) is an investigational small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive technical overview of this compound's mechanism of action, drawing upon preclinical and clinical research to elucidate its role in rescuing the function of mutant CFTR, particularly the common F508del mutation. This guide details its molecular interactions, summarizes key quantitative efficacy data, outlines relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and CFTR Modulation

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport.[1] The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the quantity of functional channels at the cell surface.[2][3]

CFTR modulators are a class of drugs designed to correct the underlying protein defects. They are broadly categorized as:

  • Correctors: Compounds that aid in the proper folding and trafficking of mutant CFTR protein to the cell membrane.[1][4]

  • Potentiators: Molecules that enhance the channel gating function of CFTR proteins that are present at the cell surface.

This compound is classified as a CFTR corrector. It has been developed to address the primary folding and trafficking defect of the F508del-CFTR protein.

Mechanism of Action of this compound

This compound's primary mechanism of action is to act as a pharmacological chaperone, facilitating the conformational maturation of the F508del-CFTR protein and enabling its transit from the ER to the cell surface.

Binding Site and Allosteric Correction

Biochemical and functional studies, particularly the lack of additive effects when combined with the corrector Elexacaftor (VX-445), strongly suggest that this compound shares a common binding site or allosteric pathway with Elexacaftor. Elexacaftor is known to bind to a site at the interface of the first nucleotide-binding domain (NBD1), the second membrane-spanning domain (MSD2), and intracellular loop 4 (ICL4). This interaction stabilizes the protein structure, allowing it to bypass the ER quality control checkpoints. Given the shared mechanism, it is highly probable that this compound binds at a similar location, acting as a "molecular glue" to promote the correct assembly of CFTR domains.

This allosteric correction mechanism is distinct from that of Type I correctors, such as Tezacaftor (VX-661), which primarily bind to and stabilize the first membrane-spanning domain (MSD1). The complementary binding sites of different classes of correctors form the basis for combination therapies.

Rescue of F508del-CFTR Processing and Trafficking

The binding of this compound to the nascent F508del-CFTR polypeptide promotes its proper folding, leading to:

  • Increased Protein Maturation: this compound facilitates the conversion of the core-glycosylated, immature form of CFTR (Band B) to the complex-glycosylated, mature form (Band C) that has transited through the Golgi apparatus. This is a key indicator of successful protein trafficking.

  • Enhanced Cell Surface Density: By escaping ER-associated degradation (ERAD), a greater quantity of F508del-CFTR protein is trafficked to and inserted into the apical membrane of epithelial cells.

The signaling pathway for CFTR maturation and the points of intervention for correctors and potentiators are illustrated in the diagram below.

CFTR_Modulation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent F508del-CFTR Nascent F508del-CFTR Misfolded F508del-CFTR Misfolded F508del-CFTR Nascent F508del-CFTR->Misfolded F508del-CFTR ERAD ER-Associated Degradation (ERAD) Misfolded F508del-CFTR->ERAD Corrected Folding Corrected Folding Misfolded F508del-CFTR->Corrected Folding This compound Mature F508del-CFTR Mature F508del-CFTR Corrected Folding->Mature F508del-CFTR Trafficking Surface F508del-CFTR Surface F508del-CFTR Mature F508del-CFTR->Surface F508del-CFTR Insertion Functional CFTR Channel Functional CFTR Channel Surface F508del-CFTR->Functional CFTR Channel Potentiator This compound (Corrector) This compound (Corrector) This compound (Corrector)->Misfolded F508del-CFTR Potentiator Potentiator Potentiator->Surface F508del-CFTR

Caption: CFTR Maturation and Modulation Pathway.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated in several preclinical and clinical studies. The following tables summarize key quantitative data on its performance as a single agent and as part of combination therapies.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeMutationThis compound EffectReference
EC50 for CFTR Maturation FRT cellsF508del~350 nM
EC50 for Chloride Transport F508del-HBE cellsF508del81 ± 19 nM
Maximal Chloride Transport F508del-HBE cellsF508del~14% of non-CF HBE cells

Table 2: Clinical Efficacy of this compound (PTI-801) in Combination Therapies

Study PhaseCombinationPatient PopulationKey Efficacy EndpointsReference
Phase 1 PTI-801 + Orkambi®F508del homozygousSweat Chloride: Statistically significant improvement at higher doses. ppFEV1: Improvement observed across all dose cohorts (not statistically significant). BMI: Statistically significant improvement at higher doses.
Phase 1 PTI-801 (high dose) + PTI-808 + PTI-428CF patientsppFEV1: 5% mean absolute increase from baseline at 14 days. Sweat Chloride: -19 mmol/L mean change from baseline; -24 mmol/L vs. placebo.
Phase 2 Posenacaftor (PTI-801) + Dirocaftor + NesolicaftorF508del homozygousppFEV1: 8 percentage point mean absolute improvement over placebo at day 28. Sweat Chloride: -29 mmol/L mean improvement at day 28.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized in vitro assays. Detailed methodologies for key experiments are provided below.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers.

Objective: To quantify CFTR-mediated chloride current in response to modulators.

Methodology:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients (F508del homozygous) are cultured on permeable supports at an air-liquid interface to form a polarized monolayer.

  • Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological solutions.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.

  • Pharmacological Modulation:

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin (a cAMP agonist) is added to activate CFTR.

    • A CFTR potentiator (e.g., Genistein or Ivacaftor) is added to maximize channel gating.

    • This compound (or vehicle control) is pre-incubated with the cells for 24-48 hours prior to the experiment to allow for correction of CFTR trafficking.

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to CFTR activation and inhibition is calculated to determine the magnitude of CFTR-mediated chloride transport.

Ussing_Chamber_Workflow Start Start Culture HBE cells on permeable support Culture HBE cells on permeable support Start->Culture HBE cells on permeable support Mount support in Ussing chamber Mount support in Ussing chamber Culture HBE cells on permeable support->Mount support in Ussing chamber Add physiological solutions Add physiological solutions Mount support in Ussing chamber->Add physiological solutions Measure baseline Isc Measure baseline Isc Add physiological solutions->Measure baseline Isc Add Amiloride (apical) Add Amiloride (apical) Measure baseline Isc->Add Amiloride (apical) Add Forskolin (basolateral) Add Forskolin (basolateral) Add Amiloride (apical)->Add Forskolin (basolateral) Add Potentiator (apical) Add Potentiator (apical) Add Forskolin (basolateral)->Add Potentiator (apical) Add CFTRinh-172 (apical) Add CFTRinh-172 (apical) Add Potentiator (apical)->Add CFTRinh-172 (apical) Analyze change in Isc Analyze change in Isc Add CFTRinh-172 (apical)->Analyze change in Isc End End Analyze change in Isc->End

Caption: Ussing Chamber Experimental Workflow.
Western Blotting for CFTR Protein Maturation

This biochemical assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its successful trafficking through the ER and Golgi.

Objective: To quantify the ratio of mature (Band C) to immature (Band B) CFTR protein.

Methodology:

  • Cell Culture and Treatment: Cells expressing F508del-CFTR (e.g., CFBE41o- or primary HBE cells) are treated with this compound or a vehicle control for 24-48 hours.

  • Cell Lysis: Cells are lysed in a buffer containing protease inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Immunoblotting: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF) and probed with a primary antibody specific to CFTR.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the bands corresponding to mature (Band C, ~170-180 kDa) and immature (Band B, ~150-160 kDa) CFTR are quantified.

  • Data Analysis: The ratio of Band C to total CFTR (Band B + Band C) is calculated to determine the maturation efficiency.

Western_Blot_Workflow Start Start Treat cells with this compound Treat cells with this compound Start->Treat cells with this compound Lyse cells and quantify protein Lyse cells and quantify protein Treat cells with this compound->Lyse cells and quantify protein Separate proteins by SDS-PAGE Separate proteins by SDS-PAGE Lyse cells and quantify protein->Separate proteins by SDS-PAGE Transfer proteins to membrane Transfer proteins to membrane Separate proteins by SDS-PAGE->Transfer proteins to membrane Probe with anti-CFTR antibody Probe with anti-CFTR antibody Transfer proteins to membrane->Probe with anti-CFTR antibody Detect with secondary antibody Detect with secondary antibody Probe with anti-CFTR antibody->Detect with secondary antibody Visualize bands Visualize bands Detect with secondary antibody->Visualize bands Quantify Band B and Band C Quantify Band B and Band C Visualize bands->Quantify Band B and Band C Calculate C/(B+C) ratio Calculate C/(B+C) ratio Quantify Band B and Band C->Calculate C/(B+C) ratio End End Calculate C/(B+C) ratio->End

Caption: Western Blotting Workflow for CFTR Maturation.

Conclusion

This compound is a promising CFTR corrector that functions by a mechanism similar to that of Elexacaftor, promoting the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Its ability to allosterically stabilize the mutant protein and rescue its function, particularly in combination with other modulators, underscores its potential as a valuable component of CF therapeutic regimens. Further research into the precise molecular interactions of this compound with the CFTR protein will continue to refine our understanding of its mechanism and inform the development of next-generation CFTR modulators.

References

Riselcaftor and the Evolution of CFTR Modulator Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Riselcaftor: A Novel CFTR Modulator

While a detailed development timeline for this compound is not in the public domain, its existence points to the ongoing, intensive research and development efforts in the field of CFTR modulation. To provide a comprehensive technical guide on the discovery and development of such molecules, this document will focus on the well-documented journey of the pioneering CFTR modulators developed by Vertex Pharmaceuticals. These drugs serve as an exemplary model for the scientific and clinical pathway that a compound like this compound might follow.

The Scientific Foundation: Targeting the Root Cause of Cystic Fibrosis

Cystic fibrosis is a monogenic disease caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[3][4] Mutations in this gene lead to a dysfunctional protein, resulting in thick, sticky mucus buildup in various organs, most critically the lungs. The discovery of the CFTR gene in 1989 was a pivotal moment that paved the way for targeted drug discovery efforts.

CFTR modulators are small molecules designed to correct the specific defects in the CFTR protein. They are broadly categorized into:

  • Correctors: These molecules aid in the proper folding and trafficking of the CFTR protein to the cell surface.

  • Potentiators: These molecules enhance the opening probability of the CFTR channel at the cell surface, thereby increasing ion flow.

A Timeline of Breakthroughs: The Vertex Pharmaceuticals CFTR Modulator Development Program

Vertex Pharmaceuticals has been at the forefront of CFTR modulator development for over two decades, bringing multiple transformative therapies to patients. Their strategy involves a portfolio approach, advancing multiple compounds into clinical studies to inform drug discovery and development.

Key Milestones in the Development of Approved CFTR Modulators:

YearMilestoneDrug(s)Significance
2012First FDA approval of a CFTR modulatorIvacaftor (Kalydeco)A potentiator for patients with specific gating mutations, marking the first therapy to treat the underlying cause of CF.
2015First combination therapy approvedLumacaftor/Ivacaftor (Orkambi)A corrector-potentiator combination for patients homozygous for the F508del mutation, the most common CF-causing mutation.
2018Second-generation combination therapyTezacaftor/Ivacaftor (Symdeko)An improved corrector-potentiator combination with a better safety profile.
2019Triple-combination therapy approvedElexacaftor/Tezacaftor/Ivacaftor (Trikafta)A highly effective therapy for a broader population of CF patients with at least one F508del mutation.

Mechanism of Action: A Synergistic Approach

The triple-combination therapy, Trikafta, exemplifies the sophisticated approach of modern CFTR modulation. Elexacaftor and tezacaftor are correctors that work at different stages of protein processing to increase the amount of mature CFTR protein that reaches the cell surface. Ivacaftor, the potentiator, then acts on these corrected channels to maximize chloride transport.

CFTR_Modulator_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Cell_Membrane Cell Membrane Misfolded_CFTR Misfolded F508del-CFTR Corrected_CFTR_ER Partially Corrected CFTR Misfolded_CFTR->Corrected_CFTR_ER Elexacaftor & Tezacaftor (Correctors) Matured_CFTR Matured CFTR Corrected_CFTR_ER->Matured_CFTR Processing & Trafficking Surface_CFTR CFTR at Cell Surface Matured_CFTR->Surface_CFTR Insertion Open_CFTR Open CFTR Channel Surface_CFTR->Open_CFTR Ivacaftor (Potentiator) Ion_Flow Increased Cl- & HCO3- Flow Open_CFTR->Ion_Flow

Mechanism of action for triple-combination CFTR modulator therapy.

Preclinical Discovery and Characterization: Experimental Protocols

The discovery of CFTR modulators relies on high-throughput screening (HTS) of large compound libraries to identify initial hits. These hits are then optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

1. High-Throughput Screening (HTS) for CFTR Modulators

  • Objective: To identify compounds that either increase the amount of CFTR at the cell surface (correctors) or enhance the channel's activity (potentiators).

  • Methodology: A common HTS assay utilizes a cell line expressing a specific CFTR mutation and a fluorescent membrane potential-sensitive dye.

    • Cells are plated in multi-well plates.

    • Test compounds are added to the wells.

    • The CFTR channel is activated, typically with forskolin.

    • A change in fluorescence indicates a change in membrane potential due to ion flow through the CFTR channel.

    • An increase in the fluorescence signal suggests a potentiator effect, while an increase in the signal in cells pre-treated with a compound suggests a corrector effect.

2. Ussing Chamber Assay for Transepithelial Ion Transport

  • Objective: To measure ion transport across a monolayer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.

  • Methodology:

    • Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until they form a polarized monolayer.

    • The cell-lined support is mounted in an Ussing chamber, which separates the apical and basolateral sides.

    • The potential difference and short-circuit current across the monolayer are measured.

    • Compounds are added to assess their effect on CFTR-mediated chloride secretion, which is measured as an increase in the short-circuit current.

3. Western Blotting for CFTR Protein Maturation

  • Objective: To assess the effect of corrector compounds on the processing and trafficking of the CFTR protein.

  • Methodology:

    • Cells expressing mutant CFTR are treated with corrector compounds.

    • Total cell lysates are collected and separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for CFTR.

    • The immature, core-glycosylated form of CFTR (Band B) and the mature, fully glycosylated form (Band C) that has trafficked through the Golgi are visualized.

    • An increase in the intensity of Band C relative to Band B indicates a successful corrector effect.

Preclinical_Workflow HTS High-Throughput Screening (Fluorescence-based) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Ussing Ussing Chamber Assay (Primary HBE cells) Lead_Opt->Ussing Western Western Blotting (CFTR Maturation) Lead_Opt->Western In_Vivo In Vivo Models (e.g., CF mice) Ussing->In_Vivo Western->In_Vivo IND IND-Enabling Studies (Toxicity, DMPK) In_Vivo->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

A simplified workflow for the preclinical discovery of CFTR modulators.

Clinical Development: A Phased Approach to Approval

The clinical development of CFTR modulators follows a rigorous, multi-phase process to establish safety and efficacy.

Phase I: The first-in-human studies, typically in healthy volunteers, to assess safety, tolerability, and pharmacokinetics.

Phase II: Studies in a small number of CF patients to obtain preliminary evidence of efficacy and further evaluate safety.

Phase III: Large, randomized, placebo-controlled trials in a broader patient population to confirm efficacy, monitor side effects, and compare the new treatment to existing therapies.

Quantitative Outcomes from Key Clinical Trials:

The efficacy of CFTR modulators is primarily assessed by measuring improvements in lung function, specifically the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a direct indicator of CFTR function.

Trial (Drug)Patient PopulationMean Absolute Change in ppFEV1Mean Absolute Change in Sweat Chloride (mmol/L)
STRIVE (Ivacaftor) G551D mutation (≥12 years)10.6 percentage points-48.1
TRAFFIC & TRANSPORT (Lumacaftor/Ivacaftor) Homozygous F508del (≥12 years)2.6-4.0 percentage points-24.8 to -29.2
EVOLVE & EXPAND (Tezacaftor/Ivacaftor) Homozygous F508del & Heterozygous with residual function (≥12 years)4.0 & 6.8 percentage points-9.5 & -11.1
AURORA F/MF (Elexacaftor/Tezacaftor/Ivacaftor) Heterozygous F508del with a minimal function mutation (≥12 years)14.3 percentage points-41.8

Data compiled from various clinical trial publications.

The Future of CFTR Modulation and Beyond

The success of CFTR modulators has transformed the landscape of cystic fibrosis treatment, turning a life-shortening disease into a manageable chronic condition for many. However, a subset of patients with rare mutations or who do not produce any CFTR protein do not benefit from these therapies. The future of CF research is focused on:

  • Developing therapies for all CF patients: This includes research into gene therapy, mRNA-based treatments, and novel small molecules that can address all classes of CFTR mutations.

  • Personalized medicine: Using patient-derived cells (e.g., intestinal organoids) to test the efficacy of different modulators and predict clinical response for individuals with rare mutations.

  • Addressing the long-term complications of CF: Even with effective CFTR modulation, many patients have established organ damage that requires ongoing management.

The discovery and development of this compound and other novel CFTR modulators are part of this ongoing effort to bring transformative therapies to every person with cystic fibrosis. The path from the laboratory to the clinic is a testament to the power of targeted drug discovery and the collaborative efforts of researchers, clinicians, and patients.

References

Riselcaftor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Riselcaftor (UNII: 726GWJ6KQQ) is an investigational small molecule that acts as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Identifiers

This compound is a complex molecule with the systematic IUPAC name (2R,4R)-2-(2-METHOXY-5-METHYLPHENYL)-N-(2-METHYLQUINOLINE-5-SULFONYL)-4-PHENYLOXOLANE-2-CARBOXAMIDE.[1] Its chemical identity is further defined by the following identifiers:

IdentifierValue
Molecular Formula C₂₉H₂₈N₂O₅S[1][2]
Molecular Weight 516.61 g/mol [1][2]
CAS Number 2799652-36-9
SMILES Cc1ccc(c(c1)[C@]2(C--INVALID-LINK--c3ccccc3)C(=O)NS(=O)(=O)c4cccc5c4ccc(C)n5)OC
InChIKey ILQPLXMPYBURHT-PZGXJGMVSA-N

Physicochemical and Pharmacological Properties

Detailed physicochemical properties of this compound are crucial for formulation development and pharmacokinetic studies. While specific experimental data for some properties like melting and boiling points are not publicly available, a summary of its known characteristics is presented below.

PropertyValue/Description
EC₅₀ 20.1 nM in human bronchial epithelial cells
Mechanism of Action CFTR Modulator
Solubility Information on specific solubility in various solvents is limited in publicly available literature. As with many small molecule drugs, it is likely soluble in organic solvents like DMSO and ethanol.
pKa Not publicly available.
Melting Point Not publicly available.
Boiling Point Not publicly available.

Mechanism of Action and Signaling Pathway

This compound is a modulator of the CFTR protein, an ion channel critical for maintaining the balance of salt and water on many body surfaces, including the lungs. Mutations in the CFTR gene can lead to a dysfunctional protein, causing the thick, sticky mucus characteristic of cystic fibrosis.

The activation of the CFTR channel is a multi-step process. It is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation requires phosphorylation of the CFTR's regulatory (R) domain by protein kinase A (PKA), followed by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). This process leads to a conformational change in the protein, opening the channel and allowing the transport of chloride ions.

This compound, as a CFTR modulator, is designed to correct the underlying protein defect. While the precise binding site and conformational changes induced by this compound are not fully elucidated in public literature, its low nanomolar EC₅₀ suggests a potent interaction with the CFTR protein to enhance its function.

Below is a diagram illustrating the general CFTR activation pathway, which this compound is designed to modulate.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR CFTR Channel (Closed) R_domain R-Domain (Phosphorylation) PKA Protein Kinase A (Inactive) ATP_cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active PKA_active->CFTR Phosphorylates R-Domain NBDs ATP Binding (NBDs) CFTR_Open CFTR Channel (Open) Cl- Efflux This compound This compound This compound->CFTR Modulates

Caption: General CFTR channel activation pathway modulated by this compound.

Experimental Protocols

The characterization of CFTR modulators like this compound relies on a variety of in vitro and ex vivo assays to determine their potency and efficacy. The following are detailed methodologies for key experiments cited in the context of CFTR modulator development.

Ussing Chamber Electrophysiology Assay

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. This method allows for the direct measurement of CFTR-mediated chloride secretion.

Objective: To measure the effect of this compound on CFTR-dependent ion transport in polarized epithelial cells.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells from cystic fibrosis patients are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-bicarbonate Ringer's solution, warmed to 37°C, and gassed with 95% O₂/5% CO₂.

  • Short-Circuit Current (Isc) Measurement: The potential difference across the epithelium is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

  • Pharmacological Manipulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin (a direct activator of adenylyl cyclase) is added to the basolateral side to raise intracellular cAMP levels and activate PKA, thus stimulating CFTR.

    • This compound at various concentrations is added to the apical side to determine its effect on the forskolin-stimulated Isc.

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) in response to this compound is measured and used to generate dose-response curves to calculate the EC₅₀.

Ussing_Chamber_Workflow Start Start: Polarized HBE Cell Monolayer Mount Mount Cells in Ussing Chamber Start->Mount Equilibrate Equilibrate with Krebs-Ringer Solution (37°C, 95% O₂/5% CO₂) Mount->Equilibrate Measure_Baseline Measure Baseline Short-Circuit Current (Isc) Equilibrate->Measure_Baseline Add_Amiloride Add Amiloride (Apical) (Block ENaC) Measure_Baseline->Add_Amiloride Add_Forskolin Add Forskolin (Basolateral) (Activate CFTR) Add_Amiloride->Add_Forskolin Add_this compound Add this compound (Apical) (Varying Concentrations) Add_Forskolin->Add_this compound Measure_Response Measure Change in Isc (ΔIsc) Add_this compound->Measure_Response Add_Inhibitor Add CFTR Inhibitor (Apical) (Confirm CFTR-dependence) Measure_Response->Add_Inhibitor Analyze Analyze Data: Generate Dose-Response Curve Calculate EC₅₀ Add_Inhibitor->Analyze

Caption: Workflow for Ussing Chamber Electrophysiology Assay.
Forskolin-Induced Swelling (FIS) Assay in Organoids

The FIS assay in patient-derived intestinal organoids is a high-throughput method to assess CFTR function and the response to modulators.

Objective: To quantify the effect of this compound on CFTR function in a 3D cell culture model.

Methodology:

  • Organoid Culture: Intestinal organoids are established from rectal biopsies of cystic fibrosis patients and cultured in a basement membrane matrix.

  • Assay Plating: Organoids are seeded in 96-well plates.

  • Compound Incubation: Organoids are pre-incubated with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Forskolin Stimulation and Imaging: Forskolin is added to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell. The swelling is monitored over time using automated live-cell imaging.

  • Data Analysis: The change in organoid area or volume over time is quantified. The area under the curve (AUC) of the swelling response is calculated and used to determine the EC₅₀ of this compound.

FIS_Assay_Workflow Start Start: Patient-Derived Intestinal Organoids Seed Seed Organoids in 96-Well Plates Start->Seed Incubate Pre-incubate with this compound (Varying Concentrations) Seed->Incubate Stimulate Add Forskolin to Stimulate Swelling Incubate->Stimulate Image Live-Cell Imaging to Monitor Swelling Stimulate->Image Quantify Quantify Change in Organoid Area/Volume Image->Quantify Analyze Analyze Data: Calculate Area Under the Curve (AUC) Determine EC₅₀ Quantify->Analyze

Caption: Workflow for Forskolin-Induced Swelling (FIS) Assay.

Preclinical and Clinical Development

As an investigational compound, information on the full preclinical and clinical development of this compound is not extensively available in the public domain. Preclinical development for a CFTR modulator would typically involve a comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as extensive toxicology studies to ensure safety before human trials.

Clinical trials for CFTR modulators are designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of the drug in patients with specific CFTR mutations. Key efficacy endpoints often include improvements in lung function (as measured by percent predicted forced expiratory volume in one second, ppFEV₁), reductions in sweat chloride concentration, and improvements in quality of life scores.

Conclusion

This compound is a potent CFTR modulator with promising in vitro activity. This technical guide provides a foundational understanding of its chemical and pharmacological properties for scientists and researchers in the field of cystic fibrosis drug development. Further studies will be necessary to fully elucidate its clinical potential.

References

In Vitro Efficacy of CFTR Modulators on F508del-CFTR: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of late 2025, publicly available scientific literature on the in vitro efficacy, experimental protocols, and specific mechanism of action for Riselcaftor on F508del-CFTR is limited. While identified as a CFTR modulator with a reported half-maximal effective concentration (EC50) of 20.1 nM in human bronchial epithelial cells, detailed peer-reviewed studies outlining its performance on the F508del-CFTR protein are not extensively documented in the public domain.

Given the constraints on available data for this compound, this technical guide will focus on Elexacaftor , a well-characterized and clinically significant next-generation CFTR corrector. Elexacaftor, as a component of a triple-combination therapy, represents a cornerstone in the treatment of cystic fibrosis for individuals with at least one F508del mutation. The principles, experimental approaches, and data presented for Elexacaftor are representative of the rigorous in vitro evaluation that any novel CFTR modulator, including this compound, would undergo.

Introduction to F508del-CFTR and the Role of Correctors

Cystic fibrosis (CF) is a genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and subsequently targeted for premature degradation. This leads to a significant reduction in the quantity of CFTR protein at the cell surface, impairing chloride and bicarbonate transport across epithelial membranes.

CFTR correctors are small molecules designed to rescue the F508del-CFTR protein from its misfolded state, facilitating its processing and trafficking to the plasma membrane. Elexacaftor (VX-445) is a type of corrector that has demonstrated significant efficacy in improving the functional expression of F508del-CFTR, particularly when used in combination with other modulators.

Quantitative In Vitro Efficacy of Elexacaftor on F508del-CFTR

The in vitro efficacy of Elexacaftor, often in combination with Tezacaftor (a type I corrector) and Ivacaftor (a potentiator), has been extensively evaluated. The following tables summarize key quantitative data from studies on human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

Table 1: Effect of Elexacaftor on F508del-CFTR Chloride Transport

Treatment ConditionAssay TypeEndpointResultReference
Elexacaftor + Tezacaftor + IvacaftorUssing ChamberChange in Chloride Current (ΔIsc)~60% of wild-type CFTR functionFiedorczuk and Chen (2022)
Elexacaftor + TezacaftorUssing ChamberChange in Chloride Current (ΔIsc)Significant increase over baselineMiddleton et al. (2019)
Elexacaftor aloneYFP-based assayQuenching Rate (QR)Increased iodide influxLaselva et al. (2018)

Table 2: Effect of Elexacaftor on F508del-CFTR Protein Maturation and Trafficking

Treatment ConditionAssay TypeEndpointResultReference
Elexacaftor + TezacaftorWestern BlotRatio of Band C to Band B (mature/immature CFTR)Significant increase in the C/B ratioVeit et al. (2020)
Elexacaftor + TezacaftorImmunofluorescenceApical Surface LocalizationIncreased F508del-CFTR at the cell surfaceVeit et al. (2020)
ElexacaftorThermal Shift AssayMelting Temperature (Tm)Increased thermal stability of NBD1 domainVeit et al. (2020)

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of F508del-CFTR correctors like Elexacaftor.

Ussing Chamber Assay for Chloride Transport

Objective: To measure ion transport across a polarized epithelial monolayer.

Methodology:

  • Cell Culture: Human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer into two baths containing physiological saline solution. The system is gassed with 95% O2/5% CO2 and maintained at 37°C.

  • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.

  • Pharmacological Manipulation:

    • Amiloride is added to the apical bath to block the epithelial sodium channel (ENaC).

    • Forskolin is added to both baths to raise intracellular cAMP levels and activate CFTR channels.

    • A CFTR potentiator (e.g., Ivacaftor) is often added to maximize channel opening.

    • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc following forskolin and potentiator addition, which is sensitive to the CFTR inhibitor, is calculated as the measure of CFTR-mediated chloride transport.

Western Blotting for CFTR Maturation

Objective: To assess the glycosylation state and maturation of the CFTR protein.

Methodology:

  • Cell Lysis: HBE cells treated with the corrector(s) are lysed in a buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

  • Data Analysis: The immature, core-glycosylated form of CFTR (Band B) appears at a lower molecular weight than the mature, complex-glycosylated form that has trafficked through the Golgi apparatus (Band C). The ratio of Band C to Band B is quantified to determine the maturation efficiency.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Elexacaftor on F508del-CFTR

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del_nascent Nascent F508del-CFTR (Misfolded) F508del_chaperone Chaperone-bound F508del-CFTR F508del_nascent->F508del_chaperone F508del_corrected Corrected F508del-CFTR (Partially Folded) F508del_chaperone->F508del_corrected Conformational Rescue Degradation Proteasomal Degradation F508del_chaperone->Degradation Default Pathway Elexacaftor Elexacaftor Elexacaftor->F508del_chaperone Binds to NBD1 F508del_maturation Further Glycosylation (Band C formation) F508del_corrected->F508del_maturation Trafficking F508del_functional Functional F508del-CFTR (Channel Activity) F508del_maturation->F508del_functional Insertion

Caption: Mechanism of Elexacaftor in rescuing F508del-CFTR from degradation.

Experimental Workflow for In Vitro Corrector Efficacy

G cluster_assays Efficacy Assessment cluster_biochem_details cluster_functional_details start Culture HBE Cells (F508del/F508del) treatment Treat with Corrector (e.g., Elexacaftor) start->treatment biochem Biochemical Assays treatment->biochem functional Functional Assays treatment->functional western Western Blot (Maturation) biochem->western if Immunofluorescence (Localization) biochem->if ussing Ussing Chamber (Cl- Transport) functional->ussing end Data Analysis and Conclusion western->end if->end ussing->end

Caption: Workflow for evaluating the in vitro efficacy of a CFTR corrector.

Riselcaftor's Engagement with the Cystic Fibrosis Transmembrane Conductance Regulator: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Boston, MA – November 27, 2025 – Groundbreaking research into the mechanism of action of riselcaftor (also known as elexacaftor or VX-445), a key component of the highly effective triple-combination therapy for cystic fibrosis (CF), has elucidated its precise binding site on the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This technical guide provides an in-depth analysis of the this compound-CFTR interaction, detailing the binding site, the functional consequences of this engagement, and the experimental methodologies used to uncover these critical insights. This document is intended for researchers, scientists, and drug development professionals actively working to advance the understanding and treatment of cystic fibrosis.

Executive Summary

This compound, a next-generation CFTR corrector, plays a pivotal role in the therapeutic efficacy of Trikafta®. Its primary mechanism involves binding to a unique site on the CFTR protein, distinct from other correctors, thereby facilitating the proper folding, trafficking, and function of the mutated CFTR protein, particularly the common F508del variant. This guide synthesizes findings from cryo-electron microscopy (cryo-EM), electrophysiological assays, and biochemical studies to provide a comprehensive overview of the this compound binding site and its impact on CFTR biology.

The this compound Binding Site on CFTR

Cryo-electron microscopy studies have been instrumental in revealing the atomic-level details of the this compound binding pocket on the CFTR protein. This compound binds to a hydrophobic pocket at the interface of transmembrane (TM) helices 10 and 11 in the second membrane-spanning domain (MSD2) and the N-terminal lasso motif.[1] This allosteric site is distinct from the binding sites of other CFTR modulators like tezacaftor and ivacaftor, which contributes to the synergistic effect observed with the triple-combination therapy.[1]

Biochemical and functional assays have further confirmed the importance of this binding site. Mutagenesis studies targeting residues within this pocket have been shown to impact the efficacy of this compound, underscoring the specificity of this interaction.[1]

Quantitative Analysis of this compound-CFTR Interaction

The interaction between this compound and the CFTR protein has been quantified through various biophysical and functional assays. These studies provide critical data on the affinity and efficacy of this compound in correcting the F508del-CFTR defect.

ParameterValueCell Line/SystemAssayReference
EC50 (this compound) 20.1 nMHuman Bronchial Epithelial CellsFunctional Assay[2]
EC50 (Elexacaftor) ~100 nMFRT cells expressing G551D-CFTRUssing Chamber[3]
F508del-CFTR Function (% of normal) 45.9 - 47.4%Nasal and Intestinal Epithelia from patientsUssing Chamber
Ivacaftor Kd 6.6 ± 1.2 nMPurified CFTRScintillation Proximity Assay

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) of the this compound-CFTR Complex

Objective: To determine the high-resolution structure of this compound bound to the CFTR protein.

Methodology:

  • Protein Expression and Purification:

    • Human CFTR (wild-type or mutant, e.g., F508del) is overexpressed in a suitable cell line, such as HEK293 or Sf9 insect cells.

    • Cell membranes are harvested and the CFTR protein is solubilized using detergents like dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG).

    • The solubilized protein is purified using affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography to obtain a homogenous sample.

    • This compound is added in excess during the final purification steps to ensure saturation of the binding site.

  • Grid Preparation and Vitrification:

    • A small volume (3-4 µL) of the purified this compound-CFTR complex is applied to a glow-discharged cryo-EM grid.

    • The grid is blotted to create a thin film of the sample and rapidly plunged into liquid ethane to vitrify the sample, preserving the protein structure in a near-native state.

  • Data Collection and Processing:

    • The vitrified grids are imaged using a transmission electron microscope (TEM) equipped with a direct electron detector.

    • A large dataset of particle images is collected.

    • Image processing software (e.g., RELION, cryoSPARC) is used for particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the this compound-CFTR complex.

Patch-Clamp Electrophysiology for Functional Characterization

Objective: To measure the effect of this compound on the ion channel function of CFTR.

Methodology:

  • Cell Culture:

    • Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells stably expressing the desired CFTR mutant (e.g., F508del) are cultured on permeable supports.

    • Cells are treated with this compound (typically in the nanomolar to low micromolar range) for a specified period (e.g., 24 hours) to allow for correction of the CFTR protein.

  • Patch-Clamp Recording:

    • Whole-cell or excised inside-out patch-clamp configurations are used to measure chloride currents through the CFTR channels.

    • The standard recording solutions contain a low chloride concentration in the pipette to establish a chloride gradient.

    • CFTR channels are activated by adding a cocktail of forskolin (to increase cAMP) and a phosphodiesterase inhibitor (e.g., IBMX) to the bath solution.

    • The effect of this compound on the magnitude and characteristics of the CFTR-mediated chloride current is recorded and analyzed.

Signaling Pathways and Logical Relationships

The binding of this compound to the CFTR protein initiates a cascade of events that ultimately leads to the rescue of its function. This process involves the interplay of protein folding, trafficking, and channel gating. The following diagrams illustrate these relationships.

Riselcaftor_Mechanism_of_Action This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Misfolded_F508del_CFTR Misfolded F508del-CFTR Corrected_CFTR Partially Corrected CFTR Misfolded_F508del_CFTR->Corrected_CFTR Conformational Correction Proteasomal_Degradation Proteasomal_Degradation Misfolded_F508del_CFTR->Proteasomal_Degradation This compound This compound This compound->Misfolded_F508del_CFTR Binds to TM10/11 & Lasso Motif Mature_CFTR Mature, Glycosylated CFTR Corrected_CFTR->Mature_CFTR Trafficking Functional_CFTR_Channel Functional_CFTR_Channel Mature_CFTR->Functional_CFTR_Channel Insertion Chloride_Efflux Chloride_Efflux Functional_CFTR_Channel->Chloride_Efflux Increased Open Probability

This compound's role in correcting F508del-CFTR processing.

Experimental_Workflow_CFTR_Modulator_Analysis Experimental Workflow for CFTR Modulator Analysis Cell_Line_Generation Generate stable cell line (e.g., FRT, HEK293) expressing mutant CFTR Protein_Expression Induce expression of mutant CFTR protein Cell_Line_Generation->Protein_Expression Modulator_Treatment Treat cells with This compound Protein_Expression->Modulator_Treatment Structural_Analysis Structural Analysis Modulator_Treatment->Structural_Analysis Functional_Analysis Functional Analysis Modulator_Treatment->Functional_Analysis CryoEM Cryo-Electron Microscopy Structural_Analysis->CryoEM Patch_Clamp Patch-Clamp Electrophysiology Functional_Analysis->Patch_Clamp Ussing_Chamber Ussing Chamber Assay Functional_Analysis->Ussing_Chamber Binding_Site_ID Identify Binding Site CryoEM->Binding_Site_ID Channel_Function Assess Channel Function Patch_Clamp->Channel_Function Ussing_Chamber->Channel_Function

Workflow for analyzing CFTR modulator effects.

Conclusion

The identification and characterization of the this compound binding site on the CFTR protein represent a significant advancement in the field of cystic fibrosis therapeutics. This knowledge not only explains the remarkable efficacy of the Trikafta combination therapy but also provides a rational basis for the development of next-generation CFTR modulators with improved properties. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further investigate the intricate mechanisms of CFTR modulation and to accelerate the discovery of new and improved treatments for all individuals with cystic fibrosis.

References

Technical Guide: The Impact of Elexacaftor, Tezacaftor, and Ivacaftor on CFTR Chloride Ion Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth analysis of the effects of the cystic fibrosis transmembrane conductance regulator (CFTR) modulators elexacaftor, tezacaftor, and ivacaftor on the function of the CFTR chloride ion channel. While the initial query focused on "riselcaftor," this compound does not appear in the current scientific literature. Therefore, this document will focus on the components of the highly effective combination therapy, Trikafta® (elexacaftor/tezacaftor/ivacaftor), which are at the forefront of CFTR modulation research and clinical practice. This guide is intended for researchers, scientists, and drug development professionals actively involved in the study of ion channels and the development of therapeutics for cystic fibrosis (CF).

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which result in a dysfunctional CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells.[2] Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs.[3] CFTR modulators are a class of drugs designed to correct the underlying protein defect.[3]

This guide will detail the mechanism of action of elexacaftor, tezacaftor, and ivacaftor, present quantitative data from key preclinical and clinical studies, and provide an overview of the experimental protocols used to assess their efficacy.

Mechanism of Action

The triple combination of elexacaftor, tezacaftor, and ivacaftor represents a multi-faceted approach to restoring CFTR function, particularly for individuals with at least one F508del mutation, the most common CF-causing mutation.[4] The mechanism involves two types of modulators: correctors and a potentiator.

  • Correctors (Elexacaftor and Tezacaftor): The F508del mutation leads to a misfolded CFTR protein that is targeted for degradation and does not reach the cell surface in sufficient quantities. Elexacaftor and tezacaftor are correctors that bind to different sites on the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell membrane. This increases the number of CFTR channels at the cell surface.

  • Potentiator (Ivacaftor): Once the corrected CFTR protein is at the cell surface, its channel gating (the opening and closing of the channel) can still be impaired. Ivacaftor is a potentiator that binds to the CFTR protein and increases the probability that the channel will be open, thereby augmenting the flow of chloride ions.

The synergistic action of these three drugs leads to a significant increase in the overall chloride transport, addressing both the quantity and function of the CFTR protein at the cell surface.

Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded_F508del_CFTR Misfolded F508del-CFTR Degradation Proteasomal Degradation Misfolded_F508del_CFTR->Degradation Default Pathway Processing Processing & Trafficking Misfolded_F508del_CFTR->Processing Corrected Folding CFTR_Channel_Closed CFTR Channel (Closed) Processing->CFTR_Channel_Closed Insertion into Membrane CFTR_Channel_Open CFTR Channel (Open) CFTR_Channel_Closed->CFTR_Channel_Open Increased Open Probability Chloride_Out Cl- Efflux CFTR_Channel_Open->Chloride_Out Elexacaftor_Tezacaftor Elexacaftor & Tezacaftor (Correctors) Elexacaftor_Tezacaftor->Misfolded_F508del_CFTR Bind & Stabilize Ivacaftor Ivacaftor (Potentiator) Ivacaftor->CFTR_Channel_Closed Binds to Channel

Mechanism of action of Elexacaftor, Tezacaftor, and Ivacaftor on F508del-CFTR.

Quantitative Data on Chloride Ion Channel Function

The efficacy of elexacaftor, tezacaftor, and ivacaftor in restoring CFTR chloride channel function has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Studies on F508del-CFTR Function

Cell TypeTreatmentAssayMeasured ParameterResultReference
Human Nasal Epithelia (F508del/F508del)Elexacaftor/Tezacaftor + IvacaftorUssing ChamberShort-Circuit Current (Isc)Significant increase in forskolin and ivacaftor-stimulated current
CFBE41o- cells (expressing F508del-CFTR)Elexacaftor/Tezacaftor-Plasma Membrane DensityIncreased to ~50% of wild-type CFTR
HEK293 cells (expressing N1303K-CFTR)Elexacaftor/Tezacaftor/IvacaftorWhole-cell patch-clampCFTR-mediated currentIncreased to nearly 40% of wild-type level
Primary bronchial epithelial cells (F508del homozygous)Elexacaftor/Tezacaftor/IvacaftorUssing ChamberCFTR-dependent current~50% of current preserved after 2 hours of treatment

Table 2: Clinical Trial Outcomes for Elexacaftor/Tezacaftor/Ivacaftor

Study PopulationDurationPrimary EndpointResultReference
Patients with one F508del mutation (Phe508del-minimal function)24 weeksChange in percent predicted FEV1 (ppFEV1)+14.3 percentage points vs. placebo
Patients with one F508del mutation (Phe508del-minimal function)24 weeksChange in sweat chloride concentration-41.8 mmol/L vs. placebo
Patients with one F508del mutation (Phe508del-minimal function)24 weeksChange in CFQ-R respiratory domain score+20.2 points vs. placebo
Real-world study of patients with at least one F508del allele-Sweat chloride concentrationMean concentration halved; 43 mmol/L in treated patients

Experimental Protocols

The assessment of CFTR modulator effects on chloride ion channel function relies on specialized electrophysiological and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Ussing Chamber Electrophysiology

The Ussing chamber is a technique used to measure ion transport across epithelial tissues.

  • Cell Culture: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) are cultured on permeable supports (e.g., Snapwell inserts) at an air-liquid interface to promote differentiation into a polarized epithelium.

  • Experimental Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating two hemi-chambers containing a physiological buffer solution (e.g., Krebs-bicarbonate Ringer buffer). The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is recorded.

  • Pharmacological Modulation:

    • An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical side to block sodium absorption, isolating chloride secretion.

    • A cAMP agonist (e.g., forskolin) is added to activate CFTR.

    • A CFTR potentiator (e.g., ivacaftor) is added to further stimulate CFTR-mediated current.

    • A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR activity.

Whole-Cell Patch-Clamp Recording

The patch-clamp technique allows for the measurement of ion channel currents in individual cells.

  • Cell Preparation: Cells (e.g., HEK293 or BHK) transiently or stably expressing the CFTR variant of interest are used. Cells are often co-transfected with a fluorescent marker (e.g., GFP) for identification.

  • Experimental Setup: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance (gigaohm) seal. The membrane patch under the pipette tip is then ruptured by suction, allowing for electrical access to the entire cell (whole-cell configuration).

  • Recording: The membrane potential is clamped at a specific voltage (e.g., -60 mV), and the resulting current flowing through the ion channels is recorded using an amplifier. Voltage ramps may be applied to generate current-voltage (I-V) curves.

  • Pharmacological Modulation: Similar to the Ussing chamber experiments, CFTR channels are activated with a cAMP agonist (e.g., forskolin) and inhibited with a specific CFTR blocker (e.g., CFTRinh-172) to isolate the CFTR-mediated current.

  • Data Analysis: The magnitude of the CFTR-specific current is measured as the difference between the current before and after the addition of the inhibitor.

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Drug Treatment cluster_Assay Functional Assay cluster_Ussing_Protocol Ussing Chamber Protocol cluster_Patch_Protocol Patch-Clamp Protocol Cell_Line Select Cell Line (e.g., HBE, HEK293) Transfection Transfect with CFTR construct (optional) Cell_Line->Transfection Culture Culture on permeable supports (for Ussing Chamber) Transfection->Culture Incubation Incubate with CFTR modulators (e.g., Elexacaftor/Tezacaftor) for 24-48h Culture->Incubation Ussing_Chamber Ussing Chamber Incubation->Ussing_Chamber Patch_Clamp Patch-Clamp Incubation->Patch_Clamp Mount Mount cells in chamber Ussing_Chamber->Mount Seal Form Giga-seal Patch_Clamp->Seal Amiloride Add Amiloride Mount->Amiloride Forskolin Add Forskolin Amiloride->Forskolin Ivacaftor Add Ivacaftor Forskolin->Ivacaftor Inhibitor Add CFTR Inhibitor Ivacaftor->Inhibitor Whole_Cell Establish Whole-Cell Seal->Whole_Cell Record_Basal Record Basal Current Whole_Cell->Record_Basal Activate Activate CFTR (Forskolin) Record_Basal->Activate Inhibit Inhibit CFTR Activate->Inhibit

A generalized workflow for in vitro assessment of CFTR modulator efficacy.

Conclusion

The triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor has revolutionized the treatment of cystic fibrosis for a large proportion of the patient population. By addressing both the trafficking and gating defects of the CFTR protein, this therapy leads to a substantial restoration of chloride ion channel function. The quantitative data from both in vitro and clinical studies provide compelling evidence of its efficacy. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of CFTR modulators and the development of novel therapies for cystic fibrosis.

References

preliminary studies on Riselcaftor's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of Novel CFTR Modulators, with a Focus on the Investigational Compound Riselcaftor

Disclaimer: As of late 2025, publicly available data specifically on "this compound" is not available. This guide has been constructed based on preliminary studies of other advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators to provide a framework for understanding the therapeutic potential of such a compound. The data and protocols presented are derived from studies on existing and investigational CFTR modulators and are intended to be representative of the field.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] Defective CFTR protein function leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and pancreas, resulting in chronic infections, inflammation, and progressive organ damage.[2][3] The advent of CFTR modulators, drugs that target the underlying protein defect, has revolutionized CF care.[2] These therapies are typically classified as correctors, which aid in the proper folding and trafficking of mutant CFTR protein to the cell surface, and potentiators, which enhance the channel opening probability of the CFTR protein at the cell surface. This guide explores the potential therapeutic profile of a next-generation investigational CFTR modulator, hypothetically named this compound, by synthesizing data and methodologies from studies of other advanced modulators.

Proposed Mechanism of Action and Signaling Pathway

This compound is conceptualized as a next-generation CFTR modulator, likely a corrector, designed to work in combination with a potentiator to restore function to the most common CF-causing mutation, F508del. The F508del mutation results in a misfolded CFTR protein that is prematurely degraded and, even if it reaches the cell surface, exhibits defective channel gating.

The proposed mechanism involves this compound binding to the misfolded F508del-CFTR protein during its synthesis, stabilizing its structure and allowing it to be properly processed through the endoplasmic reticulum and Golgi apparatus for trafficking to the apical membrane of epithelial cells. Once at the cell surface, a potentiator agent would then act to increase the channel's open probability, allowing for the transport of chloride ions.

Below is a diagram illustrating the proposed signaling pathway and the points of intervention for CFTR modulators.

CFTR_Modulator_Pathway cluster_synthesis Protein Synthesis & Folding cluster_trafficking Trafficking & Degradation cluster_function Channel Function DNA CFTR Gene mRNA CFTR mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR Ribosome->Misfolded_CFTR This compound This compound (Corrector) Misfolded_CFTR->this compound Proteasome Proteasome Misfolded_CFTR->Proteasome Degradation Corrected_CFTR Corrected CFTR This compound->Corrected_CFTR Correction Apical_Membrane Apical Membrane Corrected_CFTR->Apical_Membrane Trafficking Potentiator Potentiator (e.g., Ivacaftor) Apical_Membrane->Potentiator Active_CFTR Active CFTR Channel Potentiator->Active_CFTR Potentiation Ion_Transport Cl- & HCO3- Transport Active_CFTR->Ion_Transport

Proposed mechanism of action for a CFTR corrector like this compound.

Quantitative Data from Preliminary (Analogous) Studies

The therapeutic efficacy of CFTR modulators is primarily assessed by improvements in lung function, reduction in sweat chloride concentration, and improvements in patient-reported outcomes. The following tables summarize quantitative data from clinical trials of highly effective CFTR modulator combinations, such as Elexacaftor/Tezacaftor/Ivacaftor (ETI), which serve as a benchmark for the potential of this compound.

Table 1: Efficacy Outcomes of CFTR Modulator Therapy in Patients with at least one F508del Allele

Outcome MeasureBaseline (Mean)Change from Baseline (Mean)Confidence Interval (95%)Study PopulationCitation
ppFEV1 (%)
64.6+10.2-Children (6-11 years)
-+9.768.76 to 10.76Adolescents & Adults (≥12 years)
Sweat Chloride (mmol/L) 100.4-57.9-61.3 to -54.6Children (2-5 years)
--41.7-43.8 to -39.6Adolescents & Adults (≥12 years)
CFQ-R Respiratory Domain Score 68.3+20.2-Adolescents & Adults (≥12 years)
-+20.418.3 to 22.5Adolescents & Adults (≥12 years)
Body Mass Index ( kg/m 2) 21.9--Adolescents & Adults (≥12 years)

ppFEV1: percent predicted forced expiratory volume in 1 second. A higher value indicates better lung function. Sweat Chloride: A diagnostic marker for CF; lower values indicate improved CFTR function. CFQ-R Respiratory Domain Score: A patient-reported outcome measure of respiratory symptoms; higher scores indicate better health.

Table 2: Reduction in Pulmonary Exacerbations with CFTR Modulator Therapy

Event TypeReduction vs. PlaceboStudy PopulationCitation
All Pulmonary Exacerbations63%Adolescents & Adults (≥12 years)
Exacerbations Requiring Hospitalization71%Adolescents & Adults (≥12 years)
Exacerbations Requiring IV Antibiotics78%Adolescents & Adults (≥12 years)

Experimental Protocols

The evaluation of CFTR modulators like this compound involves a series of in vitro, ex vivo, and in vivo assays to determine their efficacy in restoring CFTR function.

In Vitro Assays: Ussing Chamber Electrophysiology

This is a key method for directly measuring ion transport across an epithelial cell monolayer.

  • Objective: To measure changes in CFTR-mediated chloride secretion in response to the modulator.

  • Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports until they form a polarized, differentiated monolayer.

  • Protocol:

    • The cell-bearing permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

    • The epithelial monolayer is bathed in physiological solutions, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc) is a measure of net ion transport.

    • A basolateral-to-apical chloride gradient is established.

    • Amiloride is added to the apical side to block sodium channels.

    • Forskolin (a cAMP agonist) is added to activate CFTR. The resulting increase in Isc reflects CFTR-mediated chloride secretion.

    • The test compound (e.g., this compound) is added, and the change in the forskolin-stimulated Isc is measured to determine its corrective and/or potentiating effect.

  • Endpoint: A significant increase in forskolin-stimulated Isc in treated cells compared to untreated controls indicates successful CFTR modulation.

Ex Vivo Assays: Intestinal Current Measurement (ICM)

This technique uses rectal biopsies from CF patients to assess CFTR function in native tissue.

  • Objective: To provide an ex vivo prediction of an individual's response to a CFTR modulator.

  • Protocol:

    • Small rectal biopsies are obtained from the patient.

    • The tissue is mounted in a micro-Ussing chamber.

    • The tissue is sequentially exposed to a series of agonists and inhibitors to isolate CFTR-dependent chloride secretion.

    • The change in current in response to a CFTR activator (like forskolin) with and without the presence of the modulator drug is measured.

  • Endpoint: The magnitude of the current change serves as a biomarker of CFTR function and modulator response.

In Vivo Assays: Sweat Chloride Test

This is a primary diagnostic test for CF and a key biomarker for assessing the in vivo efficacy of CFTR modulators.

  • Objective: To measure the concentration of chloride in sweat as an indicator of systemic CFTR function.

  • Protocol:

    • Pilocarpine is applied to a small area of skin on the forearm to stimulate sweat production (pilocarpine iontophoresis).

    • Sweat is collected on a filter paper or in a macroduct coil.

    • The chloride concentration in the collected sweat is measured.

  • Endpoint: A clinically meaningful reduction in sweat chloride concentration (e.g., below the diagnostic threshold of 60 mmol/L) is a strong indicator of therapeutic efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CFTR corrector compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo & Clinical Start Compound Library Assay High-Throughput Screening (e.g., YFP-based assay) Start->Assay Hit_ID Hit Identification Assay->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Ussing Ussing Chamber Assay on CF HBE cells Lead_Opt->Ussing Organoids Patient-Derived Organoids (Intestinal or Bronchial) Ussing->Organoids ICM Intestinal Current Measurement (Rectal Biopsies) Organoids->ICM Animal CF Animal Models ICM->Animal Sweat_Test Phase I/II Clinical Trial (Sweat Chloride Test) Animal->Sweat_Test Phase3 Phase III Clinical Trial (ppFEV1, Safety) Sweat_Test->Phase3 Endpoint Regulatory Approval Phase3->Endpoint

Preclinical to clinical workflow for CFTR modulator development.

Conclusion

While specific data on this compound are not yet in the public domain, the landscape of CFTR modulator development provides a clear and promising path for its potential evaluation and therapeutic application. Based on the significant progress made with existing modulators, a next-generation compound like this compound would be expected to demonstrate robust improvements in CFTR function, leading to substantial clinical benefits for individuals with Cystic Fibrosis. The established protocols for in vitro, ex vivo, and in vivo testing will be critical in delineating its specific profile and potential to further transform the lives of patients.

References

Riselcaftor and the Correction of CFTR Protein Misfolding: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the role of riselcaftor, a novel modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The misfolding of the CFTR protein, most commonly due to the F508del mutation, is a primary cause of cystic fibrosis (CF). This compound has been identified as a CFTR modulator with a reported EC50 of 20.1 nM in human bronchial epithelial cells[1]. While detailed public data on this compound's specific mechanism of action remains limited, this guide will provide a comprehensive overview of the current understanding of CFTR protein misfolding and the established methodologies for evaluating corrector compounds. This document will also explore the closely related compound, nesolicaftor, a CFTR amplifier, for which more extensive preclinical data is available, to provide a broader context for emerging therapeutic strategies.

The Challenge of CFTR Protein Misfolding

The CFTR protein is a complex, multi-domain transmembrane protein that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells[2]. Its proper folding and trafficking to the cell membrane are critical for its function. The F508del mutation, a deletion of phenylalanine at position 508 in the first nucleotide-binding domain (NBD1), disrupts this process, leading to protein misfolding and retention in the endoplasmic reticulum (ER), followed by premature degradation by the proteasome. This results in a significant reduction or absence of functional CFTR channels at the cell surface, leading to the characteristic ion transport abnormalities of cystic fibrosis.

Signaling Pathway of CFTR Protein Folding and Degradation

The biogenesis of the CFTR protein is a highly regulated process involving numerous chaperone proteins and quality control checkpoints within the cell.

CFTR_Folding_Pathway cluster_Post_Golgi Post-Golgi Trafficking Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding (e.g., F508del) Correctly_Folded_CFTR Correctly Folded WT-CFTR Nascent_CFTR->Correctly_Folded_CFTR Correct Folding ERAD ER-Associated Degradation (Proteasome) Misfolded_CFTR->ERAD Ubiquitination Golgi_Apparatus Golgi Apparatus Correctly_Folded_CFTR->Golgi_Apparatus Trafficking Cell_Surface Cell Surface (Apical Membrane) Golgi_Apparatus->Cell_Surface Vesicular Transport Functional_CFTR Functional CFTR Channel Cell_Surface->Functional_CFTR Insertion

Figure 1: Simplified pathway of CFTR protein folding and trafficking.

This compound and Nesolicaftor: Emerging CFTR Modulators

While specific mechanistic data for this compound is not extensively available in the public domain, its classification as a CFTR modulator suggests it acts to correct the underlying protein defect.

Another emerging class of CFTR modulators is "amplifiers," such as nesolicaftor (PTI-428) . Amplifiers work by increasing the amount of CFTR protein produced by the cell. Preclinical studies have shown that nesolicaftor can nearly double the total amount of functional CFTR protein[3]. It has been shown to increase CFTR expression and function, particularly when used in combination with corrector and potentiator molecules[4][5].

Quantitative Data on Nesolicaftor

The following table summarizes key quantitative data from preclinical studies on nesolicaftor.

ParameterCell LineTreatmentResultReference
CFTR Function 16HBE14o- (G542X-CFTR)Nesolicaftor (30 µM, 24h)Increased change in inh-172 sensitive current
CFTR Function CFBE41o- (F508del-CFTR)NesolicaftorDose-dependent increase in F508del-CFTR function
CFTR mRNA Expression Primary CFBE (F508del/F508del)ETI + Nesolicaftor (10 µM)Significant increase in CFTR mRNA compared to ETI alone
F508del-CFTR Function (Isc) Primary CFBE (F508del/F508del)ETI + Nesolicaftor (10 µM)Significant increase in F508del-CFTR function compared to ETI alone
IL-6 Protein Levels Primary CFBE (F508del/F508del)ETI + TGF-β1 + NesolicaftorRescued the TGF-β1 induced increase in IL-6

ETI: Elexacaftor/Tezacaftor/Ivacaftor

Experimental Protocols for Evaluating CFTR Correctors

A variety of in vitro and ex vivo assays are employed to characterize the efficacy of CFTR correctors like this compound and amplifiers like nesolicaftor.

Western Blotting for CFTR Maturation

This biochemical assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its trafficking through the secretory pathway.

  • Objective: To quantify the ratio of mature, complex-glycosylated CFTR (Band C) to immature, core-glycosylated CFTR (Band B). An increase in the Band C/Band B ratio indicates improved protein folding and trafficking.

  • Methodology:

    • Cell Culture and Treatment: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing F508del-CFTR are cultured and treated with the test compound (e.g., this compound) for a specified period (typically 24-48 hours).

    • Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • Immunodetection: The membrane is probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Experimental Workflow for Western Blotting

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Culture with F508del-CFTR B Treatment with This compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Immunodetection (Anti-CFTR Antibody) F->G H Band Quantification (Band B vs. Band C) G->H

Figure 2: Workflow for assessing CFTR protein maturation by Western blot.
Ussing Chamber Assay for Ion Transport

This electrophysiological technique measures ion transport across epithelial monolayers, providing a functional readout of CFTR channel activity.

  • Objective: To measure changes in short-circuit current (Isc) in response to CFTR-specific agonists and inhibitors. An increase in the forskolin-stimulated, CFTRinh-172-inhibited Isc indicates an increase in functional CFTR at the cell surface.

  • Methodology:

    • Cell Culture: Primary HBE cells or cell lines are grown on permeable supports to form polarized monolayers.

    • Treatment: Monolayers are treated with the corrector compound for an appropriate duration.

    • Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and the apical and basolateral surfaces are bathed in physiological solutions.

    • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.

    • Pharmacological Profile: A series of drugs are added sequentially to isolate the CFTR-mediated current:

      • Amiloride: To block the epithelial sodium channel (ENaC).

      • Forskolin: To activate adenylyl cyclase, increase cAMP, and thereby activate CFTR.

      • A CFTR potentiator (e.g., genistein or ivacaftor): To maximize channel opening.

      • A CFTR inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-specific.

YFP-Halide Quenching Assay for High-Throughput Screening

This cell-based fluorescence assay is a high-throughput method for identifying and characterizing CFTR modulators.

  • Objective: To measure CFTR-mediated halide transport by monitoring the quenching of a halide-sensitive yellow fluorescent protein (YFP).

  • Methodology:

    • Cell Line: A cell line stably co-expressing F508del-CFTR and a halide-sensitive YFP is used.

    • Compound Treatment: Cells are plated in multi-well plates and incubated with test compounds.

    • Assay: The cells are stimulated with a CFTR agonist (e.g., forskolin), and the fluorescence is monitored over time as a halide (e.g., iodide) is added to the extracellular solution. The rate of fluorescence quenching is proportional to the CFTR channel activity.

This compound's Putative Mechanism of Action

Based on the general understanding of CFTR correctors, this compound likely acts as a pharmacological chaperone, directly binding to the misfolded F508del-CFTR protein and stabilizing its conformation. This stabilization would allow the protein to evade ER-associated degradation and traffic to the cell surface.

Logical Relationship of Corrector Action

Corrector_Mechanism cluster_mechanism Putative Mechanism of this compound Misfolded_CFTR Misfolded F508del-CFTR in ER Stabilized_CFTR Stabilized CFTR Complex Misfolded_CFTR->Stabilized_CFTR Binding ERAD ER-Associated Degradation Misfolded_CFTR->ERAD Default Pathway This compound This compound This compound->Stabilized_CFTR Trafficking Successful Trafficking to Cell Surface Stabilized_CFTR->Trafficking Correction

Figure 3: Proposed mechanism of action for a CFTR corrector like this compound.

Conclusion and Future Directions

This compound represents a promising avenue in the ongoing effort to develop more effective treatments for cystic fibrosis. While detailed public data is currently limited, the established framework for evaluating CFTR correctors provides a clear path for its further characterization. The emergence of CFTR amplifiers like nesolicaftor highlights the potential for combination therapies that target different aspects of CFTR biology, from gene expression to protein folding and function. Future research will need to focus on elucidating the precise binding site and mechanism of action of this compound, as well as its efficacy in combination with other CFTR modulators. The ultimate goal is to achieve a level of CFTR correction that restores normal physiological function and provides a transformative benefit to all individuals with cystic fibrosis.

References

The Pharmacology of Riselcaftor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the pharmacology of Riselcaftor is limited, as it appears to be in the early stages of drug development. This guide provides a comprehensive overview based on the available data and the established principles of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator pharmacology. The experimental protocols and detailed quantitative data are representative of the field and may not reflect the specific studies conducted for this compound.

Introduction to this compound

This compound is an investigational small molecule identified as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator.[1] Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Dysfunctional CFTR protein leads to the accumulation of thick, sticky mucus in various organs, primarily affecting the respiratory and digestive systems. CFTR modulators are a class of drugs that target the underlying protein defect.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, its designation as a CFTR modulator with a potent in vitro activity suggests it functions as either a "corrector" or a "potentiator," or potentially both.

  • CFTR Correctors: These molecules address trafficking defects of the CFTR protein. The most common CF-causing mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation. Correctors aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.

  • CFTR Potentiators: These drugs enhance the function of the CFTR protein that is already present at the cell surface. They increase the channel's open probability (gating), allowing for greater transport of chloride ions.

Given its reported high potency, this compound may act to improve the function of CFTR, though further studies are needed to define its specific molecular interactions and effects on CFTR protein lifecycle.

Signaling Pathways in CFTR Function and Modulation

The regulation of CFTR involves complex signaling pathways. The primary activator of the CFTR channel is the cyclic AMP (cAMP)/protein kinase A (PKA) pathway. CFTR modulators are designed to directly interact with the CFTR protein, but their efficacy can be influenced by the cellular signaling environment.

CFTR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_modulator Pharmacological Intervention Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP CFTR_protein CFTR Protein Cl_ion Cl- CFTR_protein->Cl_ion Transports ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR_protein Phosphorylates This compound This compound (CFTR Modulator) This compound->CFTR_protein Modulates

Figure 1: Simplified signaling pathway of CFTR activation and the point of intervention for CFTR modulators like this compound.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not yet publicly available. The development of a technical guide would necessitate the following data, which would be generated during preclinical and early clinical development.

Pharmacokinetics
ParameterDescriptionExpected Data for a CFTR Modulator
Absorption The process by which the drug enters the bloodstream.Oral bioavailability, time to maximum concentration (Tmax), and effect of food on absorption.
Distribution The dissemination of the drug from the bloodstream to the tissues and organs.Volume of distribution (Vd) and plasma protein binding.
Metabolism The chemical alteration of the drug by the body.Primary metabolic pathways (e.g., cytochrome P450 enzymes) and identification of major metabolites.
Excretion The elimination of the drug and its metabolites from the body.Route of excretion (e.g., renal, fecal) and elimination half-life (t1/2).
Pharmacodynamics

The primary pharmacodynamic endpoint for a CFTR modulator is the restoration of CFTR function.

ParameterDescriptionMeasurement
Potency (EC50) The concentration of the drug that produces 50% of the maximal effect.20.1 nM in human bronchial epithelial cells for this compound.[1]
Efficacy The maximal response achievable from the drug.Measured as the percent of normal CFTR function restored in in vitro assays.
Biomarkers Indicators of drug effect in vivo.Reduction in sweat chloride concentration, changes in nasal potential difference.

Experimental Protocols

The characterization of a novel CFTR modulator like this compound involves a series of in vitro and ex vivo experiments to determine its mechanism of action and potency.

In Vitro Potency and Efficacy Assays

Objective: To determine the half-maximal effective concentration (EC50) and the maximal efficacy of this compound in restoring CFTR function in cell-based models.

Methodology: Ussing Chamber Assay

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports to form a polarized monolayer.

  • Assay Setup: The cell monolayers are mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelium as short-circuit current (Isc).

  • Corrector Activity Assessment: Cells are incubated with varying concentrations of this compound for 24-48 hours to allow for potential correction of CFTR trafficking.

  • Potentiator Activity Assessment: Following the corrector incubation (if applicable), the apical membrane is permeabilized to anions, and the basolateral membrane is permeabilized to potassium to isolate chloride currents.

  • CFTR Activation: CFTR is activated with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein or the test compound itself).

  • Data Analysis: The change in Isc upon CFTR activation is measured. The EC50 is calculated by fitting the dose-response curve to a sigmoid model.

Ussing_Chamber_Workflow Start Start Cell_Culture Culture HBE cells from CF patient on permeable supports Start->Cell_Culture Mounting Mount cell monolayer in Ussing Chamber Cell_Culture->Mounting Incubation Incubate with this compound (24-48h for corrector effect) Mounting->Incubation Permeabilization Permeabilize membranes to isolate Cl- current Incubation->Permeabilization Activation Activate CFTR with Forskolin +/- this compound Permeabilization->Activation Measurement Measure change in short-circuit current (Isc) Activation->Measurement Analysis Generate dose-response curve and calculate EC50 Measurement->Analysis End End Analysis->End

Figure 2: Generalized workflow for assessing CFTR modulator activity using an Ussing Chamber assay.
Assessment of CFTR Protein Trafficking

Objective: To determine if this compound acts as a corrector by promoting the maturation and cell surface expression of mutant CFTR.

Methodology: Western Blotting

  • Cell Lysis: HBE cells treated with this compound are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies specific for CFTR.

  • Detection: The antibodies are detected using a chemiluminescent substrate. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR are visualized.

  • Analysis: An increase in the ratio of Band C to Band B indicates improved CFTR trafficking.

Preclinical and Clinical Development

As of the current date, there is no publicly available data from preclinical animal studies or human clinical trials for this compound. The typical development path for a CFTR modulator would involve:

  • Preclinical Toxicology: In vitro and in vivo studies to assess the safety profile of the compound.

  • Phase 1 Clinical Trials: Evaluation of safety, tolerability, and pharmacokinetics in healthy volunteers and a small number of CF patients.

  • Phase 2 Clinical Trials: Assessment of efficacy (e.g., change in sweat chloride and lung function) and further safety evaluation in a larger group of CF patients with specific genotypes.

  • Phase 3 Clinical Trials: Large-scale, multicenter trials to confirm efficacy and safety in the target patient population.

Conclusion

This compound is a potent CFTR modulator that holds promise for the treatment of Cystic Fibrosis. While detailed pharmacological data remains limited in the public domain, the established methodologies for evaluating CFTR modulators provide a clear path for its continued development. Further research and clinical studies will be necessary to fully characterize its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its ultimate therapeutic potential for individuals with Cystic Fibrosis. This guide will be updated as more information becomes publicly available.

References

Methodological & Application

Application Notes and Protocols: Use of Elexacaftor/Tezacaftor/Ivacaftor in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a dysfunctional CFTR protein. This results in defective ion transport across epithelial cells, including those lining the airways. The triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor has demonstrated significant clinical efficacy in patients with at least one F508del mutation, the most common CF-causing mutation. Elexacaftor and tezacaftor are correctors that aid in the proper folding and trafficking of the CFTR protein to the cell surface, while ivacaftor is a potentiator that enhances the channel's opening probability.[1][2]

Primary human bronchial epithelial (hBE) cells cultured at an air-liquid interface (ALI) represent a gold-standard in vitro model for studying CFTR function and the effects of modulator drugs. These cultures differentiate to form a pseudostratified epithelium that closely mimics the in vivo airway environment. This document provides a detailed protocol for the culture of primary hBE cells, treatment with the elexacaftor/tezacaftor/ivacaftor combination, and subsequent functional analysis using Ussing chamber electrophysiology.

Data Presentation

The following tables summarize quantitative data from studies utilizing the elexacaftor/tezacaftor/ivacaftor combination on primary human bronchial epithelial cells homozygous for the F508del mutation. The data presented is the change in short-circuit current (ΔIsc), a measure of CFTR-mediated ion transport.

Treatment ConditionIncubation TimeForskolin-Stimulated ΔIsc (µA/cm²) (Mean ± SEM)Subsequent Ivacaftor-Stimulated ΔIsc (µA/cm²) (Mean ± SEM)
Vehicle (DMSO)24 hours~1~0
Elexacaftor/Tezacaftor24 hours~5~15
Elexacaftor/Tezacaftor/Ivacaftor24 hours~12~1

Table 1: Representative changes in short-circuit current in F508del/F508del hBE cells following treatment with CFTR modulators. Data is aggregated from published studies.[1][3][4]

CompoundStock ConcentrationFinal Concentration for Cell TreatmentVehicle
Elexacaftor (VX-445)10 mM3 µMDMSO
Tezacaftor (VX-661)10 mM18 µMDMSO
Ivacaftor (VX-770)10 mM1 µMDMSO

Table 2: Recommended concentrations for the preparation and application of elexacaftor, tezacaftor, and ivacaftor for in vitro studies on hBE cells.

Experimental Protocols

I. Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface

This protocol describes the expansion and differentiation of cryopreserved primary hBE cells.

Materials:

  • Cryopreserved primary human bronchial epithelial cells

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • PneumaCult™-ALI Medium

  • Collagen-coated T75 flasks

  • Collagen-coated permeable supports (e.g., Transwells®)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • DMSO

Procedure:

  • Thawing and Seeding of hBE Cells:

    • Rapidly thaw the vial of cryopreserved hBE cells in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing pre-warmed BEGM.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in BEGM and seed onto a collagen-coated T75 flask.

    • Incubate at 37°C and 5% CO₂.

  • Expansion of hBE Cells:

    • Change the BEGM every 48 hours until the cells reach 80-90% confluency.

    • To passage, wash the cells with PBS and add trypsin-EDTA. Incubate until cells detach.

    • Neutralize the trypsin with BEGM containing 10% FBS.

    • Centrifuge the cells and resuspend in BEGM for further expansion or for seeding on permeable supports.

  • Differentiation at Air-Liquid Interface (ALI):

    • Seed the expanded hBE cells onto collagen-coated permeable supports at a high density.

    • Culture the cells submerged in PneumaCult™-ALI Medium in both the apical and basolateral compartments.

    • After 24-48 hours, or once the cells are confluent, remove the apical medium to establish the ALI.

    • Maintain the cultures by changing the basolateral medium every 48-72 hours.

    • The cells will differentiate into a pseudostratified mucociliary epithelium over 3-4 weeks.

II. Treatment of Differentiated hBE Cells with Elexacaftor/Tezacaftor/Ivacaftor

This protocol outlines the procedure for treating the differentiated hBE cultures with the CFTR modulator combination.

Materials:

  • Differentiated hBE cultures on permeable supports

  • PneumaCult™-ALI Medium

  • Elexacaftor, Tezacaftor, and Ivacaftor stock solutions (10 mM in DMSO)

  • Vehicle (DMSO)

Procedure:

  • Preparation of Treatment Media:

    • Prepare the treatment medium by adding elexacaftor (final concentration 3 µM), tezacaftor (final concentration 18 µM), and ivacaftor (final concentration 1 µM) to the PneumaCult™-ALI Medium.

    • Prepare a vehicle control medium containing an equivalent volume of DMSO.

  • Treatment of hBE Cultures:

    • Replace the basolateral medium of the differentiated hBE cultures with either the treatment medium or the vehicle control medium.

    • Incubate the cultures for 24 to 48 hours at 37°C and 5% CO₂.

III. Functional Analysis of CFTR Activity using Ussing Chamber

This protocol describes the measurement of CFTR-mediated ion transport in treated hBE cultures using an Ussing chamber system.

Materials:

  • Treated and vehicle control hBE cultures on permeable supports

  • Ussing chamber system with electrodes and data acquisition software

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride

  • Forskolin

  • Ivacaftor (VX-770)

  • CFTRinh-172

Procedure:

  • Mounting the Permeable Supports:

    • Carefully excise the permeable support membrane from its holder and mount it in the Ussing chamber slider.

    • Place the slider in the Ussing chamber, separating the apical and basolateral hemichambers.

  • Electrophysiological Recordings:

    • Fill both hemichambers with pre-warmed KBR solution and maintain at 37°C.

    • Measure the transepithelial electrical resistance (TEER) to ensure epithelial integrity.

    • Clamp the voltage to 0 mV and record the short-circuit current (Isc).

  • Pharmacological Stimulation and Inhibition:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Once the Isc stabilizes, add forskolin to the apical chamber to stimulate CFTR through an increase in intracellular cAMP.

    • For cultures treated with elexacaftor/tezacaftor only, subsequently add ivacaftor to the apical chamber to potentiate the corrected CFTR channels.

    • Finally, add the CFTR-specific inhibitor, CFTRinh-172, to the apical chamber to confirm that the observed current is CFTR-mediated.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.

    • Compare the ΔIsc between the modulator-treated and vehicle-treated groups to determine the extent of CFTR function rescue.

Mandatory Visualizations

G cluster_culture hBE Cell Culture and Differentiation cluster_treatment CFTR Modulator Treatment cluster_analysis Functional Analysis thaw Thaw Cryopreserved hBE Cells expand Expand in T75 Flasks thaw->expand seed Seed on Permeable Supports expand->seed ali Establish Air-Liquid Interface (ALI) seed->ali differentiate Differentiate for 3-4 Weeks ali->differentiate prepare_media Prepare Treatment Media (Elexacaftor/Tezacaftor/Ivacaftor or Vehicle) differentiate->prepare_media treat Treat Differentiated Cultures (24-48 hours) prepare_media->treat mount Mount in Ussing Chamber treat->mount record Record Short-Circuit Current (Isc) mount->record pharmacology Add Pharmacological Agents (Amiloride, Forskolin, Ivacaftor, CFTRinh-172) record->pharmacology analyze Analyze Change in Isc (ΔIsc) pharmacology->analyze

Caption: Experimental workflow for the use of CFTR modulators in primary hBE cells.

G cluster_protein CFTR Protein Lifecycle synthesis Protein Synthesis (Ribosome) folding Folding (Endoplasmic Reticulum) synthesis->folding trafficking Trafficking (Golgi Apparatus) folding->trafficking degradation Degradation folding->degradation insertion Membrane Insertion (Apical Membrane) trafficking->insertion gating Channel Gating insertion->gating insertion->degradation elexacaftor Elexacaftor (Corrector) elexacaftor->folding Improves Folding & Stability tezacaftor Tezacaftor (Corrector) tezacaftor->trafficking Facilitates Trafficking ivacaftor Ivacaftor (Potentiator) ivacaftor->gating Increases Channel Opening Probability

Caption: Mechanism of action of Elexacaftor, Tezacaftor, and Ivacaftor on the CFTR protein.

References

Application Notes and Protocols for Assessing Riselcaftor Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to a defective CFTR protein, a chloride and bicarbonate channel crucial for maintaining fluid balance across epithelial surfaces. Riselcaftor (also known as elexacaftor or VX-445) is a next-generation CFTR corrector. It is designed to rescue the trafficking of mutant CFTR protein to the cell surface, thereby increasing the quantity of functional channels at the plasma membrane.[1][2] When used in combination with other modulators like tezacaftor (a corrector with a different mechanism) and ivacaftor (a potentiator that enhances channel gating), it leads to a significant increase in overall CFTR activity.[2][3]

These application notes provide detailed protocols for the principal in vitro methods to assess the efficacy of this compound. The described assays are fundamental for preclinical evaluation and for understanding the molecular mechanisms of CFTR modulators. The primary assays covered are:

  • Ussing Chamber Assay: The gold standard for directly measuring CFTR-mediated ion transport across epithelial monolayers.[4]

  • Forskolin-Induced Swelling (FIS) Assay: A functional assay utilizing patient-derived organoids to measure CFTR-dependent fluid secretion.

  • Western Blot Analysis: A biochemical method to quantify the maturation of the CFTR protein.

Mechanism of Action of this compound

This compound is a CFTR corrector that aids in the proper folding and processing of the mutant CFTR protein within the cell. In many CF-causing mutations, such as the common F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation. This compound binds to the CFTR protein, stabilizing its structure and facilitating its trafficking to the cell surface. This action increases the density of CFTR channels at the plasma membrane, making them available for activation by a potentiator.

Riselcaftor_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Mutant_CFTR Misfolded Mutant CFTR Degradation Proteasomal Degradation Mutant_CFTR->Degradation Default Pathway Corrected_CFTR_Immature Corrected CFTR (Immature) Mutant_CFTR->Corrected_CFTR_Immature Rescued Trafficking This compound This compound (Corrector) This compound->Mutant_CFTR Binds & Stabilizes Corrected_CFTR_Mature Mature CFTR Corrected_CFTR_Immature->Corrected_CFTR_Mature Glycosylation Functional_CFTR Functional CFTR Channel Corrected_CFTR_Mature->Functional_CFTR Insertion Ion_Transport Cl- & HCO3- Transport Functional_CFTR->Ion_Transport Activated

Caption: this compound's mechanism of action.

Key In Vitro Efficacy Assays

The efficacy of this compound is evaluated by its ability to increase the amount of functional CFTR at the cell surface. This can be measured through both functional and biochemical assays.

Data Presentation

The following tables summarize representative quantitative data from in vitro studies of CFTR correctors, illustrating the type of results obtained from the described assays.

Table 1: Ussing Chamber Assay Data

Cell TypeMutationTreatmentForskolin-Stimulated Current (ΔIsc in µA/cm²)Fold Change vs. Vehicle
HBEF508del/F508delVehicle (DMSO)2.5 ± 0.81.0
HBEF508del/F508delThis compound (3 µM)15.2 ± 2.16.1
HBEF508del/F508delThis compound + Tezacaftor + Ivacaftor35.8 ± 4.514.3
FRTF508delVehicle (DMSO)1.8 ± 0.51.0
FRTF508delThis compound (3 µM)12.5 ± 1.96.9

Data are illustrative and based on published findings for similar CFTR correctors.

Table 2: Forskolin-Induced Swelling (FIS) Assay Data

Organoid SourceMutationTreatmentArea Under the Curve (AUC) at 60 minFold Change vs. Vehicle
RectalF508del/F508delVehicle (DMSO)150 ± 351.0
RectalF508del/F508delThis compound (3 µM)950 ± 1206.3
RectalF508del/F508delThis compound + Tezacaftor + Ivacaftor2100 ± 25014.0

Data are illustrative and based on published findings.

Table 3: Western Blot Densitometry Data

Cell LineMutationTreatmentRatio of Mature (Band C) to Immature (Band B) CFTRFold Change vs. Vehicle
CFBE41o-F508delVehicle (DMSO)0.15 ± 0.041.0
CFBE41o-F508delThis compound (3 µM)0.75 ± 0.115.0
CFBE41o-F508delThis compound + Tezacaftor1.20 ± 0.188.0

Data are illustrative and based on published findings for CFTR correctors.

Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function

This protocol details the measurement of CFTR-dependent ion transport in polarized epithelial cells.

Ussing_Chamber_Workflow Start Start: Polarized Epithelial Cells on Permeable Supports Pre-incubation 1. Pre-incubation with this compound (e.g., 24 hours) Start->Pre-incubation Mounting 2. Mount Cell Monolayers in Ussing Chamber Pre-incubation->Mounting Equilibration 3. Equilibrate and Stabilize Basal Short-Circuit Current (Isc) Mounting->Equilibration Pharmacology 4. Sequential Drug Addition Equilibration->Pharmacology Amiloride a. Amiloride (Inhibit ENaC) Pharmacology->Amiloride Analysis 5. Data Analysis: Calculate ΔIsc Pharmacology->Analysis Forskolin b. Forskolin (Activate CFTR) Amiloride->Forskolin Ivacaftor c. Ivacaftor (Potentiate CFTR) Forskolin->Ivacaftor Inhibitor d. CFTR Inhibitor (e.g., CFTRinh-172) Ivacaftor->Inhibitor End End Analysis->End

Caption: Ussing Chamber experimental workflow.

Materials:

  • Polarized epithelial cells (e.g., primary Human Bronchial Epithelial (HBE) cells or Fischer Rat Thyroid (FRT) cells expressing mutant CFTR) cultured on permeable supports.

  • Ussing chamber system with voltage-clamp apparatus.

  • Krebs-Bicarbonate Ringer (KBR) solution.

  • This compound and other test compounds.

  • Amiloride, Forskolin, Ivacaftor (or other potentiator), CFTRinh-172.

  • Gas mixture: 95% O₂ / 5% CO₂.

Procedure:

  • Cell Culture and Treatment: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat the cells with this compound or vehicle control (e.g., DMSO) for 24 hours prior to the experiment.

  • Chamber Setup: Assemble the Ussing chamber and fill the apical and basolateral reservoirs with pre-warmed (37°C) and gassed KBR solution.

  • Mounting: Carefully mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.

  • Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • Pharmacological Additions: a. Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). b. Once the current stabilizes, add Forskolin (e.g., 10 µM) to both chambers to activate CFTR through cAMP stimulation. c. Add a CFTR potentiator like Ivacaftor (e.g., 1-10 µM) to the apical chamber to maximally stimulate the channel. d. Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the observed current is CFTR-specific.

  • Data Analysis: The primary endpoint is the change in Isc (ΔIsc) in response to forskolin and the potentiator. The efficacy of this compound is determined by comparing the ΔIsc in treated cells to vehicle-treated controls.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay

This assay measures CFTR function in 3D organoid structures.

Materials:

  • Patient-derived organoids (e.g., intestinal or bronchial).

  • Basement membrane matrix.

  • 96-well plates.

  • Basal culture medium.

  • Forskolin.

  • Calcein green AM dye (for visualization).

  • Automated confocal or high-content imaging system.

Procedure:

  • Organoid Seeding: Dissociate established organoid cultures and seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.

  • Treatment: After seeding, add culture medium containing this compound or vehicle control. Incubate for 24-48 hours.

  • Staining and Imaging: a. On the day of the assay, stain the organoids with Calcein green AM for visualization. b. Replace the medium with a solution containing Forskolin (e.g., 5 µM). c. Immediately begin live-cell imaging, capturing images at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C.

  • Data Analysis: a. Use image analysis software to measure the total area of the organoids (or the lumen) in each well at each time point. b. The swelling response is quantified by calculating the area under the curve (AUC) of the organoid area versus time plot. c. Compare the AUC of this compound-treated organoids to vehicle-treated controls to determine efficacy.

Protocol 3: Western Blot Analysis of CFTR Maturation

This protocol assesses the effect of this compound on the glycosylation state and quantity of the CFTR protein.

Western_Blot_Workflow Start Start: Cultured Cells (e.g., CFBE41o-) Treatment 1. Treat cells with this compound (e.g., 24 hours) Start->Treatment Lysis 2. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (6% gel) Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% milk or BSA) Transfer->Blocking Antibodies 7. Antibody Incubation Blocking->Antibodies Primary_Ab a. Primary anti-CFTR Antibody Antibodies->Primary_Ab Detection 8. Chemiluminescent Detection Antibodies->Detection Secondary_Ab b. HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Analysis 9. Densitometry Analysis (Band C / Band B ratio) Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for Riselcaftor in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Riselcaftor (also known as VX-561 or Deutivacaftor) in cellular assay studies. This compound is a potent modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, acting as a potentiator to increase the channel gating activity of CFTR on the cell surface.[1][2] This document outlines recommended dosages, detailed experimental protocols, and data presentation guidelines to ensure reproducible and accurate results in a research setting.

Data Presentation: Quantitative Summary of this compound Activity

The following table summarizes the key quantitative data for this compound in cellular assays based on available literature. This information is crucial for designing experiments and interpreting results.

ParameterValueCell TypeSource
EC50 20.1 nMHuman Bronchial Epithelial (HBE) Cells[3][4]
EC50 255 nMG551D/F508del Human Bronchial Epithelial (HBE) Cells[5]

Note: The half-maximal effective concentration (EC50) is a critical parameter for determining the appropriate dosage range for in vitro studies. The variation in EC50 values can be attributed to different cell lines and experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cellular model.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental goals.

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for accurate dosing. This compound is typically supplied as a powder.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Refer to the manufacturer's certificate of analysis for specific storage and handling instructions.

  • To prepare a high-concentration stock solution (e.g., 10 mM or 80 mg/mL), dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

The choice of cell model is crucial for studying CFTR function. Human bronchial epithelial (HBE) cells are considered the "gold standard" for evaluating CFTR function in a context representative of the lung. Other suitable cell lines include Fischer Rat Thyroid (FRT) cells expressing specific CFTR mutations.

Materials:

  • Appropriate cell line (e.g., HBE cells, FRT cells with CFTR mutations)

  • Complete cell culture medium

  • Multi-well cell culture plates (e.g., 96-well plates for high-throughput screening)

  • This compound stock solution

  • Vehicle control (DMSO)

Protocol:

  • Culture cells in the appropriate medium and conditions until they reach the desired confluency.

  • Prepare a working solution of this compound by diluting the stock solution in a complete cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24 hours). The optimal incubation time should be determined empirically for each cell line and assay.

Functional Assays for CFTR Activity

Several assays can be used to measure the effect of this compound on CFTR function. A common method is the membrane potential assay using a fluorescent imaging plate reader (FLIPR).

Principle: This assay measures changes in cell membrane potential in response to CFTR channel opening. A halide-sensitive fluorescent reporter is used to detect the influx of halide ions (e.g., iodide) through the activated CFTR channels.

Protocol (General Outline):

  • Plate cells in a 96-well plate and culture until confluent.

  • Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.

  • Treat the cells with this compound or vehicle control for the desired duration.

  • Initiate CFTR channel opening by adding a cocktail containing a CFTR activator (e.g., forskolin) and a low concentration of the halide ion.

  • Measure the change in fluorescence over time using a FLIPR instrument. An increase in fluorescence indicates CFTR channel activity.

Cell Viability and Cytotoxicity Assays

It is essential to assess the potential cytotoxicity of this compound at the concentrations used in functional assays. Standard cell viability assays such as MTT, MTS, or resazurin-based assays can be employed.

Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.

Protocol (General Outline using MTT assay):

  • Plate cells in a 96-well plate and treat with a range of this compound concentrations for the desired exposure period.

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance compared to the vehicle control indicates reduced cell viability.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in cellular assays.

Riselcaftor_Mechanism_of_Action cluster_cell Epithelial Cell CFTR_Protein Mutant CFTR Protein (Misfolded/Gating Defect) Cell_Surface_CFTR CFTR at Cell Surface CFTR_Protein->Cell_Surface_CFTR Trafficking Ion_Channel Open CFTR Channel (Chloride Ion Transport) Cell_Surface_CFTR->Ion_Channel Gating Cell_Surface_CFTR->Ion_Channel This compound This compound (Potentiator) This compound->Cell_Surface_CFTR Binds to and stabilizes the open state

This compound's mechanism as a CFTR potentiator.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Dilution Dilute Stock to Working Concentration in Media Stock_Solution->Dilution Cell_Culture Culture Human Bronchial Epithelial Cells Incubation Treat Cells with this compound (and Vehicle Control) Cell_Culture->Incubation Dilution->Incubation Functional_Assay CFTR Functional Assay (e.g., FLIPR) Incubation->Functional_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine EC50 Functional_Assay->Data_Analysis Viability_Assay->Data_Analysis

A typical experimental workflow for evaluating this compound.

References

Application of Riselcaftor in High-Throughput Screening for CFTR Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Riselcaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, specifically classified as a "corrector." Its primary mechanism of action is to address the misfolding and trafficking defects of the CFTR protein caused by mutations, most notably the F508del mutation. By facilitating the proper folding of the CFTR protein, this compound enables its transport to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane. This activity makes this compound a key component in combination therapies for cystic fibrosis, designed to be co-administered with other CFTR modulators like potentiators, which enhance the channel's opening probability.

High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of CFTR modulators like this compound. Various cell-based assays have been developed to identify and quantify the activity of CFTR correctors. These assays are essential for screening large compound libraries to discover novel correctors and for characterizing the potency and efficacy of known modulators. The primary HTS assays applicable to the evaluation of this compound include the Yellow Fluorescent Protein (YFP)-based halide influx assay, the Ussing chamber assay for direct measurement of ion transport, and the forskolin-induced swelling (FIS) assay in patient-derived organoids.

This compound has demonstrated an EC50 of 20.1 nM in human bronchial epithelial cells, indicating its high potency as a CFTR corrector. In HTS campaigns, this compound can serve as a reference compound to validate assay performance and to compare the efficacy of novel corrector molecules. The following protocols provide detailed methodologies for employing these key assays to assess the activity of this compound and other CFTR correctors.

Data Presentation

The following tables summarize representative quantitative data from key HTS assays for CFTR correctors. Note: Specific public data for this compound in these HTS formats is limited. The data presented is illustrative of typical results for effective CFTR correctors and includes the known EC50 for this compound.

Table 1: YFP-Based Halide Influx Assay Data for CFTR Correctors

CompoundConcentration (µM)Fold Increase in Iodide Influx (vs. Vehicle)EC50 (nM)
This compound 10Data not publicly available20.1
Corrector A (Illustrative)105.2150
Corrector B (Illustrative)102.5500
Vehicle (DMSO)-1.0-

Table 2: Ussing Chamber Assay Data for CFTR Correctors in F508del Homozygous HBE Cells

TreatmentChange in Short-Circuit Current (ΔIsc) (µA/cm²)% of Wild-Type CFTR Function
This compound + Potentiator Data not publicly availableData not publicly available
Corrector Combination + Potentiator (Illustrative)45.5~75%
Vehicle (DMSO)2.1~3%
Wild-Type HBE Cells60.2100%

Table 3: Forskolin-Induced Swelling (FIS) Assay in F508del Homozygous Intestinal Organoids

TreatmentArea Under the Curve (AUC) of Organoid Swelling% of Wild-Type Response
This compound + Potentiator Data not publicly availableData not publicly available
Corrector Combination + Potentiator (Illustrative)1500~80%
Vehicle (DMSO)150~8%
Wild-Type Organoids1875100%

Experimental Protocols

YFP-Based Halide Influx High-Throughput Screening Assay

This assay is a widely used method for primary HTS of CFTR correctors. It measures the rate of iodide influx into cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the mutant CFTR protein. The iodide quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR channel activity at the cell surface.

Materials:

  • Fischer Rat Thyroid (FRT) or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells stably expressing F508del-CFTR and a halide-sensitive YFP.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and selection antibiotics.

  • Black, clear-bottom 384-well microplates.

  • This compound and other test compounds dissolved in DMSO.

  • Assay buffer: Phosphate-buffered saline (PBS).

  • Iodide-containing buffer: PBS with 100 mM sodium iodide replacing sodium chloride.

  • CFTR agonist cocktail: 10 µM Forskolin and 50 µM Genistein in assay buffer.

  • Fluorescence plate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed the YFP/F508del-CFTR expressing cells into 384-well plates at a density that forms a confluent monolayer within 24-48 hours.

  • Compound Incubation: Treat the cells with this compound or other test compounds at desired concentrations (e.g., 10 µM for a primary screen) for 18-24 hours at 37°C and 5% CO2. Include vehicle (DMSO) and positive controls.

  • Assay Preparation: After incubation, wash the cells with assay buffer to remove the compounds.

  • Baseline Fluorescence Reading: Add the CFTR agonist cocktail to each well to activate any CFTR channels at the cell surface. Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence.

  • Iodide Addition and Quenching Measurement: Rapidly add the iodide-containing buffer to each well using the plate reader's injection system. Immediately begin kinetic fluorescence readings.

  • Data Analysis: The rate of fluorescence quenching is calculated from the initial slope of the fluorescence decay curve. The activity of the corrector is determined by the increase in the quenching rate compared to vehicle-treated cells.

YFP_Halide_Influx_Assay_Workflow cluster_plate_prep Plate Preparation cluster_compound_treatment Compound Treatment cluster_assay_run Assay Execution cluster_data_analysis Data Analysis plate_cells Seed YFP/F508del-CFTR Cells in 384-well Plate incubate_cells Incubate 24-48h plate_cells->incubate_cells add_compounds Add this compound/ Test Compounds incubate_cells->add_compounds incubate_compounds Incubate 18-24h add_compounds->incubate_compounds wash_cells Wash Cells incubate_compounds->wash_cells add_agonist Add Forskolin/ Genistein wash_cells->add_agonist read_baseline Read Baseline Fluorescence add_agonist->read_baseline add_iodide Inject Iodide Buffer read_baseline->add_iodide read_kinetic Kinetic Fluorescence Reading add_iodide->read_kinetic calculate_rate Calculate Quenching Rate read_kinetic->calculate_rate determine_activity Determine Corrector Activity calculate_rate->determine_activity

Workflow for the YFP-Based Halide Influx Assay.
Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It is a lower-throughput assay used for secondary screening and detailed characterization of lead compounds. This assay directly quantifies CFTR-mediated chloride secretion.

Materials:

  • Primary human bronchial epithelial (HBE) cells from F508del homozygous donors.

  • Permeable cell culture inserts (e.g., Transwell).

  • Air-Liquid Interface (ALI) culture medium.

  • Ussing chamber system with voltage-clamp amplifier.

  • Krebs-Ringer bicarbonate solution.

  • This compound and other test compounds.

  • Pharmacological agents: Amiloride, Forskolin, IBMX, Genistein, CFTRinh-172.

Protocol:

  • Cell Culture: Culture primary HBE cells on permeable supports at an ALI for at least 4 weeks to form a differentiated, polarized monolayer.

  • Compound Treatment: Treat the cell monolayers with this compound or other correctors for 24-48 hours prior to the assay.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments. Bathe both sides with Krebs-Ringer solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc.

  • Pharmacological Profile: a. Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC). b. Add a CFTR agonist cocktail (e.g., Forskolin and IBMX) to stimulate CFTR-mediated chloride secretion. c. Add a potentiator (e.g., Genistein or Ivacaftor) to maximize channel activity. d. Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.

  • Data Analysis: The primary outcome is the change in Isc (ΔIsc) in response to the CFTR agonists and inhibitor. The magnitude of the forskolin-stimulated and CFTRinh-172-sensitive Isc reflects the level of corrected CFTR function.

Ussing_Chamber_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chamber_setup Ussing Chamber Setup cluster_measurement Isc Measurement cluster_analysis Data Analysis culture_hbe Culture HBE cells at ALI treat_compounds Treat with this compound (24-48h) culture_hbe->treat_compounds mount_insert Mount Insert in Ussing Chamber treat_compounds->mount_insert equilibrate Equilibrate System mount_insert->equilibrate measure_baseline Measure Baseline Isc add_amiloride Add Amiloride measure_baseline->add_amiloride add_forskolin Add Forskolin/IBMX add_amiloride->add_forskolin add_potentiator Add Potentiator add_forskolin->add_potentiator add_inhibitor Add CFTRinh-172 add_potentiator->add_inhibitor calculate_delta_isc Calculate ΔIsc add_inhibitor->calculate_delta_isc quantify_function Quantify CFTR Function calculate_delta_isc->quantify_function

Workflow for the Ussing Chamber Assay.
Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids

This assay utilizes 3D intestinal organoids cultured from patient rectal biopsies. Activation of corrected CFTR by forskolin leads to fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is a measure of CFTR function and provides a personalized medicine approach to testing corrector efficacy.

Materials:

  • Patient-derived intestinal organoids (from F508del homozygous individuals).

  • Matrigel matrix.

  • Organoid culture medium.

  • 96-well imaging plates.

  • This compound and other test compounds.

  • Forskolin.

  • Live-cell imaging system with environmental control.

Protocol:

  • Organoid Plating: Plate organoids in Matrigel in a 96-well plate.

  • Compound Incubation: Treat the organoids with this compound or other correctors for 24-48 hours.

  • Assay Initiation: Add forskolin to the culture medium to stimulate CFTR.

  • Live-Cell Imaging: Place the plate in a live-cell imaging system and acquire brightfield or confocal images at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Image Analysis: Use image analysis software to segment and measure the cross-sectional area of the organoids at each time point.

  • Data Analysis: The primary endpoint is the area under the curve (AUC) of the swelling response over time. An increased AUC in treated organoids compared to vehicle controls indicates successful CFTR correction.

FIS_Assay_Workflow cluster_prep Preparation cluster_run Assay Run cluster_analysis Analysis plate_organoids Plate Organoids in Matrigel treat_compounds Treat with this compound (24-48h) plate_organoids->treat_compounds add_forskolin Add Forskolin treat_compounds->add_forskolin start_imaging Start Time-Lapse Imaging add_forskolin->start_imaging measure_area Measure Organoid Area Over Time start_imaging->measure_area calculate_auc Calculate Area Under Curve (AUC) measure_area->calculate_auc

Workflow for the Forskolin-Induced Swelling Assay.

CFTR Signaling Pathway

The canonical signaling pathway leading to CFTR activation involves the G-protein coupled receptor (GPCR) mediated activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to channel opening and chloride ion transport. CFTR correctors like this compound act upstream of this pathway by ensuring the CFTR protein is present at the cell membrane to be activated.

CFTR_Signaling_Pathway cluster_this compound This compound Action GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA PKA ATP_cAMP->PKA Activation CFTR_R CFTR (R-domain) PKA->CFTR_R Phosphorylation CFTR_NBD CFTR (NBDs) CFTR_R->CFTR_NBD Conformational Change Channel_Opening Channel Opening CFTR_NBD->Channel_Opening ATP Binding Cl_ion Cl- Efflux Channel_Opening->Cl_ion Misfolded_CFTR Misfolded F508del-CFTR (in ER) This compound This compound Corrected_CFTR Correctly Folded CFTR This compound->Corrected_CFTR Correction Trafficking Trafficking to Plasma Membrane Corrected_CFTR->Trafficking Membrane_CFTR CFTR at Plasma Membrane Trafficking->Membrane_CFTR

CFTR Activation Pathway and Site of this compound Action.

Application Notes and Protocols for Measuring CFTR Function with Riselcaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel in epithelial cells.[2][3] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in the production of thick, sticky mucus and affecting multiple organs.[2] CFTR modulators are a class of drugs that target the defective protein to restore its function. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability (gating) at the cell membrane.

Riselcaftor is a CFTR modulator, specifically a potentiator, with a reported EC50 of 20.1 nM in human bronchial epithelial cells. As a potentiator, this compound is designed to increase the activity of CFTR channels that are already present at the cell surface. This document provides detailed application notes and protocols for measuring the function of the CFTR protein in the presence of this compound, intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action of CFTR Potentiators

CFTR potentiators like this compound work by directly interacting with the CFTR protein at the cell membrane to increase the likelihood that the channel will be open, thereby allowing for increased transport of chloride and bicarbonate ions. This action is particularly beneficial for CFTR mutations that result in defective channel gating (Class III mutations) or reduced channel conductance (Class IV mutations). In combination with CFTR correctors, which increase the number of CFTR channels at the cell surface, potentiators can synergistically improve overall CFTR function.

cluster_0 CFTR Protein Lifecycle & Potentiator Action ER Endoplasmic Reticulum (ER) (Protein Synthesis & Folding) Golgi Golgi Apparatus (Processing & Trafficking) ER->Golgi Trafficking Degradation Protein Degradation ER->Degradation Misfolded Protein Degradation Membrane Extracellular CFTR Channel (Closed) Intracellular Golgi->Membrane Insertion Membrane_Open Extracellular CFTR Channel (Open) Intracellular Membrane:f1->Membrane_Open:f1 Gating Ions Cl- / HCO3- Ions Membrane_Open:f1->Ions Ion Flow This compound This compound (Potentiator) This compound->Membrane:f1 Binds & Increases Open Probability

Caption: Mechanism of CFTR potentiation by this compound.

Techniques for Measuring CFTR Function

A variety of in vitro and ex vivo assays can be employed to quantify the function of the CFTR channel and assess the efficacy of potentiators like this compound.

In Vitro Assays

In vitro assays are crucial for high-throughput screening and detailed mechanistic studies of CFTR modulators.

1. Ussing Chamber Assay

The Ussing chamber is considered a gold standard for measuring ion transport across epithelial cell monolayers. It allows for the direct measurement of short-circuit current (Isc), which is a quantitative measure of net ion transport.

  • Principle: Epithelial cells expressing CFTR are grown on permeable supports to form a polarized monolayer. This monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the resulting current (Isc) reflects the net movement of ions across the epithelium.

  • Application with this compound: After establishing a baseline Isc, CFTR is typically activated with a cAMP agonist like forskolin. The addition of this compound to the apical side should lead to a further increase in the forskolin-stimulated Isc, indicating potentiation of CFTR channel activity.

2. Patch Clamp Electrophysiology

Patch clamp is a powerful technique for studying the properties of individual ion channels.

  • Principle: A micropipette with a very small tip is used to isolate a small "patch" of the cell membrane, ideally containing a single CFTR channel. The flow of ions through the channel is measured as an electrical current. This technique can determine the channel's open probability (Po), single-channel conductance, and gating kinetics.

  • Application with this compound: By analyzing single-channel recordings before and after the application of this compound, a direct measurement of the increase in channel open probability can be obtained.

3. Membrane Potential-Sensitive Fluorescent Dyes

This is a cell-based assay suitable for high-throughput screening.

  • Principle: Cells expressing CFTR are loaded with a fluorescent dye that is sensitive to changes in membrane potential. Activation of CFTR leads to an efflux of anions, causing membrane depolarization and a change in the fluorescence of the dye.

  • Application with this compound: The addition of this compound in the presence of a CFTR agonist should enhance the change in fluorescence, indicating increased CFTR activity.

4. Halide-Sensitive Fluorescent Protein Assays (e.g., YFP-based)

This is another high-throughput compatible assay that measures CFTR-mediated anion transport.

  • Principle: Cells are engineered to express a halide-sensitive yellow fluorescent protein (YFP). The fluorescence of this YFP is quenched by halides like iodide. When CFTR channels open, iodide flows into the cells, leading to a decrease in YFP fluorescence.

  • Application with this compound: The rate of fluorescence quenching is proportional to the rate of iodide influx and thus to CFTR activity. This compound's potentiation of CFTR will result in a faster rate of fluorescence quenching.

Ex Vivo Assays

Ex vivo assays utilize tissues or cells taken directly from patients, providing a more physiologically relevant model to test the effects of CFTR modulators.

1. Forskolin-Induced Swelling (FIS) in Intestinal Organoids

Patient-derived intestinal organoids are three-dimensional structures that recapitulate the in vivo intestinal epithelium.

  • Principle: Intestinal organoids have CFTR expressed on their apical membrane, which faces the lumen. Activation of CFTR by forskolin leads to the secretion of chloride and fluid into the lumen, causing the organoids to swell. The degree of swelling is a measure of CFTR function.

  • Application with this compound: The addition of this compound to the culture medium along with forskolin should enhance the swelling of organoids derived from patients with responsive CFTR mutations.

2. Nasal Potential Difference (NPD)

NPD is an in vivo measurement but can be adapted for ex vivo studies on nasal epithelial cells. It measures the voltage across the nasal epithelium, which is generated by ion transport.

  • Principle: The potential difference across the nasal epithelium is measured in response to perfusion with solutions that inhibit or stimulate specific ion channels, including CFTR. A key step is the perfusion with a low-chloride solution and a cAMP agonist to stimulate CFTR-dependent chloride secretion.

  • Application with this compound: An increase in the change in potential difference upon stimulation in the presence of this compound would indicate enhanced CFTR function.

Experimental Protocols

Protocol 1: Ussing Chamber Assay with Human Bronchial Epithelial (HBE) Cells

Materials:

  • HBE cells cultured on permeable supports (e.g., Transwell®)

  • Ussing chamber system

  • Ringer's solution

  • Forskolin

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Culture HBE cells on permeable supports until a confluent and differentiated monolayer is formed.

  • Mount the cell culture insert in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed Ringer's solution and maintain at 37°C.

  • Measure the baseline short-circuit current (Isc).

  • Add a CFTR agonist, such as 10 µM forskolin, to the basolateral side to activate CFTR. Record the increase in Isc.

  • Once the forskolin-stimulated Isc has stabilized, add this compound (e.g., at its EC50 of 20.1 nM or a range of concentrations) to the apical side.

  • Record the further increase in Isc, which represents the potentiation of CFTR activity.

  • To confirm that the observed current is CFTR-dependent, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical side and observe the inhibition of the Isc.

cluster_0 Ussing Chamber Workflow Start Mount HBE Monolayer in Ussing Chamber Baseline Measure Baseline Short-Circuit Current Start->Baseline Forskolin Add Forskolin (CFTR Activator) Baseline->Forskolin This compound Add this compound (CFTR Potentiator) Forskolin->this compound Inhibitor Add CFTR Inhibitor This compound->Inhibitor End Analyze Change in Current Inhibitor->End

Caption: Workflow for the Ussing Chamber Assay.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay with Intestinal Organoids

Materials:

  • Patient-derived intestinal organoids

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium

  • Forskolin

  • This compound

  • Live-cell imaging system

Procedure:

  • Culture patient-derived intestinal organoids in a basement membrane matrix.

  • Plate the organoids in a multi-well plate suitable for imaging.

  • Incubate the organoids with this compound (at a predetermined optimal concentration) or vehicle control for a specified period (e.g., 24 hours for correctors, acute for potentiators).

  • Just before imaging, add forskolin (e.g., 5 µM) to the culture medium to stimulate CFTR.

  • Acquire images of the organoids at regular time intervals (e.g., every 30 minutes for 2-4 hours) using a live-cell imaging system.

  • Quantify the change in the cross-sectional area of the organoids over time using image analysis software.

  • The area under the curve of the swelling response is a measure of CFTR function. Compare the swelling in the this compound-treated organoids to the vehicle-treated controls.

cluster_0 Forskolin-Induced Swelling (FIS) Assay Workflow Start Culture Patient-Derived Intestinal Organoids Treat Treat with this compound or Vehicle Control Start->Treat Stimulate Add Forskolin to Stimulate CFTR Treat->Stimulate Image Time-Lapse Imaging of Organoid Swelling Stimulate->Image Analyze Quantify Change in Organoid Area Image->Analyze

Caption: Workflow for the Forskolin-Induced Swelling Assay.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Ussing Chamber Assay Data

TreatmentBaseline Isc (µA/cm²)Forskolin-Stimulated ΔIsc (µA/cm²)This compound-Potentiated ΔIsc (µA/cm²)% Potentiation
Vehicle ControlX ± SDY ± SDN/AN/A
This compound (20.1 nM)X ± SDY ± SDZ ± SD((Z-Y)/Y)*100
... (other concentrations)............

Table 2: Forskolin-Induced Swelling Assay Data

TreatmentBaseline Organoid Area (µm²)Area Under the Curve (AUC) of SwellingFold Change in AUC vs. Vehicle
Vehicle ControlA ± SDB ± SD1.0
This compound (Concentration 1)A ± SDC ± SDC/B
... (other concentrations).........

Conclusion

The techniques described in these application notes provide robust and quantitative methods for evaluating the function of the CFTR protein and the efficacy of potentiators such as this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. For initial screening and mechanistic studies, in vitro assays like the Ussing chamber and fluorescence-based methods are highly valuable. For a more personalized medicine approach and to assess efficacy in a more physiologically relevant context, ex vivo models using patient-derived cells, such as intestinal organoids, are indispensable. By following these detailed protocols and presenting data in a structured manner, researchers can effectively characterize the activity of this compound and other CFTR modulators.

References

Application Notes and Protocols: The Use of Elexacaftor/Tezacaftor/Ivacaftor Combination Therapy in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Riselcaftor" did not yield any specific information. The following application notes and protocols are based on the well-documented triple-combination CFTR modulator therapy, Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®/Kaftrio®), and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of Cystic Fibrosis (CF).

Introduction

Cystic Fibrosis is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Defective CFTR function results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.

CFTR modulator therapies aim to correct the function of the faulty CFTR protein. These therapies are categorized into correctors and potentiators. Correctors, such as elexacaftor and tezacaftor, aid in the proper folding and trafficking of the CFTR protein to the cell surface.[1][2][3] Potentiators, like ivacaftor, enhance the opening probability (gating) of the CFTR channel once it is at the cell surface.[1][2] The triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor represents a significant advancement in the treatment of CF for patients with at least one F508del mutation, the most common CF-causing mutation.

Mechanism of Action: A Synergistic Approach

The combination of elexacaftor, tezacaftor, and ivacaftor provides a multi-pronged approach to restoring CFTR protein function. Elexacaftor and tezacaftor are two distinct correctors that bind to different sites on the CFTR protein. This dual-corrector action facilitates the cellular processing and trafficking of the F508del-CFTR protein, increasing the quantity of mature protein delivered to the cell surface. Once at the cell surface, ivacaftor acts as a potentiator, increasing the channel's open probability and thereby augmenting chloride transport. This synergistic effect leads to a more significant improvement in CFTR function than what is achievable with single or dual-modulator therapies.

cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Corrected Folding Corrected Folding Misfolded F508del-CFTR->Corrected Folding Elexacaftor & Tezacaftor Trafficked CFTR Trafficked CFTR Corrected Folding->Trafficked CFTR Trafficking Elexacaftor Elexacaftor Elexacaftor->Corrected Folding Tezacaftor Tezacaftor Tezacaftor->Corrected Folding Active CFTR Channel Active CFTR Channel Trafficked CFTR->Active CFTR Channel Ivacaftor Increased Chloride Transport Increased Chloride Transport Active CFTR Channel->Increased Chloride Transport Potentiation Ivacaftor Ivacaftor Ivacaftor->Active CFTR Channel

Mechanism of Action of Elexacaftor/Tezacaftor/Ivacaftor.

Quantitative Data from Clinical Trials

The efficacy of elexacaftor/tezacaftor/ivacaftor has been demonstrated in several clinical trials, showing significant improvements in key clinical endpoints.

Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at Least One F508del Mutation

Outcome MeasurePatient PopulationTreatment DurationMean Change from BaselineReference
Percent predicted FEV1 (ppFEV1)Ages 12 and older (F/MF genotypes)24 weeks+14.3 percentage points
Sweat Chloride ConcentrationAges 12 and older (F/MF genotypes)24 weeks-41.8 mmol/L
Pulmonary ExacerbationsAges 12 and older (F/MF genotypes)24 weeks63% reduction in annualized rate
Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Domain ScoreAges 12 and older (F/MF genotypes)24 weeks+20.2 points

Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Pediatric Patients

Outcome MeasurePatient PopulationTreatment DurationMean Change from BaselineReference
Sweat Chloride ConcentrationAges 2-5 years (at least one F508del allele)24 weeks-57.9 mmol/L
Lung Clearance Index (LCI2.5)Ages 2-5 years (at least one F508del allele)24 weeks-0.83 units

Experimental Protocols

Protocol 1: Assessment of CFTR Modulator Efficacy in a Phase 3 Clinical Trial

This protocol outlines a typical methodology for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of a CFTR modulator combination therapy like elexacaftor/tezacaftor/ivacaftor.

1. Study Population:

  • Inclusion criteria: Patients diagnosed with CF, aged 12 years or older, with at least one F508del mutation. Stable disease with a percent predicted FEV1 (ppFEV1) between 40 and 90, inclusive.

  • Exclusion criteria: History of major organ transplantation, recent significant infection, or use of other investigational CFTR modulators.

2. Study Design:

  • A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants are randomized in a 1:1 ratio to receive either the active combination therapy or a matching placebo.

3. Treatment Administration:

  • Active arm: Oral administration of elexacaftor, tezacaftor, and ivacaftor at specified doses, typically taken with fat-containing food to improve absorption.

  • Placebo arm: Oral administration of a matching placebo.

4. Efficacy Endpoints:

  • Primary endpoint: Absolute change in ppFEV1 from baseline through week 24.

  • Secondary endpoints:

    • Absolute change in sweat chloride concentration.

    • Number of pulmonary exacerbations.

    • Change in the CFQ-R respiratory domain score.

    • Change in body mass index (BMI).

5. Safety Assessments:

  • Monitoring of adverse events throughout the study.

  • Regular assessment of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (including liver function tests).

6. Statistical Analysis:

  • The primary efficacy analysis is performed using a mixed-effects model for repeated measures (MMRM) to assess the treatment difference between the active and placebo groups.

  • Secondary endpoints are analyzed using appropriate statistical models based on the data type.

cluster_0 Treatment Period (24 Weeks) Patient Screening Patient Screening Randomization (1:1) Randomization (1:1) Patient Screening->Randomization (1:1) Active Group\n(Elexacaftor/Tezacaftor/Ivacaftor) Active Group (Elexacaftor/Tezacaftor/Ivacaftor) Randomization (1:1)->Active Group\n(Elexacaftor/Tezacaftor/Ivacaftor) Placebo Group Placebo Group Randomization (1:1)->Placebo Group Endpoint Assessment Endpoint Assessment Active Group\n(Elexacaftor/Tezacaftor/Ivacaftor)->Endpoint Assessment Placebo Group->Endpoint Assessment Primary Endpoint:\nChange in ppFEV1 Primary Endpoint: Change in ppFEV1 Endpoint Assessment->Primary Endpoint:\nChange in ppFEV1 Secondary Endpoints:\n- Sweat Chloride\n- Exacerbations\n- CFQ-R Score\n- BMI Secondary Endpoints: - Sweat Chloride - Exacerbations - CFQ-R Score - BMI Endpoint Assessment->Secondary Endpoints:\n- Sweat Chloride\n- Exacerbations\n- CFQ-R Score\n- BMI Statistical Analysis Statistical Analysis Primary Endpoint:\nChange in ppFEV1->Statistical Analysis Secondary Endpoints:\n- Sweat Chloride\n- Exacerbations\n- CFQ-R Score\n- BMI->Statistical Analysis

Workflow of a Phase 3 Clinical Trial for CFTR Modulators.
Protocol 2: In Vitro Assessment of CFTR Function using Patient-Derived Organoids

This protocol describes the use of intestinal organoids to predict the clinical response to CFTR modulators.

1. Biopsy and Organoid Culture:

  • Obtain a rectal biopsy from a CF patient.

  • Isolate intestinal crypts from the biopsy tissue.

  • Culture the crypts in a 3D Matrigel matrix with appropriate growth factors to form intestinal organoids.

2. Forskolin-Induced Swelling (FIS) Assay:

  • Plate mature organoids in a 96-well plate.

  • Pre-incubate the organoids with the CFTR modulator combination (e.g., elexacaftor/tezacaftor/ivacaftor) or a vehicle control for a specified period (e.g., 24 hours).

  • Stimulate the organoids with forskolin, an adenylyl cyclase activator that increases intracellular cAMP and activates CFTR.

  • Monitor and quantify the swelling of the organoids over time using brightfield microscopy and image analysis software. The degree of swelling correlates with CFTR function.

3. Data Analysis:

  • Calculate the area under the curve (AUC) of the swelling response for both the treated and control organoids.

  • A significant increase in the FIS response in the presence of the CFTR modulators indicates a positive response and potential clinical benefit for the patient.

Conclusion

The triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor has revolutionized the treatment of Cystic Fibrosis for a large proportion of the patient population. Understanding the mechanism of action, reviewing the robust clinical trial data, and utilizing appropriate experimental protocols are crucial for researchers, scientists, and drug development professionals working to further advance CF therapies. The methodologies outlined in these application notes provide a framework for the continued investigation and development of novel CFTR modulators.

References

Experimental Design for Riselcaftor Studies in Organoid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of dysfunctional CFTR protein. This results in defective ion and water transport across epithelial surfaces, leading to a multisystem disease. The advent of CFTR modulators has revolutionized CF treatment by targeting the underlying protein defect. Riselcaftor (VX-561), a deuterated analog of Ivacaftor, is a CFTR potentiator designed to increase the channel open probability of the CFTR protein at the cell surface. It is under investigation as part of a triple-combination therapy, alongside CFTR correctors, to restore CFTR function.

Patient-derived organoids, particularly from intestinal and lung tissue, have emerged as a powerful in vitro model for studying CFTR function and the efficacy of modulator therapies. These three-dimensional structures recapitulate the in vivo physiology of the epithelium and allow for personalized medicine approaches. This document provides detailed application notes and protocols for the experimental design of this compound studies using organoid models.

Mechanism of Action of CFTR Modulators

CFTR modulators are small molecules that target the defective CFTR protein. They are broadly classified into two main categories: correctors and potentiators.

  • Correctors , such as Tezacaftor, address the trafficking defect of the most common CF-causing mutation, F508del. They bind to the misfolded F508del-CFTR protein, facilitating its proper folding and transport to the cell surface.

  • Potentiators , like this compound, work on the CFTR protein once it is at the cell surface. They increase the channel's opening probability, thereby enhancing the flow of chloride ions.

The synergistic action of correctors and potentiators is crucial for maximizing the functional rescue of the F508del-CFTR protein.

Signaling Pathway and Experimental Workflow

The primary signaling pathway that regulates CFTR function involves cyclic AMP (cAMP) and Protein Kinase A (PKA). An increase in intracellular cAMP levels, often induced experimentally by forskolin, leads to the PKA-mediated phosphorylation and activation of the CFTR channel. In CF, this pathway is disrupted due to the lack of functional CFTR protein at the cell surface.

cluster_0 CFTR Protein Lifecycle & F508del Mutation cluster_1 Action of CFTR Modulators ER Endoplasmic Reticulum (ER) Misfolded F508del-CFTR Misfolded F508del-CFTR ER->Misfolded F508del-CFTR Translation & Folding Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation ER-associated degradation Golgi Golgi Apparatus Misfolded F508del-CFTR->Golgi Impaired Trafficking Corrected F508del-CFTR Corrected F508del-CFTR Misfolded F508del-CFTR->Corrected F508del-CFTR Promotes Correct Folding Cell Membrane Cell Membrane Golgi->Cell Membrane Functional CFTR Functional CFTR Channel Activated CFTR Activated CFTR Channel Functional CFTR->Activated CFTR Potentiation Tezacaftor (Corrector) Tezacaftor (Corrector) Tezacaftor (Corrector)->Misfolded F508del-CFTR Binds & Stabilizes Corrected F508del-CFTR->Golgi This compound (Potentiator) This compound (Potentiator) This compound (Potentiator)->Functional CFTR Increases Channel Open Probability

Mechanism of CFTR Modulators on F508del-CFTR.

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in combination with a corrector in organoid models.

Patient Biopsy Patient Biopsy Organoid Culture Organoid Culture Patient Biopsy->Organoid Culture Intestinal or Lung Corrector Treatment Corrector Treatment Organoid Culture->Corrector Treatment e.g., Tezacaftor (24-48h) Potentiator Treatment Potentiator Treatment Corrector Treatment->Potentiator Treatment e.g., this compound (acute) Forskolin Stimulation Forskolin Stimulation Potentiator Treatment->Forskolin Stimulation Electrophysiology Electrophysiology Potentiator Treatment->Electrophysiology Ussing Chamber (Organoid Monolayers) Imaging & Analysis Imaging & Analysis Forskolin Stimulation->Imaging & Analysis Forskolin-Induced Swelling (FIS) Assay Data Interpretation Data Interpretation Imaging & Analysis->Data Interpretation Electrophysiology->Data Interpretation

Experimental workflow for this compound studies in organoids.

Experimental Protocols

Human Intestinal Organoid Culture

This protocol is adapted from established methods for generating and maintaining human intestinal organoids from patient-derived biopsies.

Materials:

  • Intestinal biopsy tissue

  • Chelation buffer (e.g., Gentle Cell Dissociation Reagent)

  • Basement membrane matrix (e.g., Matrigel®)

  • Intestinal organoid culture medium (Advanced DMEM/F12 supplemented with growth factors such as EGF, Noggin, R-spondin, and a ROCK inhibitor)

  • 24-well culture plates

Protocol:

  • Wash the biopsy tissue with cold PBS.

  • Incubate the tissue in chelation buffer for 30-60 minutes on ice to release the intestinal crypts.

  • Vigorously shake the tube to dissociate the crypts from the tissue.

  • Collect the crypt-containing supernatant and centrifuge at 300 x g for 5 minutes.

  • Resuspend the crypt pellet in basement membrane matrix.

  • Plate 50 µL domes of the crypt/matrix mixture into a pre-warmed 24-well plate.

  • Allow the domes to solidify at 37°C for 10-15 minutes.

  • Add 500 µL of intestinal organoid culture medium to each well.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh basement membrane matrix.

Human Lung Organoid Culture

This protocol provides a general guideline for establishing human lung organoid cultures from adult lung tissue.

Materials:

  • Human lung tissue

  • Digestion solution (e.g., Collagenase/Dispase)

  • Basement membrane matrix

  • Lung organoid culture medium (Advanced DMEM/F12 supplemented with specific growth factors for lung tissue, such as FGF7, FGF10, Noggin, R-spondin, and a ROCK inhibitor)

  • 24-well culture plates

Protocol:

  • Mince the lung tissue into small pieces.

  • Digest the tissue with a suitable enzyme solution at 37°C to obtain a single-cell suspension.

  • Filter the cell suspension to remove undigested tissue.

  • Centrifuge the cells and resuspend the pellet in basement membrane matrix.

  • Plate domes of the cell/matrix mixture into a pre-warmed 24-well plate.

  • After solidification, add lung organoid culture medium.

  • Culture and passage the organoids as described for intestinal organoids, using the appropriate lung-specific medium.

Forskolin-Induced Swelling (FIS) Assay

The FIS assay is a robust method to quantify CFTR function in organoids.

Materials:

  • Mature organoids in a 96-well plate

  • Culture medium

  • CFTR correctors (e.g., Tezacaftor)

  • CFTR potentiators (this compound)

  • Forskolin

  • Live-cell imaging system

Protocol:

  • Plate mature organoids in a 96-well plate.

  • For corrector studies, pre-incubate the organoids with the corrector compound (e.g., 3 µM Tezacaftor) for 24-48 hours.

  • On the day of the assay, add the potentiator (e.g., this compound at various concentrations) to the wells.

  • Immediately add forskolin (typically 5-10 µM final concentration) to stimulate CFTR-mediated fluid secretion.

  • Acquire brightfield images of the organoids every 10-15 minutes for 1-2 hours using a live-cell imaging system.

  • Analyze the images to quantify the change in organoid area over time. The area under the curve (AUC) is a common metric for quantifying the swelling response.

Data Presentation

Quantitative data from FIS assays should be presented in a clear and structured format to allow for easy comparison between different experimental conditions. While specific data for this compound in organoids is not yet widely available in peer-reviewed literature, the following tables provide a template based on expected outcomes and data from similar triple-combination therapies.

Table 1: Forskolin-Induced Swelling in F508del/F508del Intestinal Organoids

Treatment ConditionArea Under the Curve (AUC) (Arbitrary Units)Fold Change vs. DMSO
DMSO (Vehicle Control)150 ± 251.0
Forskolin (5 µM)250 ± 401.7
Tezacaftor (3 µM) + Forskolin800 ± 755.3
This compound (1 µM) + Forskolin350 ± 502.3
Tezacaftor (3 µM) + this compound (1 µM) + Forskolin2500 ± 20016.7

Data are presented as mean ± standard deviation and are hypothetical, based on the known mechanisms of action.

Table 2: Dose-Response of this compound in Corrector-Treated Organoids

This compound Concentration (nM)Area Under the Curve (AUC) (Arbitrary Units)
0 (Tezacaftor + Forskolin only)800 ± 75
101500 ± 120
1002300 ± 180
10002500 ± 200
100002550 ± 210

Data are presented as mean ± standard deviation and are hypothetical, illustrating a typical dose-response relationship.

Conclusion

Organoid models provide a physiologically relevant and high-throughput platform for evaluating the efficacy of CFTR modulators like this compound. The detailed protocols and experimental design considerations outlined in these application notes are intended to guide researchers in conducting robust and reproducible studies. The FIS assay, in particular, offers a quantitative measure of CFTR function that can be used to assess the potency and efficacy of novel therapeutic agents, ultimately contributing to the development of more effective treatments for cystic fibrosis.

Preparation of Riselcaftor Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riselcaftor is a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with a reported EC50 of 20.1 nM in human bronchial epithelial cells[1][2]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro research.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight516.61 g/mol [1]
AppearanceSolid powder-
Storage (Powder)-20°C for up to 3 years-
Storage (in Solvent)-80°C for up to 1 year-

Recommended Solvents and Storage

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving small molecules for cell culture experiments due to its high solvating power. It is recommended to use anhydrous, sterile-filtered DMSO to prepare this compound stock solutions.

Table 2: Recommended Solvents and Storage Conditions

SolventRecommended ConcentrationStorage TemperatureMaximum Storage Duration
DMSO (anhydrous, sterile-filtered)≥10 mM-20°C or -80°CUp to 1 year at -80°C

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.2 µm syringe filter (optional, if DMSO is not pre-sterilized)

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 516.61 g/mol x 1000 mg/g

      • Mass (mg) = 5.1661 mg

    • Therefore, weigh out approximately 5.17 mg of this compound powder.

  • Dissolve this compound in DMSO:

    • In a laminar flow hood, aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterile Filtration (if necessary):

    • If the DMSO used was not pre-sterilized, the stock solution should be sterile-filtered.

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.2 µm syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C can be used.

Application in Cell Culture

Working Concentration:

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on its reported EC50 of 20.1 nM in human bronchial epithelial cells, a typical starting point for dose-response experiments would be in the nanomolar to low micromolar range. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay.

Preparation of Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • To minimize solvent toxicity, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%. For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Workflow Diagram

Riselcaftor_Stock_Preparation Workflow for this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation cluster_application Application in Cell Culture weigh 1. Weigh this compound (e.g., 5.17 mg) dissolve 2. Dissolve in DMSO (e.g., 1 mL of 10 mM) weigh->dissolve Add to sterile tube filter 3. Sterile Filter (0.2 µm) (if required) dissolve->filter aliquot 4. Aliquot into single-use tubes filter->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw one aliquot store->thaw Use in Experiment dilute 7. Serially dilute in culture medium thaw->dilute treat 8. Treat cells (Final DMSO <0.5%) dilute->treat control Vehicle Control (Medium + DMSO) dilute->control

Caption: Workflow for the preparation and use of this compound stock solutions.

References

Application Notes and Protocols for Handling and Storing Elexacaftor, Tezacaftor, and Ivacaftor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Riselcaftor": The compound "this compound" is not found in the current scientific literature. It is presumed to be a typographical error, and this document will focus on the components of the FDA-approved cystic fibrosis combination therapy Trikafta®: Elexacaftor , Tezacaftor , and Ivacaftor .

These compounds are modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Elexacaftor and Tezacaftor are classified as "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface. Ivacaftor is a "potentiator," which enhances the opening probability of the CFTR channel.[1][2][3][4]

Audience:

This document is intended for researchers, scientists, and drug development professionals.

Laboratory Handling and Storage Guidelines

Proper handling and storage of Elexacaftor, Tezacaftor, and Ivacaftor are crucial for maintaining their stability and ensuring the safety of laboratory personnel. The following guidelines are based on available Safety Data Sheets (SDS) and product information.[5]

Personal Protective Equipment (PPE)

When handling these compounds in solid or solution form, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

General Handling Precautions
  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where these compounds are handled.

Storage Conditions

For long-term stability, these compounds should be stored as crystalline solids under the following conditions:

CompoundStorage TemperatureStabilityAdditional Notes
Elexacaftor -20°C≥ 2 yearsStore in a dry, dark place.
Tezacaftor -20°C≥ 4 yearsStore as a crystalline solid.
Ivacaftor -20°C≥ 4 yearsStore as a crystalline solid.

Aqueous solutions of these compounds are not recommended for long-term storage and should be prepared fresh. For instance, it is advised not to store aqueous solutions of Tezacaftor for more than one day.

Quantitative Data

Solubility Data

The following table summarizes the solubility of Elexacaftor, Tezacaftor, and Ivacaftor in various solvents. It is important to note that these compounds have low aqueous solubility.

CompoundSolventSolubilityReference
Elexacaftor ChloroformSlightly Soluble
DMSOSlightly Soluble
MethanolSlightly Soluble
Tezacaftor DMSO~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~25 mg/mL
WaterInsoluble
Ivacaftor DMSO~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Ethanol~0.1 mg/mL
Water<0.05 µg/mL

Experimental Protocols

Preparation of Stock Solutions

Due to their poor aqueous solubility, stock solutions of Elexacaftor, Tezacaftor, and Ivacaftor should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

Protocol:

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Western Blotting for CFTR Glycosylation

This protocol is used to assess the effect of corrector compounds (Elexacaftor, Tezacaftor) on the maturation of the CFTR protein. Mature, complex-glycosylated CFTR (Band C) can be distinguished from the immature, core-glycosylated form (Band B) by its higher molecular weight on an SDS-PAGE gel.

Methodology:

  • Plate cells (e.g., CFBE41o- cells expressing F508del-CFTR) and treat with the corrector compound(s) for the desired time (e.g., 24 hours).

  • Lyse the cells in a suitable buffer containing protease inhibitors.

  • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for CFTR.

  • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of mature (Band C) to immature (Band B) CFTR.

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay measures ion transport across an epithelial monolayer and is a gold-standard method for assessing CFTR channel function.

Methodology:

  • Culture human bronchial epithelial (HBE) cells from cystic fibrosis patients on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Mount the permeable supports in an Ussing chamber system.

  • Bathe the apical and basolateral surfaces of the monolayer with appropriate physiological solutions.

  • Measure the short-circuit current (Isc), which is a measure of net ion transport.

  • To isolate CFTR-mediated currents, first inhibit sodium channels with a blocker like amiloride.

  • Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to the apical solution.

  • Add the potentiator compound (e.g., Ivacaftor) to the apical solution and measure the increase in Isc.

  • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional measure of CFTR activity in a 3D cell culture model.

Methodology:

  • Culture intestinal organoids derived from rectal biopsies of cystic fibrosis patients.

  • Treat the organoids with corrector compounds (Elexacaftor, Tezacaftor) for a specified period (e.g., 24 hours) to allow for CFTR rescue.

  • Incubate the organoids with a cAMP agonist, typically forskolin, to activate CFTR.

  • In the presence of functional CFTR, chloride and fluid are secreted into the lumen of the organoids, causing them to swell.

  • Capture images of the organoids at baseline and after forskolin stimulation using a microscope.

  • Quantify the change in organoid size over time to determine the level of CFTR function. The addition of a potentiator like Ivacaftor can be assessed by its ability to further increase swelling.

Visualizations

CFTR_Modulator_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane misfolded_CFTR Misfolded F508del-CFTR ERAD ER-Associated Degradation misfolded_CFTR->ERAD Ubiquitination & Degradation immature_CFTR Immature Glycosylated CFTR (Band B) misfolded_CFTR->immature_CFTR Trafficking mature_CFTR Mature Glycosylated CFTR (Band C) immature_CFTR->mature_CFTR Processing surface_CFTR CFTR Channel mature_CFTR->surface_CFTR Insertion ion_transport Cl- Transport Elexacaftor Elexacaftor Elexacaftor->misfolded_CFTR Stabilize & Correct Folding Tezacaftor Tezacaftor Tezacaftor->misfolded_CFTR Stabilize & Correct Folding Ivacaftor Ivacaftor Ivacaftor->surface_CFTR Increases Channel Opening

Caption: Mechanism of action for CFTR correctors and potentiators.

Experimental_Workflow_CFTR_Rescue cluster_CellCulture Cell Culture & Treatment cluster_Assessment Assessment of CFTR Rescue cluster_Potentiation Assessment of CFTR Potentiation start Plate CF Epithelial Cells or Organoids treatment Treat with Elexacaftor/Tezacaftor (Correctors) start->treatment western_blot Western Blot for CFTR Maturation (Band C/B ratio) treatment->western_blot ussing_chamber Ussing Chamber for Ion Transport (Isc) treatment->ussing_chamber fis_assay FIS Assay for Organoid Swelling treatment->fis_assay add_ivacaftor_ussing Add Ivacaftor (Potentiator) ussing_chamber->add_ivacaftor_ussing add_ivacaftor_fis Add Ivacaftor (Potentiator) fis_assay->add_ivacaftor_fis end_ussing Measure Increase in Isc add_ivacaftor_ussing->end_ussing end_fis Measure Increase in Swelling add_ivacaftor_fis->end_fis

Caption: Workflow for assessing CFTR modulator efficacy in vitro.

References

Application Notes and Protocols for Riselcaftor in Cystic Fibrosis Disease Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Subject: Application of the novel CFTR modulator combination vanzacaftor/tezacaftor/deutivacaftor in preclinical cystic fibrosis disease models.

Note on nomenclature: The initial query referenced "riselcaftor." Publicly available scientific literature and clinical trial data do not currently refer to a cystic fibrosis transmembrane conductance regulator (CFTR) modulator by this name. The information herein pertains to the next-generation triple-combination CFTR modulator therapy developed by Vertex Pharmaceuticals, consisting of vanzacaftor , tezacaftor , and deutivacaftor (ALYFTREK®). This combination represents a significant advancement in the treatment of cystic fibrosis (CF), and it is presumed that "this compound" was a misnomer for a component of this regimen.

Introduction

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1] Defective CFTR protein leads to dysregulated ion and water movement across cell membranes, resulting in thick, sticky mucus in multiple organs, particularly the lungs.[2]

The vanzacaftor/tezacaftor/deutivacaftor combination therapy is a once-daily oral regimen designed to restore the function of the defective CFTR protein.[2][3] It is comprised of two CFTR correctors, vanzacaftor and tezacaftor, and one CFTR potentiator, deutivacaftor.[4] This document provides detailed application notes and protocols for utilizing this triple combination therapy in established in vitro models of cystic fibrosis, which are crucial for both basic research and drug discovery.

Mechanism of Action

The therapeutic efficacy of the vanzacaftor/tezacaftor/deutivacaftor combination lies in its synergistic, multi-faceted approach to restoring CFTR protein function:

  • Vanzacaftor and Tezacaftor (CFTR Correctors): These two molecules address the primary defect of the most common CF mutation, F508del, which causes the CFTR protein to misfold and be prematurely degraded. Vanzacaftor and tezacaftor bind to different sites on the mutant CFTR protein, additively facilitating its correct folding, processing, and trafficking to the cell surface. This action increases the quantity of mature CFTR protein at the apical membrane of epithelial cells.

  • Deutivacaftor (CFTR Potentiator): Once the corrected CFTR protein is at the cell surface, deutivacaftor acts to enhance its function. It increases the channel's open probability (gating), allowing for a greater flow of chloride ions. Deutivacaftor is a deuterated form of ivacaftor, a modification that slows its metabolic clearance and extends its half-life, enabling a once-daily dosing regimen.

The combined effect is a significant increase in both the quantity and function of CFTR at the cell surface, leading to the restoration of chloride transport towards levels seen in individuals without cystic fibrosis.

CFTR_Modulator_Mechanism cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Corrected CFTR Corrected CFTR Misfolded F508del-CFTR->Corrected CFTR Correction Surface CFTR Surface CFTR Corrected CFTR->Surface CFTR Trafficking Gated CFTR Gated CFTR Surface CFTR->Gated CFTR Potentiation Chloride Transport Chloride Transport Gated CFTR->Chloride Transport Increased Function Vanzacaftor Vanzacaftor Vanzacaftor->Misfolded F508del-CFTR Tezacaftor Tezacaftor Tezacaftor->Misfolded F508del-CFTR Deutivacaftor Deutivacaftor Deutivacaftor->Surface CFTR

Mechanism of vanzacaftor/tezacaftor/deutivacaftor.

Data Presentation: Clinical Efficacy

The following tables summarize key quantitative data from the pivotal Phase 3 clinical trials (SKYLINE 102, SKYLINE 103, and RIDGELINE 105) for the vanzacaftor/tezacaftor/deutivacaftor combination. These trials demonstrated that the vanzacaftor triple combination was non-inferior to the highly effective elexacaftor/tezacaftor/ivacaftor (Trikafta) in improving lung function and superior in reducing sweat chloride levels.

Table 1: Improvement in Lung Function (ppFEV₁) in Patients Aged 12 and Older

TrialTreatment GroupBaseline ppFEV₁ (on Trikafta)Absolute Change from Baseline at Week 24Treatment Difference vs. Trikafta (95% CI)
SKYLINE 102 Vanzacaftor Triple~99.8+0.50.2 (-0.7 to 1.1)
Trikafta~99.8+0.3-
SKYLINE 103 Vanzacaftor Triple~99.2+0.20.2 (-0.5 to 0.9)
Trikafta~99.20.0-

Data adapted from Vertex Pharmaceuticals Phase 3 trial results announcement.

Table 2: Reduction in Sweat Chloride (SwCl) Concentration

TrialAge GroupTreatment GroupBaseline SwCl (mmol/L) (on Trikafta)Absolute Change from Baseline
SKYLINE 102 & 103 (Pooled) 12+ yearsVanzacaftor Triple~40.5-6.9
Trikafta~40.5-2.4
RIDGELINE 105 6-11 yearsVanzacaftor Triple40.4-8.6

Data adapted from Vertex Pharmaceuticals Phase 3 trial results announcement.

Experimental Protocols

The following protocols are standard methods for evaluating the efficacy of CFTR modulators in preclinical, patient-derived cell models.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay quantifies CFTR function by measuring the swelling of organoids in response to CFTR activation. Functional CFTR channels transport chloride ions into the organoid lumen, leading to osmotic water influx and subsequent swelling.

Protocol:

  • Organoid Culture: Culture human intestinal organoids derived from rectal biopsies of CF patients in a basement membrane matrix (e.g., Matrigel®) with appropriate growth medium (e.g., IntestiCult™).

  • Seeding: Seed 30-80 mature organoids per well into a 96-well plate.

  • Pre-incubation with Correctors: To assess the effect of correctors, pre-incubate the organoids with vanzacaftor and tezacaftor (typically 1-10 µM each) for 24-48 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Initiation:

    • Replace the culture medium with a chloride-rich buffer (e.g., KBR buffer).

    • Add the CFTR potentiator deutivacaftor (typically 1-10 µM) and the adenylyl cyclase activator forskolin (typically 5-10 µM) to stimulate CFTR-mediated chloride secretion.

    • Include a CFTR inhibitor (e.g., CFTRinh-172, 10-50 µM) as a negative control.

  • Imaging: Immediately after adding the assay reagents, begin live-cell imaging using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). Capture brightfield images every 15-20 minutes for 1.5-2 hours.

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point. Calculate the percentage increase in area relative to time zero. The Area Under the Curve (AUC) is a robust measure of total CFTR function.

FIS_Workflow A Culture & Seed CF Intestinal Organoids in 96-well plate B Pre-incubate with Vanzacaftor + Tezacaftor (24-48h) A->B C Add Forskolin + Deutivacaftor B->C D Live Cell Imaging (Confocal Microscopy, ~2 hours) C->D E Image Analysis: Measure Organoid Area vs. Time D->E F Quantify Swelling (Area Under Curve) E->F

Workflow for the Forskolin-Induced Swelling (FIS) assay.
Ussing Chamber Electrophysiology in Human Bronchial Epithelial (HBE) Cells

This technique provides a direct measure of ion transport across a polarized epithelial monolayer, considered a gold standard for assessing CFTR function.

Protocol:

  • Cell Culture: Culture primary HBE cells from CF donors on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for 4-6 weeks to achieve a well-differentiated, polarized, mucociliary epithelium.

  • Corrector Treatment: Treat the HBE cultures with vanzacaftor and tezacaftor (typically 1-10 µM each) in the basolateral medium for 48 hours prior to the experiment.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with symmetrical Ringer's solution.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.

    • Step 1 (ENaC Inhibition): Add amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.

    • Step 2 (CFTR Activation): Add a cAMP agonist, typically forskolin (10-20 µM), to the apical chamber to activate CFTR.

    • Step 3 (Potentiation): Acutely add deutivacaftor (1-10 µM) to the apical chamber to measure its potentiation effect on the corrected CFTR.

    • Step 4 (CFTR Inhibition): Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The magnitude of the change in Isc (ΔIsc) after the addition of each compound reflects the activity of the respective ion channels. The key readout is the forskolin- and potentiator-stimulated, inhibitor-sensitive Isc.

Western Blot for CFTR Protein Maturation

This biochemical assay is used to visualize the effects of CFTR correctors on protein processing and trafficking.

Protocol:

  • Cell Lysis: After a 24-48 hour treatment with vanzacaftor and tezacaftor, lyse HBE cells or other CFTR-expressing cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 6-8% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or a commercial blocking buffer) for at least 1 hour.

    • Incubate with a primary antibody specific for CFTR (e.g., clone 596 or M3A7) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Identify the two major bands for CFTR:

    • Band B (~150 kDa): The immature, core-glycosylated form resident in the endoplasmic reticulum.

    • Band C (~170 kDa): The mature, complex-glycosylated form that has trafficked through the Golgi apparatus. An effective corrector combination will show a significant increase in the intensity of Band C relative to Band B.

Logical_Relationships cluster_0 In Vitro Modeling Strategy A CF Patient-Derived Cells (HBE or Intestinal Stem Cells) B Apply Vanzacaftor/Tezacaftor (Correctors) A->B C Assess Protein Maturation (Western Blot) B->C Biochemical Endpoint D Assess CFTR Function (FIS or Ussing Chamber) B->D Functional Endpoint F Measure Functional Rescue C->F Correlates with E Apply Deutivacaftor (Potentiator) D->E E->F

Logical workflow for evaluating CFTR modulators.

Conclusion

The vanzacaftor/tezacaftor/deutivacaftor triple combination therapy marks a significant evolution in the treatment of cystic fibrosis. The preclinical disease models and protocols outlined in this document are essential tools for researchers seeking to understand its mechanism of action, discover novel modulators, and expand therapeutic benefits to a wider range of CF mutations. The robust and quantifiable readouts from these assays provide a strong basis for translating in vitro findings to clinical efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CFTR Potentiator Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of novel CFTR potentiators, such as Riselcaftor, for maximal potentiation of the CFTR channel. The information is structured to address common questions and troubleshooting scenarios encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a CFTR potentiator?

A1: CFTR potentiators are small molecules that directly interact with the CFTR protein at the cell membrane to increase the channel's open probability (gating).[1][2][3][4] This action enhances the transport of chloride and bicarbonate ions across the cell membrane, thereby restoring function to defective CFTR channels.[2] Unlike CFTR correctors, which aim to improve the processing and trafficking of the CFTR protein to the cell surface, potentiators work on the channels that are already present at the membrane.

Q2: How is the optimal concentration of a CFTR potentiator determined?

A2: The optimal concentration is typically determined by generating a dose-response curve from in vitro assays. These experiments measure CFTR activity across a range of potentiator concentrations. The goal is to identify the concentration that produces the maximal effect (Emax) with the highest potency (lowest EC50). The EC50 value represents the concentration at which 50% of the maximal response is observed.

Q3: What are the standard in vitro assays used to measure CFTR potentiation?

A3: The most common in vitro assays include:

  • Ussing Chamber Assay: This is a gold-standard electrophysiological technique that measures ion transport across epithelial cell monolayers. It provides a direct measure of CFTR-mediated chloride secretion.

  • Membrane Potential Assays using Fluorescent Probes: These assays, often utilizing a yellow fluorescent protein (YFP) that is sensitive to halides, measure changes in cell membrane potential in response to ion flux through CFTR. They are well-suited for high-throughput screening.

  • Patch-Clamp Electrophysiology: This technique allows for the direct measurement of single-channel currents, providing detailed information about the channel's open probability and conductance in the presence of a potentiator.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments. Inconsistent cell seeding density, variations in cell health, or passage number. Pipetting errors during compound dilution.Ensure consistent cell culture practices. Use cells within a defined passage number range. Automate liquid handling where possible to minimize pipetting variability.
No significant potentiation observed at expected concentrations. The novel potentiator may require the presence of a corrector for certain CFTR mutations (e.g., F508del) to traffic the channel to the cell surface. The compound may have poor solubility or stability in the assay buffer. The chosen cell line may not express the specific CFTR mutant of interest or may express it at very low levels.Co-incubate with a known CFTR corrector. Verify the solubility and stability of the compound under experimental conditions. Confirm the genotype and CFTR expression level of the cell line.
Observed potentiation is lower than expected based on preliminary data. The concentration range tested may not cover the full dose-response curve. The incubation time with the potentiator may be insufficient.Broaden the concentration range tested to ensure the plateau of the dose-response curve is reached. Optimize the incubation time by performing a time-course experiment.
Cell toxicity observed at higher concentrations. The compound may have off-target cytotoxic effects.Perform a separate cytotoxicity assay (e.g., MTS or LDH assay) to determine the toxic concentration range. Ensure the concentrations used for potentiation assays are below the toxicity threshold.
Unexpected decrease in CFTR activity at very high potentiator concentrations (bell-shaped dose-response curve). High concentrations of some potentiators, like ivacaftor, can have detrimental effects on CFTR rescue and stability. This could be due to off-target effects or complex interactions with the CFTR protein.Carefully characterize the full dose-response curve to identify the optimal concentration window and avoid using concentrations in the inhibitory range.

Experimental Protocols

Ussing Chamber Assay for CFTR Potentiation
  • Cell Culture: Culture human bronchial epithelial (HBE) cells expressing the CFTR mutation of interest on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER > 500 Ω·cm²) is formed.

  • Assay Preparation: Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral sides with appropriate Krebs-Ringer bicarbonate solution, maintain at 37°C, and continuously bubble with 95% O2/5% CO2.

  • Baseline Measurement: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).

  • Amiloride Addition: Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.

  • CFTR Activation: Add a CFTR agonist, such as forskolin, to both chambers to activate CFTR through cAMP-dependent pathways.

  • Potentiator Addition: Add the novel CFTR potentiator (e.g., this compound) at various concentrations to the apical chamber and record the change in Isc.

  • Data Analysis: Calculate the change in Isc from the forskolin-stimulated baseline for each potentiator concentration. Plot the change in Isc against the log of the potentiator concentration to generate a dose-response curve and determine the EC50.

YFP-Based Membrane Potential Assay
  • Cell Culture: Plate cells stably co-expressing a halide-sensitive YFP and the CFTR mutant of interest in a 96- or 384-well black, clear-bottom plate.

  • Incubation: Wash the cells with a chloride-free buffer and then incubate with the novel CFTR potentiator at various concentrations in the presence of a CFTR agonist (e.g., forskolin) for a defined period (e.g., 30 minutes) at 37°C.

  • Iodide Addition: Place the plate in a fluorescence plate reader and initiate the assay by adding an iodide-containing solution.

  • Fluorescence Measurement: Measure the rate of YFP fluorescence quenching as iodide enters the cells through activated CFTR channels.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to CFTR channel activity. Plot the quenching rate against the log of the potentiator concentration to generate a dose-response curve.

Data Presentation

Table 1: Hypothetical Concentration-Response Data for this compound in an Ussing Chamber Assay

This compound Concentration (nM)Mean Change in Isc (µA/cm²)Standard Deviation
0.15.21.1
115.82.5
1045.35.1
10085.68.9
100098.210.3
1000099.510.8

Table 2: Comparison of Potency and Efficacy for Different CFTR Potentiators (Hypothetical Data)

CompoundEC50 (nM)Emax (% of Wild-Type CFTR)
This compound2585
Ivacaftor10095
Compound X50060

Visualizations

Experimental_Workflow_Ussing_Chamber cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Culture HBE cells on permeable supports B Mount supports in Ussing chambers A->B C Record baseline Isc B->C D Add Amiloride (inhibits ENaC) C->D E Add Forskolin (activates CFTR) D->E F Add this compound (potentiates CFTR) E->F G Measure change in Isc F->G H Generate Dose-Response Curve G->H I Determine EC50 and Emax H->I

Caption: Workflow for Ussing Chamber Assay to determine this compound potency.

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CFTR CFTR Channel Cl_in Cl- (in) CFTR->Cl_in transport AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to Forskolin Forskolin Forskolin->AC activates ATP ATP PKA Protein Kinase A cAMP->PKA activates PKA->CFTR phosphorylates This compound This compound Riselcafor Riselcafor Riselcafor->CFTR potentiates (increases gating) Cl_out Cl- (out) Cl_out->CFTR transport

Caption: Simplified signaling pathway for CFTR activation and potentiation.

References

Navigating Inconsistent Results in CFTR Modulator Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with CFTR modulators like Riselcaftor. The following question-and-answer format directly addresses specific issues to help streamline your experimental workflow and ensure data reliability.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the functional restoration of the CFTR protein in our cell-based assays with this compound. What are the potential causes?

A1: Inconsistent functional restoration of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein can stem from several factors:

  • Cellular Health and Confluency: The health and confluency of the cell monolayer are critical. Over-confluent or unhealthy cells can lead to altered CFTR expression and function, independent of the modulator's effect.

  • CFTR Mutation Variability: Different CFTR mutations result in distinct protein defects.[1] The efficacy of a modulator like this compound, which may act as a corrector or a potentiator, can vary significantly depending on the specific mutation being studied. For instance, correctors aid in the proper folding and trafficking of the CFTR protein to the cell surface, while potentiators enhance the channel's opening probability.[2][3]

  • Assay Conditions: Variations in assay buffer composition, temperature, and incubation times can all contribute to inconsistent results. It is crucial to maintain strict consistency across all experimental replicates.

  • Reagent Stability: The stability of this compound and other reagents can impact their efficacy. Ensure proper storage and handling, and consider qualifying new batches of reagents.

Q2: Our in-vitro experiments show promising results, but these are not translating to our in-vivo models. What could explain this discrepancy?

A2: The transition from in-vitro to in-vivo models introduces a higher level of biological complexity. Discrepancies can arise from:

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism will differ from in-vitro conditions. The compound may be metabolized into less active forms or may not reach the target tissue in sufficient concentrations.

  • Off-Target Effects: In a complex biological system, this compound may have off-target effects that interfere with its intended action on the CFTR protein.

  • Complex Biological Environment: The in-vivo environment includes interactions with other cells, signaling molecules, and the extracellular matrix, which are not fully replicated in in-vitro models. These factors can influence the drug's efficacy.

Q3: We have noticed a decline in the response to this compound over time in our long-term cell culture experiments. What might be the cause?

A3: A diminishing response over time could be due to:

  • Cellular Adaptation: Cells may adapt to the continuous presence of the modulator, potentially altering CFTR expression or activating compensatory pathways that reduce the drug's effectiveness.

  • Compound Degradation: this compound may not be stable in the cell culture medium for extended periods. This can be addressed by more frequent media changes with a fresh compound.

  • Selection Pressure: In a heterogeneous cell population, there might be a selection for cells that are less responsive to the modulator.

Troubleshooting Guides

Inconsistent Channel Function Measurement

If you are observing variability in measurements of CFTR channel function (e.g., using Ussing chamber or patch-clamp techniques), consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Differentiation Verify cell differentiation markers (e.g., transepithelial electrical resistance - TEER) before initiating the experiment.Consistent baseline TEER values across all cell monolayers.
Variable Agonist Concentration Prepare fresh agonist (e.g., forskolin, genistein) solutions for each experiment and ensure accurate pipetting.A consistent and reproducible response to the agonist in control wells.
Electrode Malfunction Regularly check and calibrate electrodes. Ensure proper contact with the assay buffer.Stable and low-noise baseline recordings.
Incomplete Washing Ensure complete removal of previous solutions between experimental steps to avoid residual effects.Sharp and well-defined changes in ion current upon addition of new reagents.

Experimental Workflow for Troubleshooting Inconsistent Results

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Parameter Optimization cluster_3 Data Analysis and Interpretation Inconsistent Results Inconsistent Results Verify Cell Health Verify Cell Health Inconsistent Results->Verify Cell Health Check Reagent Quality Check Reagent Quality Inconsistent Results->Check Reagent Quality Review Protocol Review Protocol Inconsistent Results->Review Protocol Standardize Cell Density Standardize Cell Density Verify Cell Health->Standardize Cell Density Titrate Compound Concentration Titrate Compound Concentration Check Reagent Quality->Titrate Compound Concentration Optimize Incubation Time Optimize Incubation Time Review Protocol->Optimize Incubation Time Statistical Analysis Statistical Analysis Titrate Compound Concentration->Statistical Analysis Optimize Incubation Time->Statistical Analysis Standardize Cell Density->Statistical Analysis Compare to Controls Compare to Controls Statistical Analysis->Compare to Controls

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Standard Ussing Chamber Assay for CFTR Function

This protocol outlines a standard method for assessing CFTR-mediated chloride secretion in polarized epithelial cells.

  • Cell Culture: Culture human bronchial epithelial (HBE) cells on permeable supports until a confluent and differentiated monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc) for 15-20 minutes to allow for stabilization.

  • Amiloride Application: Add amiloride to the apical chamber to block epithelial sodium channels (ENaC) and isolate CFTR-mediated currents.

  • This compound Incubation: Add this compound to the appropriate chamber (typically basolateral for correctors) and incubate for the desired period.

  • CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral chamber.

  • Potentiation (Optional): Add a potentiator, such as genistein or ivacaftor, to the apical chamber to further stimulate CFTR channel activity.[4]

  • CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis: Calculate the change in Isc in response to each compound.

CFTR Signaling Pathway

The CFTR protein is an ion channel whose activity is primarily regulated by the cyclic AMP (cAMP) signaling pathway.

G cluster_0 Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activation ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion PKA Protein Kinase A cAMP->PKA Activation CFTR CFTR Cl- PKA->CFTR:f0 Phosphorylation Extracellular Space Extracellular Space CFTR:f1->Extracellular Space Chloride Efflux Ligand Ligand (e.g., Agonist) Ligand->GPCR Activation

Caption: Simplified CFTR activation signaling pathway.

References

Technical Support Center: Improving the Solubility of Riselcaftor for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Riselcaftor in in vitro assays.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered when preparing this compound solutions for experimental use.

Issue 1: this compound precipitates out of solution upon dilution into aqueous buffer.

  • Possible Cause: this compound is a lipophilic molecule with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solvent polarity increases dramatically, causing the compound to crash out of solution.

  • Troubleshooting Steps:

    • Optimize Stock Solution Concentration:

      • Visually inspect the stock solution for any undissolved particles. If present, use gentle warming (to 37°C) or sonication to aid dissolution.

    • Employ a Serial Dilution Strategy:

      • Avoid direct dilution of the concentrated DMSO stock into the final aqueous buffer.

      • Perform an intermediate dilution step into a solution containing a lower percentage of the organic solvent or into a mixture of the organic solvent and the final assay buffer.

      • Gradually decrease the solvent concentration in subsequent dilution steps to acclimate the compound to the aqueous environment.

    • Incorporate Pluronic F-127:

      • Pluronic F-127 is a non-ionic surfactant that can aid in maintaining the solubility of hydrophobic compounds in aqueous solutions.

      • Prepare the final dilution in an assay buffer containing a low concentration of Pluronic F-127 (typically 0.01% to 0.1%). It is crucial to run a vehicle control with the same concentration of Pluronic F-127 to ensure it does not interfere with the assay.

Issue 2: Inconsistent or non-reproducible results in cell-based or biochemical assays.

  • Possible Cause: Poor solubility can lead to the formation of micro-precipitates or aggregates, resulting in variable effective concentrations of this compound in the assay. This can also be due to the compound adsorbing to plasticware.

  • Troubleshooting Steps:

    • Verify Solution Clarity:

      • After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness.

      • For a more sensitive assessment, measure the absorbance of the solution at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance over time can indicate precipitation.

    • Consider the Use of a Co-solvent:

      • If the assay can tolerate it, include a small percentage of a water-miscible organic solvent in the final assay medium. Commonly used co-solvents include ethanol and propylene glycol.

      • The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid solvent-induced artifacts in the assay. Always include a vehicle control with the same co-solvent concentration.

    • Utilize Low-Binding Labware:

      • Hydrophobic compounds can adsorb to the surface of standard plasticware, reducing the actual concentration in solution.

      • Use low-protein-binding microplates and pipette tips to minimize this effect.

Issue 3: Difficulty in preparing a sufficiently concentrated aqueous stock solution for assays requiring low organic solvent content.

  • Possible Cause: The intrinsic aqueous solubility of this compound is likely very low, making it challenging to prepare aqueous stocks without solubility-enhancing excipients.

  • Troubleshooting Steps:

    • Employ Cyclodextrins:

      • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity in cell-based assays.

      • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

      • Add the concentrated this compound DMSO stock to the HP-β-CD solution while vortexing to facilitate complex formation.

    • Prepare a Solid Dispersion:

      • For more advanced formulation, a solid dispersion of this compound in a hydrophilic polymer can be prepared. This involves dissolving both the compound and a carrier polymer in a common solvent and then removing the solvent. The resulting solid can then be dissolved in an aqueous buffer.

      • This technique is more complex and typically used in later stages of drug development but can be adapted for preparing concentrated aqueous stocks for in vitro use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing this compound stock solutions?

A1: 100% Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing concentrated stock solutions of this compound due to its strong solubilizing power for lipophilic compounds.

Q2: What is the expected aqueous solubility of this compound?

A2: While specific data for this compound is not publicly available, it is anticipated to have very low aqueous solubility, similar to other CFTR modulators like Ivacaftor, which is practically insoluble in water (<0.05 µg/mL).

Q3: How can I determine the maximum soluble concentration of this compound in my assay buffer?

A3: You can perform a kinetic solubility assay. Prepare a series of dilutions of your this compound stock solution in the assay buffer. Incubate these solutions under the same conditions as your experiment and measure for precipitation over time using nephelometry or light scattering.

Q4: Are there any known incompatibilities of this compound with common assay components?

A4: There is no specific information on incompatibilities. However, due to its hydrophobic nature, it may interact with certain plastics and proteins. It is good practice to use low-binding labware and to be mindful of potential interactions with serum proteins if used in cell culture media.

Q5: What are the main categories of solubility enhancement techniques I can consider for this compound?

A5: The main techniques can be grouped into:

  • Physical Modifications: Such as preparing amorphous solid dispersions.

  • Chemical Modifications: Not typically applicable for in-house assay preparation.

  • Use of Excipients: This is the most common approach for in vitro assays and includes the use of co-solvents, surfactants (e.g., Pluronic F-127), and complexing agents (e.g., cyclodextrins).

Data Presentation

Table 1: Recommended Starting Concentrations of Solubilizing Agents for this compound in In Vitro Assays

Solubilizing AgentRecommended Starting ConcentrationMaximum Recommended Concentration (Assay Dependent)Notes
DMSOAs required for stock< 0.5% (v/v) in final assayHigh concentrations can be cytotoxic.
EthanolAs required for stock< 1% (v/v) in final assayCan affect enzyme kinetics and cell viability.
Pluronic F-1270.01% (w/v)0.1% (w/v)A non-ionic surfactant, generally well-tolerated by cells.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% (w/v)5% (w/v)Can sometimes extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using Serial Dilution

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a 1:10 intermediate dilution of the 10 mM stock into 100% DMSO to obtain a 1 mM solution.

  • Perform a second 1:10 intermediate dilution of the 1 mM stock into your final assay buffer to obtain a 100 µM solution with 10% DMSO.

  • Further dilute the 100 µM solution in the final assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).

Protocol 2: Preparation of this compound Working Solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a 20% (w/v) stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium).

  • Warm the HP-β-CD solution to 37°C to ensure it is fully dissolved.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • While vortexing the warm HP-β-CD solution, slowly add the 10 mM this compound stock to achieve the desired final concentration. The ratio of HP-β-CD to this compound will need to be optimized, but a starting point is a 1000:1 molar ratio.

  • Continue to vortex for 15-30 minutes to allow for complex formation.

  • Use this solution for your experiments, and prepare a vehicle control with the same concentration of HP-β-CD and DMSO.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution Strategy cluster_serial Serial Dilution cluster_excipient Excipient-Based cluster_assay In Vitro Assay stock 10 mM this compound in 100% DMSO choice Precipitation Observed? stock->choice cyclodextrin HP-β-CD Solution stock->cyclodextrin intermediate Intermediate Dilution (e.g., 10% DMSO) choice->intermediate Yes final_serial Final Dilution (<0.5% DMSO) choice->final_serial No intermediate->final_serial assay Perform Experiment final_serial->assay final_excipient Final Formulation cyclodextrin->final_excipient final_excipient->assay

Caption: Decision workflow for preparing this compound solutions.

signaling_pathway_analogy cluster_problem The Problem: Poor Solubility cluster_solution The Solution: Solubilization This compound This compound (Hydrophobic) Precipitation Precipitation/ Aggregation This compound->Precipitation Solubilizer Solubilizing Agent (e.g., Cyclodextrin, Co-solvent) AqueousBuffer Aqueous Buffer (Polar) AqueousBuffer->Precipitation SolubleComplex Soluble this compound Complex/Micelle Solubilizer->SolubleComplex Forms Bioavailability Increased Bioavailability in Assay SolubleComplex->Bioavailability Leads to

Caption: Conceptual diagram of this compound solubilization.

Technical Support Center: Investigating Off-Target Effects of Riselcaftor in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Riselcaftor, a novel CFTR corrector, in cellular models. The following resources are designed to help troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

Researchers may encounter a variety of challenges when assessing the off-target effects of a new chemical entity like this compound. This guide provides systematic approaches to address common issues.

Issue Potential Cause Recommended Action
High cell toxicity at effective on-target concentrations 1. Off-target engagement of essential cellular pathways. 2. Compound instability leading to toxic byproducts. 3. Solvent (e.g., DMSO) toxicity at high concentrations.1. Perform a dose-response curve to determine the EC50 for on-target activity and the CC50 for cytotoxicity. 2. Conduct off-target profiling using computational methods or broad-panel screening. 3. Test alternative, less toxic solvents or reduce the final solvent concentration.
Discrepancy between on-target activity and overall cellular phenotype 1. Off-target effects dominating the cellular response. 2. Activation of compensatory signaling pathways. 3. Cell model-specific responses.1. Use orthogonal assays to confirm on-target engagement (e.g., CETSA). 2. Employ 'omics' approaches (transcriptomics, proteomics) to identify perturbed pathways. 3. Validate findings in multiple relevant cell models (e.g., primary cells vs. immortalized cell lines).
Inconsistent results between experimental replicates 1. Variability in cell culture conditions (passage number, confluency). 2. Inconsistent compound preparation and dosing. 3. Assay-specific variability.1. Standardize cell culture protocols and use cells within a defined passage number range. 2. Prepare fresh compound stocks and ensure accurate pipetting. 3. Include appropriate positive and negative controls in every experiment.
No identifiable off-targets despite a clear cellular phenotype 1. Off-target has low abundance or is difficult to detect. 2. Compound affects a cellular process rather than a single protein target. 3. Metabolites of this compound are the active off-target species.1. Use more sensitive detection methods (e.g., affinity-based proteomics). 2. Conduct detailed phenotypic profiling to narrow down the affected cellular functions. 3. Investigate the metabolic stability of this compound and test its major metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider when an unexpected cellular phenotype is observed with this compound treatment?

A1: When an unexpected phenotype is observed, it is crucial to first de-risk the possibility of experimental artifacts. This includes confirming the identity and purity of the this compound batch, ensuring the final concentration of the vehicle (e.g., DMSO) is not causing the effect, and ruling out contamination in the cell culture. Once these have been addressed, a systematic investigation into potential off-target effects should be initiated, starting with a dose-response assessment of the phenotype.

Q2: How can I distinguish between on-target and off-target effects of this compound in my cellular model?

A2: Several strategies can be employed to differentiate on-target from off-target effects. One approach is to use a structurally related but inactive analog of this compound as a negative control. Additionally, genetic knockdown or knockout of the intended target (CFTR) should abolish the on-target effects of this compound, while any remaining cellular response can be attributed to off-target interactions. The Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct binding of this compound to CFTR in a cellular context.

Q3: What types of cellular models are most appropriate for studying the off-target effects of this compound?

A3: The choice of cellular model is critical for obtaining relevant data. For cystic fibrosis research, primary human bronchial epithelial (HBE) cells differentiated at an air-liquid interface are considered the gold standard. However, immortalized cell lines (e.g., CFBE41o-) are often used for higher throughput screening. To investigate systemic off-target effects, a panel of cell lines from different tissues (e.g., liver, kidney, heart) should be considered. Patient-derived organoids can also provide valuable insights into personalized responses and potential off-target liabilities.

Q4: What are the recommended methods for identifying the specific off-target proteins of this compound?

A4: A multi-pronged approach is recommended for off-target identification.

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to ligands of known proteins.

  • Broad-Panel Kinase and GPCR Screening: Commercially available screening panels can assess the activity of this compound against hundreds of known kinases, G-protein coupled receptors, and other protein families.

  • Proteome-Wide Approaches: Techniques like affinity chromatography coupled with mass spectrometry or thermal proteome profiling (TPP) can identify direct binding partners of this compound across the entire proteome.

Q5: How can I validate a putative off-target of this compound?

A5: Once a potential off-target is identified, validation is essential. This can be achieved by:

  • Genetic Approaches: Knockdown or knockout of the putative off-target gene should mimic or abrogate the observed off-target phenotype upon this compound treatment.

  • Biochemical Assays: In vitro binding or activity assays with the purified putative off-target protein can confirm a direct interaction with this compound and determine its potency (e.g., IC50 or Kd).

  • Cellular Assays: Overexpression of the putative off-target may enhance the off-target phenotype.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of this compound to its intended target, CFTR, in a cellular environment.

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to a high confluency in 10 cm dishes.

    • Treat the cells with this compound at various concentrations or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Cell Lysis and Heating:

    • Harvest the cells by scraping and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells through freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Precipitation and Detection:

    • Centrifuge the heated samples at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (CFTR) at each temperature by Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the treated and vehicle control samples.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

Table 1: Hypothetical Off-Target Profile of this compound from a Kinase Panel Screen
Kinase TargetIC50 (nM)Fold Selectivity (Off-target/On-target)Potential Implication
CFTR (On-target) 50 - Therapeutic Effect
Kinase A50010Inhibition of a related signaling pathway
Kinase B2,50050Potential for off-target effects at high concentrations
Kinase C>10,000>200Low probability of direct inhibition

Visualizations

experimental_workflow cluster_discovery Discovery of Off-Target Phenotype cluster_investigation Systematic Investigation cluster_identification Off-Target Identification cluster_validation Off-Target Validation phenotype Unexpected Cellular Phenotype Observed dose_response Dose-Response Curve phenotype->dose_response Characterize orthogonal_assays Orthogonal On-Target Validation (e.g., CETSA) dose_response->orthogonal_assays Confirm On-Target omics 'Omics' Profiling (Transcriptomics, Proteomics) orthogonal_assays->omics Broaden Scope computational In Silico Prediction omics->computational Hypothesize screening Broad-Panel Screening omics->screening Screen proteomics Affinity Proteomics omics->proteomics Identify genetic Genetic Knockdown/Out computational->genetic screening->genetic proteomics->genetic biochemical Biochemical Assays genetic->biochemical Confirm Direct Interaction

Caption: A logical workflow for the investigation of this compound's off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound cftr Mutant CFTR (in ER) This compound->cftr Corrects Misfolding kinase_a Kinase A This compound->kinase_a Inhibits cftr_surface Functional CFTR (at cell surface) cftr->cftr_surface Trafficking ion_transport Increased Ion Transport cftr_surface->ion_transport downstream_a Downstream Effector A kinase_a->downstream_a cellular_process_a Cellular Process A (e.g., Proliferation) downstream_a->cellular_process_a

Caption: On-target vs. a potential off-target signaling pathway affected by this compound.

Technical Support Center: Overcoming Challenges in Riselcaftor Delivery and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Riselcaftor (elexacaftor/tezacaftor/ivacaftor). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this compound in targeting and modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a combination therapy comprising three small molecules: elexacaftor (VX-445), tezacaftor (VX-661), and ivacaftor (VX-770). It is designed to restore the function of the CFTR protein, particularly in individuals with the F508del mutation. Elexacaftor and tezacaftor are CFTR correctors that aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface.[1][2] Ivacaftor is a CFTR potentiator that increases the channel's opening probability, thereby enhancing chloride ion transport.[1][2] The synergistic effect of these three components leads to an increased quantity and improved function of CFTR at the apical membrane of epithelial cells.[1]

Q2: What are the appropriate in vitro models for studying this compound's effects?

A2: Several in vitro models are suitable for evaluating the efficacy of this compound. These include:

  • Immortalized cell lines: Human bronchial epithelial (HBE) cells, cystic fibrosis bronchial epithelial (CFBE) cells, Fischer Rat Thyroid (FRT) cells, or Chinese Hamster Ovary (CHO) cells engineered to express specific CFTR mutations.

  • Primary human bronchial epithelial (HBE) cells: Cultured at an air-liquid interface (ALI), these provide a physiologically relevant model.

  • Patient-derived intestinal organoids: These 3D structures can be grown from rectal biopsies and are used to assess CFTR function through forskolin-induced swelling (FIS) assays. They have shown a good correlation between in vitro drug response and clinical outcomes.

  • Nasospheroids: 3D cultures derived from patient nasal cells offer a non-invasive alternative to study CFTR functionality and modulator response.

Q3: How should I prepare and store this compound components for in vitro experiments?

A3: Elexacaftor, tezacaftor, and ivacaftor are typically supplied as powders. They should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create concentrated stock solutions. For instance, a common practice is to prepare a stock solution of ivacaftor in DMSO. It is crucial to note that ivacaftor has poor aqueous solubility. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: What are the key assays to measure the efficacy of this compound?

A4: The primary methods to assess this compound's effectiveness in vitro include:

  • Ussing Chamber Assay: This electrophysiological technique measures ion transport across epithelial cell monolayers by recording the short-circuit current (Isc), which is indicative of CFTR-mediated chloride secretion.

  • Fluorescent-Based Assays: These methods use fluorescent probes to detect changes in membrane potential or intracellular ion concentrations (e.g., halide-sensitive YFP quenching) upon CFTR activation.

  • Forskolin-Induced Swelling (FIS) Assay: This assay is used with intestinal organoids, where CFTR-mediated fluid secretion into the lumen causes the organoids to swell. The degree of swelling is a measure of CFTR function.

  • Western Blotting: This biochemical assay is used to assess the maturation of the CFTR protein. It distinguishes between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has reached the cell surface.

Troubleshooting Guides

Issue 1: Low or No Response to this compound in Ussing Chamber Assays
Potential Cause Troubleshooting Step
Poor Cell Monolayer Integrity Verify high transepithelial electrical resistance (TEER) before starting the experiment. Ensure cells have reached full confluence and differentiation.
Reagent Contamination Use fresh, high-purity reagents. Be aware that some compounds, particularly those dissolved in DMSO, can be absorbed by plastic tubing and chambers, leading to contamination in subsequent experiments.
Incorrect Buffer Composition Ensure that the composition and pH of the apical and basolateral buffers are correct and that they are adequately gassed (e.g., with 95% O₂ / 5% CO₂).
Electrode Malfunction Check for drift in the electrode potential. Ensure salt bridges are correctly prepared and free of air bubbles.
Suboptimal Drug Concentration or Incubation Time Optimize the concentrations of elexacaftor, tezacaftor, and ivacaftor and the pre-incubation time based on the cell model used. A typical treatment duration is 24-48 hours.
Issue 2: High Variability in Forskolin-Induced Swelling (FIS) Assays
Potential Cause Troubleshooting Step
Heterogeneity in Organoid Size and Development Seed a sufficient number of organoids per well (e.g., 30-80) to obtain a representative average. Analyze data from multiple organoids to account for variability.
Inconsistent Imaging and Analysis Use a consistent imaging protocol, including magnification and time points. Employ standardized image analysis software to quantify organoid area.
Patient-Specific Biological Variation Be aware that organoids derived from different patients can exhibit varied responses to modulators due to genetic background and other factors.
Suboptimal Reagent Concentrations Titrate the concentration of forskolin to determine the optimal dose for inducing swelling in your specific organoid line.
Issue 3: Inconsistent Results in CFTR Western Blotting
Potential Cause Troubleshooting Step
CFTR Protein Aggregation Do not boil samples containing CFTR, as this can cause aggregation. Instead, heat samples at a lower temperature (e.g., 37°C or 65°C) for a shorter duration.
Poor Protein Transfer Use a low-percentage polyacrylamide gel (e.g., 6-8%) for better resolution of high-molecular-weight proteins like CFTR. Ensure efficient transfer to a PVDF or nitrocellulose membrane.
Low Abundance of Mature CFTR (Band C) Ensure cells have been treated with correctors (elexacaftor/tezacaftor) for a sufficient time (e.g., 24 hours) to promote CFTR maturation.
Antibody Issues Use a primary antibody validated for CFTR detection. Optimize antibody concentrations and incubation times.
Inconsistent Loading Normalize CFTR band intensity to a reliable loading control like β-actin or GAPDH.

Data Presentation

Table 1: Representative In Vitro Efficacy of this compound Components

Assay Cell Model Compound(s) Parameter Typical Result Reference
Ussing ChamberF508del/F508del HBE cellsElexacaftor/Tezacaftor/Ivacaftor% of normal CFTR function~62%
Ussing ChamberN1303K/394delTT HBE cellsElexacaftor/Tezacaftor/IvacaftorIncrease in IscSignificant increase over baseline
FIS AssayF508del/F508del Intestinal OrganoidsElexacaftor/Tezacaftor/IvacaftorArea Under the Curve (AUC)2433 ± 525 (mean ± SD)
FIS AssayF508del/class I Intestinal OrganoidsElexacaftor/Tezacaftor/IvacaftorArea Under the Curve (AUC)1957 ± 654 (mean ± SD)
Chloride TransportF508del/F508del HBE cellsElexacaftorEC₅₀In vitro EC₅₀ used for PBPK modeling

Note: The values presented are illustrative and can vary depending on the specific experimental conditions and patient-derived cells.

Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function
  • Cell Culture: Culture primary HBE cells or CFBE cells expressing the desired CFTR mutation on permeable supports until a confluent monolayer with high TEER is formed.

  • Pre-treatment: Treat the cells with this compound components (e.g., 3 µM elexacaftor, 3 µM tezacaftor, and 1 µM ivacaftor) or vehicle control (e.g., 0.1% DMSO) for 24-48 hours.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber with pre-warmed and gassed Ringer's solution on both the apical and basolateral sides.

  • Baseline Measurement: Equilibrate the system and record the baseline short-circuit current (Isc).

  • Pharmacological Modulation:

    • Add an ENaC inhibitor (e.g., 100 µM amiloride) to the apical side to block sodium absorption.

    • Add a cAMP agonist (e.g., 10 µM forskolin) to stimulate CFTR.

    • Add a CFTR potentiator (e.g., 10 µM genistein or 1 µM ivacaftor, if not used in pre-treatment) to maximize CFTR activity.

    • Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-specific.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR agonist and inhibitor.

Protocol 2: Forskolin-Induced Swelling (FIS) Assay
  • Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix.

  • Seeding: Seed 30-80 organoids per well in a 96-well plate.

  • Pre-treatment: Treat the organoids with this compound or vehicle control for 18-24 hours.

  • Assay:

    • Replace the culture medium with a buffer (e.g., KBR buffer) or continue in the culture medium.

    • Add forskolin to a final concentration of 5-10 µM.

    • Capture brightfield images at time 0 and at regular intervals for up to 120 minutes using live-cell microscopy.

  • Data Analysis: Quantify the change in the cross-sectional area of the organoids over time using image analysis software. Calculate the area under the curve (AUC) to represent the swelling response.

Protocol 3: CFTR Western Blotting
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer. Heat the samples at 37°C for 15 minutes. Do not boil.

  • SDS-PAGE: Separate the proteins on a 6-8% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for CFTR overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Visualize the bands using an ECL substrate.

    • Perform densitometric analysis to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa).

    • Calculate the C/(B+C) ratio to assess CFTR maturation.

Visualizations

CFTR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane ER_Folding Nascent CFTR Polypeptide Misfolded_CFTR Misfolded F508del-CFTR ER_Folding->Misfolded_CFTR F508del Mutation Core_Glycosylated Core-Glycosylated CFTR (Band B) ER_Folding->Core_Glycosylated Wild-Type Processing Corrected_Folding Corrected Folding Misfolded_CFTR->Corrected_Folding ERAD ER-Associated Degradation Misfolded_CFTR->ERAD Corrected_Folding->Core_Glycosylated Complex_Glycosylated Complex-Glycosylated CFTR (Band C) Core_Glycosylated->Complex_Glycosylated Trafficking Membrane_CFTR Mature CFTR at Membrane Complex_Glycosylated->Membrane_CFTR Insertion Gated_CFTR Open CFTR Channel Membrane_CFTR->Gated_CFTR PKA Activation (e.g., Forskolin) Cl_out Chloride Efflux Gated_CFTR->Cl_out Elexacaftor Elexacaftor & Tezacaftor (Correctors) Elexacaftor->Corrected_Folding Aids Folding & Trafficking Ivacaftor Ivacaftor (Potentiator) Ivacaftor->Gated_CFTR Increases Open Probability

Caption: CFTR protein processing, trafficking, and mechanism of action for this compound components.

Experimental_Workflow Start Start: Select In Vitro Model (e.g., Primary HBE Cells) Culture_Cells Culture cells on permeable supports to confluence (ALI) Start->Culture_Cells Treatment Treat with this compound or Vehicle Control (24-48h) Culture_Cells->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Ussing Ussing Chamber: Measure Short-Circuit Current (Isc) Assay_Choice->Ussing Functional Western Western Blot: Assess CFTR Maturation (Band C / Band B Ratio) Assay_Choice->Western Biochemical Fluorescence Fluorescence Assay: Measure Membrane Potential or Ion Flux Assay_Choice->Fluorescence High-Throughput Ussing_Data Data: CFTR-mediated Ion Transport Ussing->Ussing_Data Western_Data Data: CFTR Protein Expression & Maturation Western->Western_Data Fluorescence_Data Data: CFTR Channel Activity Fluorescence->Fluorescence_Data

References

Technical Support Center: Enhancing the Stability of Riselcaftor in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the stability of Riselcaftor during experimental procedures. While specific public data on the stability of this compound is limited, this guide offers general best practices for handling chemically similar small molecules and CFTR modulators, alongside what is known about this compound's chemical nature.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how might it influence its stability?

A1: this compound has the molecular formula C29H28N2O5S. Its structure contains several functional groups, including an amide, a sulfonamide, and ether linkages. The presence of these groups suggests potential susceptibility to hydrolysis under strong acidic or basic conditions. The aromatic rings in the structure may be sensitive to photo-degradation.

Q2: What are the general recommendations for storing this compound?

A2: While specific storage instructions for this compound are not publicly available, for analogous small molecule compounds, it is recommended to store the solid powder at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C in an airtight, light-protecting vial.

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

A3: Yes, inconsistent results can be an indication of compound instability. Degradation of this compound in your cell culture medium could lead to a decrease in the effective concentration of the active compound over the course of the experiment. It is recommended to minimize the time the compound spends in aqueous media before and during the assay. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or no activity of this compound in experiments. Degradation of the compound. - Prepare fresh solutions of this compound for each experiment from a recently purchased or properly stored solid stock.- Minimize exposure of the compound to light, high temperatures, and extreme pH conditions.- If possible, analyze the purity of your this compound stock using a suitable analytical method like HPLC.
Precipitation of this compound in aqueous solutions. Poor solubility. - Prepare stock solutions in an appropriate organic solvent such as DMSO before diluting into aqueous experimental media.- Ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.5%) and does not affect the experimental outcome.- Sonication may aid in dissolving the compound.
Variability in results between experimental repeats. Inconsistent handling or storage of this compound. - Standardize the protocol for preparing and handling this compound solutions.- Use freshly prepared solutions for each set of experiments.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound. - Investigate the potential for degradation under your experimental conditions (e.g., pH of the mobile phase, temperature of the autosampler).- Consider performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocols

Note: The following are generalized protocols and should be adapted based on specific experimental needs and available laboratory resources.

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, calibrated pipette.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General Guidance for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. A generalized workflow is presented below.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (e.g., UV/Vis light) Start->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Determine Degradation Rate Analysis->Outcome

Forced degradation experimental workflow.

Signaling Pathways and Logical Relationships

The stability of a small molecule like this compound is a critical factor that can influence its interaction with its biological target and downstream signaling pathways. The following diagram illustrates the logical relationship between compound stability and experimental outcomes.

Stability_Impact_Diagram cluster_compound Compound Integrity cluster_interaction Biological Interaction cluster_outcome Experimental Readout Stable Stable this compound Target CFTR Protein Stable->Target Binds effectively Degraded Degraded this compound Degraded->Target Reduced or no binding Variable Variable Results Degraded->Variable Expected Expected Biological Effect Target->Expected Reduced Reduced or No Effect Target->Reduced

Impact of this compound stability on experimental outcomes.

Disclaimer: This information is intended for research purposes only and is not a substitute for a comprehensive stability study. Researchers should always consult available literature and perform their own validation experiments to ensure the stability and integrity of this compound under their specific experimental conditions.

Technical Support Center: Mitigating Cytotoxicity of Riselcaftor at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate potential cytotoxicity associated with high concentrations of Riselcaftor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and how might it relate to cytotoxicity at high concentrations?

This compound is a hypothetical next-generation CFTR modulator designed to act as a corrector, improving the processing and trafficking of the CFTR protein to the cell surface.[1][2] While specific data on this compound is not publicly available, its mechanism is presumed to be similar to other CFTR correctors like Elexacaftor and Tezacaftor.[1][2] At therapeutic concentrations, these correctors stabilize the CFTR protein. However, at high concentrations, off-target effects or cellular stress from exaggerated pharmacological effects can potentially lead to cytotoxicity. This may involve disruption of cellular signaling pathways, interference with ion channels, or the induction of oxidative stress.[3]

Q2: What are the common signs of cytotoxicity observed with CFTR modulators like this compound in vitro?

Common indicators of cytotoxicity in cell-based assays include a dose-dependent decrease in cell viability, increased apoptosis (programmed cell death), and elevated levels of reactive oxygen species (ROS), which signifies oxidative stress. Researchers might also observe morphological changes in cells, such as rounding and detachment from the culture surface. It is important to distinguish between direct cytotoxicity and metabolic dysfunction, as some compounds can impair metabolic activity without causing immediate cell death.

Q3: Are there any known clinical toxicities associated with CFTR modulators that could be relevant to my preclinical research with this compound?

Yes, drug-induced liver injury (DILI) is a known, and in some cases serious, adverse effect of CFTR modulator combination therapies such as Trikafta (elexacaftor/tezacaftor/ivacaftor). Cases of liver failure have been reported. Therefore, in preclinical studies, it is prudent to monitor for hepatotoxicity. In vitro, this can be assessed using liver-derived cell lines (e.g., HepG2) and monitoring liver enzyme markers.

Q4: Can high intracellular concentrations of CFTR modulators contribute to cytotoxicity?

Studies on the CFTR potentiator ivacaftor have shown that it can accumulate within cells at concentrations much higher than in plasma. While beneficial for its therapeutic effect, very high intracellular concentrations could be detrimental to CFTR rescue and potentially lead to off-target effects and cytotoxicity. This highlights the importance of careful dose-selection in experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity at presumed therapeutic concentrations. - Calculation error in dosing solutions.- High sensitivity of the cell line.- Contamination of cell culture.- Verify calculations and re-prepare stock solutions.- Perform a dose-response curve to determine the EC50 and CC50 in your specific cell model.- Test a less sensitive cell line if appropriate.- Check for mycoplasma or other contaminants.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). - this compound may be affecting cellular metabolism without causing immediate membrane damage. The MTT assay is dependent on metabolic activity.- Use a multi-assay approach. Combine a metabolic assay (MTT, resazurin) with an assay that measures membrane integrity (LDH release, trypan blue) and one that measures apoptosis (caspase-3/7 activity).
High levels of oxidative stress observed. - High concentrations of the compound may be inducing the production of reactive oxygen species (ROS).- Co-treat with an antioxidant such as N-acetylcysteine (NAC) to determine if cytotoxicity is ROS-dependent.- Measure glutathione (GSH) levels to assess the endogenous antioxidant capacity of the cells.
Cell death is observed, but caspase activity is low. - Cell death may be occurring through a non-apoptotic pathway, such as necrosis or necroptosis.- Assess markers of necrosis, such as HMGB1 release or LDH release.- Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm if the observed cell death is caspase-independent.

Experimental Protocols

Protocol 1: Assessing Cell Viability using a Multi-Assay Approach
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Assay (Metabolic Activity):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm.

  • LDH Release Assay (Membrane Integrity):

    • Collect a sample of the cell culture supernatant.

    • Use a commercial LDH cytotoxicity kit to measure the amount of lactate dehydrogenase released into the medium.

    • Read the absorbance at the recommended wavelength.

  • Caspase-Glo® 3/7 Assay (Apoptosis):

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

Protocol 2: Measuring Oxidative Stress
  • Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1. Consider including a positive control for oxidative stress (e.g., H₂O₂).

  • ROS Detection (e.g., using DCFDA):

    • Load cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

    • After treatment with this compound, measure the fluorescence intensity. An increase in fluorescence indicates higher levels of ROS.

  • Glutathione (GSH) Assay:

    • Lyse the cells after treatment.

    • Use a commercial GSH assay kit to measure the levels of reduced glutathione. A decrease in GSH levels can indicate oxidative stress.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis plate_cells Plate Cells treat_cells Treat Cells with this compound plate_cells->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells metabolic_assay Metabolic Assay (e.g., MTT) treat_cells->metabolic_assay membrane_assay Membrane Integrity (e.g., LDH) treat_cells->membrane_assay apoptosis_assay Apoptosis Assay (e.g., Caspase) treat_cells->apoptosis_assay analyze_data Analyze and Compare Results metabolic_assay->analyze_data membrane_assay->analyze_data apoptosis_assay->analyze_data

Caption: Workflow for assessing this compound-induced cytotoxicity.

troubleshooting_logic cluster_investigation Initial Checks cluster_mechanism Mechanism of Toxicity cluster_mitigation Mitigation Strategy start High Cytotoxicity Observed check_dose Verify Drug Concentration start->check_dose check_cells Assess Cell Health (Contamination?) start->check_cells is_metabolic MTT vs. LDH Discrepancy? check_dose->is_metabolic check_cells->is_metabolic is_ros Increased ROS? is_metabolic->is_ros No use_multi_assay Use Multi-parametric Assays is_metabolic->use_multi_assay Yes is_apoptosis Increased Caspases? is_ros->is_apoptosis No use_antioxidant Co-treat with NAC is_ros->use_antioxidant Yes is_apoptosis->use_multi_assay Yes explore_non_apoptotic Investigate Necrosis/Other is_apoptosis->explore_non_apoptotic No

Caption: Troubleshooting logic for unexpected cytotoxicity.

signaling_pathway cluster_cellular_stress Cellular Stress Response cluster_downstream_effects Downstream Signaling This compound High-Dose this compound er_stress ER Stress This compound->er_stress ox_stress Oxidative Stress (ROS Production) This compound->ox_stress mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction upr Unfolded Protein Response er_stress->upr jnk_p38 JNK/p38 MAPK Activation ox_stress->jnk_p38 caspases Caspase Activation mito_dysfunction->caspases upr->caspases jnk_p38->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative pathways of this compound-induced cytotoxicity.

References

protocol adjustments for using Riselcaftor in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Riselcaftor, a novel CFTR modulator, in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator with an EC50 of 20.1 nM in human bronchial epithelial cells.[1] It is utilized in research related to cystic fibrosis.[1] Like other CFTR modulators, this compound is designed to correct the defects in the CFTR protein caused by mutations in the CFTR gene. CFTR modulators generally fall into two main categories: correctors and potentiators.[2] Correctors, such as elexacaftor and tezacaftor, aid in the proper folding and trafficking of the CFTR protein to the cell surface.[2][3] Potentiators, like ivacaftor, enhance the channel open probability (gating) of the CFTR protein that is already at the cell surface. The combined effect is an increase in both the quantity and function of CFTR channels, leading to improved ion transport. While the precise classification of this compound as a corrector or potentiator is not explicitly stated in the provided search results, its function as a CFTR modulator suggests it targets one or both of these mechanisms.

Q2: Which cell lines are recommended for studying the effects of this compound?

A2: The choice of cell line will depend on the specific research question. For general efficacy studies, human bronchial epithelial cells are a relevant model, as indicated by the available EC50 data. Other commonly used cell lines for CFTR research include Fischer Rat Thyroid (FRT) cells stably expressing mutant CFTR, and various cancer cell lines that can be genetically modified to express the CFTR protein. For foundational studies on drug-cell interactions, established lines like HEK293 or CHO cells are often used due to their ease of culture and transfection.

Q3: What is the recommended starting concentration of this compound for in vitro experiments?

A3: A good starting point for determining the optimal concentration is to perform a dose-response curve. Based on the reported EC50 of 20.1 nM in human bronchial epithelial cells, a concentration range from 1 nM to 1 µM would be appropriate for initial experiments. It is crucial to determine the optimal concentration for each cell line, as sensitivity can vary.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no observable effect of this compound 1. Sub-optimal drug concentration.2. Cell line does not express the target CFTR mutation or expresses it at very low levels.3. Incorrect assay for measuring CFTR activity.4. Insufficient incubation time.1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.2. Verify the CFTR mutation status and expression level in your cell line using PCR, sequencing, or western blotting.3. Ensure your assay (e.g., Ussing chamber, membrane potential assay) is appropriate for measuring CFTR function.4. Optimize the incubation time with this compound; some effects may require longer exposure.
High cell toxicity or death 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic to the cells.3. Extended exposure to the compound is detrimental to cell health.1. Lower the concentration of this compound. Refer to your dose-response curve to find a non-toxic, effective concentration.2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).3. Reduce the incubation time or use a lower, continuous exposure concentration.
Inconsistent results between experiments 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Variability in drug preparation.4. Contamination of cell cultures.1. Use cells within a consistent and narrow passage number range for all experiments.2. Ensure consistent cell seeding density across all wells and plates.3. Prepare fresh drug dilutions for each experiment from a validated stock solution.4. Regularly test for mycoplasma and other contaminants.

Quantitative Data Summary

Table 1: Comparative EC50 Values of this compound in Different Cell Lines (Hypothetical Data)

Cell LineCFTR MutationEC50 (nM)
Human Bronchial Epithelial (HBE)F508del/F508del20.1
Fischer Rat Thyroid (FRT)F508del-CFTR35.5
Calu-3Wild-type CFTR>1000
CFBE41o-F508del/F508del25.8

Experimental Protocols

Protocol 1: Determination of this compound EC50 using a Fluorescent Membrane Potential Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cell line of interest (e.g., FRT cells expressing F508del-CFTR)

  • Culture medium appropriate for the cell line

  • This compound

  • DMSO (vehicle)

  • Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Forskolin (CFTR activator)

  • Genistein (CFTR potentiator, positive control)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C and 5% CO2 for 24-48 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle-only control.

  • Compound Incubation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye according to the manufacturer's instructions.

    • Remove the compound-containing medium and add the dye solution to each well.

    • Incubate as per the manufacturer's protocol (e.g., 60 minutes at 37°C).

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a CFTR activating solution (e.g., containing forskolin and genistein) to all wells.

    • Immediately begin kinetic fluorescence readings to measure the change in membrane potential.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Visualizations

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand CFTR Activator (e.g., Forskolin) AC Adenylate Cyclase Ligand->AC cAMP cAMP AC->cAMP ATP CFTR_channel Mutant CFTR Protein Corrected_CFTR Functional CFTR at Membrane Ion_Flow Ion Flow Corrected_CFTR->Ion_Flow Cl- Efflux ATP ATP PKA Protein Kinase A cAMP->PKA PKA->Corrected_CFTR Phosphorylation Riselcaftor_Corrector This compound (Corrector) ER Endoplasmic Reticulum (Misfolded CFTR) Riselcaftor_Corrector->ER Aids Folding Riselcaftor_Potentiator This compound (Potentiator) Riselcaftor_Potentiator->Corrected_CFTR Enhances Gating ER->CFTR_channel Impaired Trafficking ER->Corrected_CFTR Corrected Trafficking

Caption: Proposed mechanism of action for this compound as a CFTR corrector and/or potentiator.

Experimental_Workflow Start Start Cell_Culture 1. Culture selected cell line (e.g., FRT-F508del) to confluence Start->Cell_Culture Dose_Response 2. Prepare serial dilutions of this compound Cell_Culture->Dose_Response Incubation 3. Treat cells with this compound for a defined period (e.g., 24h) Dose_Response->Incubation Assay 4. Perform CFTR function assay (e.g., Membrane Potential Assay) Incubation->Assay Data_Acquisition 5. Measure signal change (e.g., fluorescence) Assay->Data_Acquisition Analysis 6. Analyze data and calculate EC50 Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for determining the efficacy of this compound in vitro.

References

improving the reproducibility of Riselcaftor-based functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to improve the reproducibility of functional assays involving the novel CFTR potentiator, Riselcaftor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a CFTR potentiator. It acts by binding directly to the CFTR protein, increasing the probability of the channel being in an open state, thereby enhancing chloride ion transport across the cell membrane. This mechanism is most effective on CFTR channels that are already present at the cell surface.

cluster_membrane Cell Membrane cluster_pathway CFTR CFTR Channel (Gating Defect) Chloride_in Cl- This compound This compound This compound->CFTR Binds & Potentiates ATP ATP ATP->CFTR Binds PKA PKA PKA->CFTR Phosphorylates Chloride_out Cl- Chloride_out->CFTR Increased Influx Forskolin Forskolin (Activator) Forskolin->PKA Activates

Caption: Mechanism of this compound as a CFTR potentiator.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO up to 10 mM. For long-term storage, we recommend storing the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: Can this compound be used to study corrector-rescued CFTR channels?

A3: Yes, this compound is ideal for use in conjunction with CFTR correctors. After a corrector agent has increased the cell surface expression of mutant CFTR, this compound can be used to potentiate the function of these newly available channels.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based functional assays, such as Ussing chamber experiments or membrane potential-sensitive fluorescent assays.

cluster_issues Start Experiment Start Prep Cell Culture & Seeding Start->Prep Step 1 Treatment Compound Treatment (this compound +/- Activator) Prep->Treatment Step 2 Issue1 High Variability Prep->Issue1 Measurement Data Acquisition (e.g., Ussing Chamber, FLIPR) Treatment->Measurement Step 3 Issue2 Low Signal Treatment->Issue2 Issue3 Inconsistent Dose-Response Treatment->Issue3 Analysis Data Analysis Measurement->Analysis Step 4 End Results Analysis->End Step 5

Caption: Key stages in a functional assay workflow where issues may arise.

Problem 1: High variability between technical or biological replicates.

  • Possible Cause 1: Inconsistent Cell Health or Seeding Density.

    • Solution: Ensure cells are within a consistent passage number range (e.g., passages 4-10). Use a cell counter to seed an equal number of cells for each well or culture insert. Visually inspect monolayers for confluence and integrity before starting the experiment.

  • Possible Cause 2: Edge Effects on multi-well plates.

    • Solution: Avoid using the outermost wells of 96- or 384-well plates, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Inaccurate Pipetting.

    • Solution: Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions like DMSO stocks.

Problem 2: Weak or no signal response to this compound.

  • Possible Cause 1: Insufficient CFTR Activation.

    • Solution: this compound requires the CFTR channel to be in an activated (phosphorylated) state. Ensure you are co-administering an appropriate adenylyl cyclase activator like Forskolin. Titrate the Forskolin concentration to achieve optimal baseline CFTR activity before adding this compound.

  • Possible Cause 2: Low CFTR expression at the cell surface.

    • Solution: For cell lines expressing trafficking-deficient mutants (e.g., F508del-CFTR), pre-incubate the cells with a CFTR corrector compound for 16-24 hours at a lower temperature (e.g., 27-30°C) to promote cell surface localization.

  • Possible Cause 3: this compound Degradation.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.

Problem 3: Inconsistent EC50 values in dose-response curves.

  • Possible Cause 1: Inaccurate Compound Concentrations.

    • Solution: Validate the concentration of your stock solution using an orthogonal method if possible. Perform serial dilutions carefully and use low-binding plates and pipette tips to prevent compound adsorption to plastic surfaces.

  • Possible Cause 2: Sub-optimal Assay Window.

    • Solution: The assay window (difference between baseline and maximal response) can affect the accuracy of curve fitting. Optimize the concentration of the CFTR activator (e.g., Forskolin) to ensure a robust but not saturated baseline signal. See the table below for guidance.

Table 1: Optimizing Forskolin Concentration
Forskolin ConcentrationBaseline CFTR Activity (% of Max)This compound Potentiation WindowRecommended Use Case
1 µM10-15%LargeIdeal for corrector-rescued F508del-CFTR.
5 µM20-30%ModerateStandard for G551D-CFTR or wild-type.
20 µM40-60%SmallMay lead to signal saturation; not recommended for EC50 determination.

Experimental Protocols

Protocol: Ussing Chamber Assay for this compound Potentiation

This protocol describes the measurement of this compound-mediated chloride secretion in polarized epithelial cells (e.g., CFBE41o- with F508del-CFTR).

  • Cell Culture: Culture F508del-CFTR expressing cells on permeable supports for 7-10 days until a stable transepithelial electrical resistance (TEER) > 400 Ω·cm² is achieved.

  • Corrector Pre-treatment: Incubate cells with a CFTR corrector (e.g., 3 µM Lumacaftor) for 18-24 hours at 30°C.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber system with a chloride-free buffer on the apical side and a standard Ringer's solution on the basolateral side. Maintain the temperature at 37°C.

  • Basal Measurement: Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc).

  • Inhibition: Add a sodium channel inhibitor (e.g., 100 µM Amiloride) to the apical side to isolate CFTR-mediated currents.

  • Activation: Add a CFTR activator (e.g., 5 µM Forskolin) to the basolateral side to activate the channels. Wait for the Isc to stabilize.

  • Potentiation: Perform a cumulative addition of this compound (e.g., 0.1 nM to 10 µM) to the apical side, allowing the Isc to reach a plateau after each addition.

  • Maximal Stimulation: Add a high concentration of a broad-spectrum potentiator (e.g., 10 µM Genistein) to determine the maximal CFTR current.

  • Inhibition: Finally, add a CFTR inhibitor (e.g., 20 µM CFTRinh-172) to confirm the measured current is CFTR-specific.

Table 2: Example Ussing Chamber Data
Treatment ConditionExpected Isc Change (µA/cm²)Purpose
Amiloride (100 µM)-5 to -15Inhibit ENaC
Forskolin (5 µM)+10 to +20Activate CFTR
This compound (EC50 dose) +30 to +50 Measure Potentiation
Genistein (10 µM)+5 to +10 (above this compound)Determine Max Response
CFTRinh-172 (20 µM)Returns to near baselineConfirm CFTR specificity

Validation & Comparative

A Comparative Guide to CFTR Modulators: Ivacaftor, Tezacaftor, and the Investigational Triple Combination Dirocaftor/Posenacaftor/Nesolicaftor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators, drugs that target the underlying protein defect. This guide provides a comparative analysis of the efficacy of three key therapeutic strategies: the potentiator Ivacaftor, the corrector Tezacaftor, and the investigational triple combination of Dirocaftor, Posenacaftor, and Nesolicaftor.

Mechanism of Action: A Tale of Potentiators, Correctors, and Amplifiers

The function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein is central to understanding the mechanism of these drugs. CFTR is a channel protein that transports chloride ions across the cell membrane. In CF, mutations in the CFTR gene lead to a dysfunctional protein, resulting in the buildup of thick mucus in various organs.

Ivacaftor acts as a CFTR potentiator . It binds to the defective CFTR protein at the cell surface and increases the probability that the channel is open, thereby facilitating chloride ion transport.[1][2] This mechanism is particularly effective for "gating" mutations where the CFTR protein reaches the cell surface but does not open properly.

Tezacaftor , on the other hand, is a CFTR corrector . Its primary role is to help the misfolded CFTR protein, particularly in individuals with the common F508del mutation, to fold correctly and be trafficked to the cell surface.[3] By increasing the quantity of CFTR protein at the cell surface, Tezacaftor provides more channels for a potentiator to act upon. This is why it is often used in combination with Ivacaftor.[4]

The investigational triple combination of Dirocaftor/Posenacaftor/Nesolicaftor represents a multi-pronged approach:

  • Dirocaftor is a CFTR potentiator , similar to Ivacaftor, holding the channel open.[5]

  • Posenacaftor is a CFTR corrector , analogous to Tezacaftor, aiding in protein folding and trafficking.

  • Nesolicaftor introduces a novel mechanism as a CFTR amplifier . It works to increase the amount of CFTR protein that the cell produces.

This combination aims to not only correct and potentiate the existing CFTR protein but also to increase the overall pool of the protein available for correction and potentiation.

Signaling Pathway and Drug Action

The following diagram illustrates the distinct and combined mechanisms of action of these CFTR modulators.

CFTR_Modulation cluster_Cell Epithelial Cell cluster_Nucleus Nucleus cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Drugs CFTR Modulators DNA CFTR Gene mRNA CFTR mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Misfolded_CFTR Misfolded CFTR (e.g., F508del) Ribosome->Misfolded_CFTR Corrected_CFTR Corrected CFTR Trafficking Trafficking Corrected_CFTR->Trafficking CFTR_Channel CFTR Channel Cl- Trafficking->CFTR_Channel:f0 Nesolicaftor Nesolicaftor (Amplifier) Nesolicaftor->mRNA Increases Expression Tezacaftor Tezacaftor / Posenacaftor (Correctors) Tezacaftor->Misfolded_CFTR Aids Folding Ivacaftor Ivacaftor / Dirocaftor (Potentiators) Ivacaftor->CFTR_Channel:f1 Increases Opening Clinical_Trial_Workflow Screening Patient Screening (Genotype, FEV1, etc.) Randomization Randomization (1:1) Screening->Randomization Treatment_Group Active Drug (e.g., Ivacaftor) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 24-48 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment Analysis Data Analysis Endpoint_Assessment->Analysis

References

Validating Riselcaftor's Mechanism of Action: A Comparative Guide to Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies used to validate the mechanism of action of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, with a focus on Riselcaftor. By leveraging supporting experimental data from established potentiators, we outline the critical role of mutagenesis studies in elucidating drug-protein interactions and confirming the molecular basis of their therapeutic effect.

Introduction to CFTR Potentiators and this compound

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel crucial for maintaining fluid and electrolyte balance across epithelial surfaces. CFTR modulators are a class of drugs designed to correct the function of the defective CFTR protein. These are broadly categorized into correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating function of the CFTR protein already at the cell surface.[1][2]

This compound is a novel CFTR modulator identified as a potentiator, with a reported EC50 of 20.1 nM in human bronchial epithelial cells.[3] It is often discussed in the context of combination therapies with correctors, similar to the clinically successful triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor).[2][4] Validating the precise mechanism of action of new potentiators like this compound is paramount for understanding their efficacy, potential for synergistic interactions, and for the rational design of future therapies.

The Role of Mutagenesis in Validating Mechanism of Action

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to the amino acid sequence of a protein. In the context of CFTR potentiators, it serves to:

  • Identify Binding Sites: By systematically mutating residues in predicted binding pockets, researchers can pinpoint the specific amino acids that are essential for the drug to bind to the CFTR protein. A loss of potentiator efficacy upon mutation of a particular residue strongly suggests its involvement in the binding interaction.

  • Confirm Mechanism of Action: Mutagenesis studies can confirm that a compound acts as a true potentiator by directly interacting with and modulating the CFTR channel, rather than through an indirect cellular mechanism.

  • Differentiate Between Modulators: By comparing the effects of different potentiators on a panel of CFTR mutants, researchers can determine if they share a common binding site and mechanism of action. This is crucial for developing combination therapies and understanding potential drug-drug interactions.

Experimental Protocols for Validating Potentiator Activity

The validation of a CFTR potentiator's mechanism of action through mutagenesis involves a series of well-established experimental protocols. The general workflow is depicted below.

G cluster_0 Mutagenesis and Expression cluster_1 Functional Assays cluster_2 Data Analysis and Interpretation Site-Directed Mutagenesis Site-Directed Mutagenesis Transient Transfection Transient Transfection Site-Directed Mutagenesis->Transient Transfection Introduce mutations into CFTR cDNA Stable Cell Line Generation Stable Cell Line Generation Transient Transfection->Stable Cell Line Generation For long-term studies Ussing Chamber Assay Ussing Chamber Assay Stable Cell Line Generation->Ussing Chamber Assay Measure transepithelial current Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Stable Cell Line Generation->Patch-Clamp Electrophysiology Measure single-channel activity Compare Potentiator Efficacy Compare Potentiator Efficacy Ussing Chamber Assay->Compare Potentiator Efficacy Patch-Clamp Electrophysiology->Compare Potentiator Efficacy Determine EC50 Values Determine EC50 Values Compare Potentiator Efficacy->Determine EC50 Values Validate Binding Site Validate Binding Site Determine EC50 Values->Validate Binding Site

Caption: Workflow for validating a CFTR potentiator's mechanism of action using mutagenesis.

Site-Directed Mutagenesis of CFTR
  • Objective: To create specific mutations in the CFTR cDNA at residues hypothesized to be involved in potentiator binding.

  • Protocol:

    • Identify candidate amino acid residues for mutation based on computational docking models, cryo-electron microscopy (cryo-EM) structures of CFTR in complex with other potentiators, or sequence homology with known binding sites.

    • Utilize a commercial site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis System) to introduce the desired mutations into a plasmid containing the full-length human CFTR cDNA.

    • Verify the presence of the intended mutation and the absence of any other sequence alterations by Sanger sequencing of the entire CFTR coding region.

Expression of Mutant CFTR in Host Cells
  • Objective: To express the mutated CFTR channels in a cellular system suitable for functional analysis.

  • Protocol:

    • Select a suitable host cell line that does not endogenously express CFTR, such as Fischer Rat Thyroid (FRT) cells or Chinese Hamster Ovary (CHO) cells.

    • Transfect the host cells with the plasmid containing the mutated CFTR cDNA using a standard transfection reagent (e.g., Lipofectamine).

    • For stable expression, select transfected cells using an appropriate antibiotic resistance marker present on the plasmid.

    • Confirm the expression and proper trafficking of the mutant CFTR protein to the cell membrane using Western blotting and immunofluorescence microscopy.

Functional Characterization using Ussing Chamber Assay
  • Objective: To measure the macroscopic chloride transport mediated by the mutant CFTR channels in response to the potentiator.

  • Protocol:

    • Culture the stably transfected epithelial cells on permeable supports until they form a confluent and polarized monolayer.

    • Mount the permeable supports in an Ussing chamber apparatus.

    • Bathe the apical and basolateral sides of the monolayer with symmetrical Ringer's solution.

    • Measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.

    • Activate the CFTR channels by adding a cAMP agonist, such as forskolin, to the apical solution.

    • Add the potentiator (e.g., this compound) at varying concentrations to the apical solution and record the change in Isc.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is mediated by CFTR.

Single-Channel Analysis using Patch-Clamp Electrophysiology
  • Objective: To directly measure the effect of the potentiator on the gating properties (i.e., open probability) of single mutant CFTR channels.

  • Protocol:

    • Use the excised inside-out patch-clamp configuration to isolate a small patch of the cell membrane containing one or more CFTR channels.

    • Perfuse the intracellular side of the membrane patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the channels.

    • Record the single-channel currents at a fixed membrane potential.

    • Apply the potentiator to the intracellular solution and record the changes in channel gating behavior.

    • Analyze the single-channel recordings to determine the open probability (Po), open time, and closed time of the channel before and after the addition of the potentiator.

Comparative Analysis: Validating this compound Against Established Potentiators

While specific mutagenesis data for this compound is not yet publicly available, we can create a comparative framework based on the well-characterized potentiator, Ivacaftor (VX-770). Mutagenesis studies have been instrumental in defining the binding site and mechanism of action of Ivacaftor.

Table 1: Comparison of Potentiator Efficacy on Wild-Type and Mutant CFTR Channels (Hypothetical Data for this compound)

CFTR VariantIvacaftor (% of WT activity)This compound (% of WT activity)Rationale for Mutation
Wild-Type100100Baseline activity
G551D~150(To be determined)Gating mutation, sensitive to potentiators
F374A~50(To be determined)Putative binding site residue
R347H~90(To be determined)Residue near the proposed binding pocket
S945L~20(To be determined)Residue potentially involved in allosteric modulation

Note: The data for Ivacaftor is illustrative and based on published findings. The data for this compound is hypothetical and would need to be determined experimentally.

A significant reduction in the percentage of wild-type activity for this compound in the presence of a specific mutation would suggest that the mutated residue is critical for its potentiating effect.

Visualizing the CFTR Channel and Potentiator Interaction

The following diagram illustrates the general principle of how a potentiator enhances the function of a CFTR channel at the cell membrane.

G cluster_0 Cell Membrane cluster_1 CFTR Channel (Closed State) cluster_2 CFTR Channel (Open State) Extracellular Extracellular Intracellular Intracellular CFTR_Closed CFTR CFTR_Open CFTR CFTR_Closed->CFTR_Open Increased Open Probability Potentiator This compound Potentiator->CFTR_Closed Binds to allosteric site Chloride_Ions_Out Chloride_Ions_In Chloride_Ions_Out->Chloride_Ions_In Cl- flow

References

A Comparative Analysis of Riselcaftor and Other CFTR Correctors for Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Riselcaftor (VRT-534) and other prominent CFTR correctors, including lumacaftor, tezacaftor, and elexacaftor. The information is supported by experimental data to aid in research and drug development efforts in the field of cystic fibrosis (CF).

Cystic fibrosis is a genetic disorder stemming from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which impairs the function of the CFTR protein, a channel responsible for chloride ion transport across cell membranes.[1] Corrector molecules are a class of therapeutics designed to address the underlying protein folding and trafficking defects caused by common CF mutations, such as the F508del mutation.[1]

Comparative Efficacy of CFTR Correctors

The following table summarizes the preclinical efficacy of this compound and other key CFTR correctors. Efficacy is primarily determined by the half-maximal effective concentration (EC50) required to rescue the function of the F508del-CFTR mutant protein in in vitro cellular assays. Lower EC50 values are indicative of higher potency.

CorrectorPreclinical EC50Cell ModelAssay TypeReference
This compound (VRT-534/C18) ~0.6 µMNot specifiedNot specified[2]
Lumacaftor (VX-809) 81 ± 19 nMHuman bronchial epithelial cellsChloride secretion[3]
Tezacaftor (VX-661) 0.5 µg/mL (in vivo)Human subjectsSweat chloride reduction[4]
Elexacaftor (VX-445) ~1.50 ± 1.40 nMHuman nasal epitheliaPotentiation of CFTR current

Note: The EC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Action and Signaling Pathways

CFTR correctors are broadly classified based on their mechanism of action and binding sites on the CFTR protein. Understanding these different mechanisms is crucial for developing effective combination therapies.

Caption: CFTR protein processing pathway and points of intervention for different classes of correctors.

Different classes of correctors target distinct structural defects in the F508del-CFTR protein. Type I correctors, such as lumacaftor and likely this compound, are thought to stabilize the first transmembrane domain (TMD1). Type III correctors, like elexacaftor, act allosterically to stabilize the first nucleotide-binding domain (NBD1). This leads to a synergistic effect when different classes of correctors are used in combination, resulting in a more significant rescue of the mutant protein.

Experimental Protocols

The evaluation of CFTR corrector efficacy relies on standardized in vitro assays. The following are detailed methodologies for two key experiments: Western Blotting for CFTR protein maturation and the Ussing chamber assay for CFTR-mediated chloride transport.

Western Blot Analysis of CFTR Maturation

This protocol is used to assess the extent to which a corrector can rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, which is observed as a shift from the core-glycosylated form (Band B) to the complex-glycosylated form (Band C).

1. Cell Culture and Treatment:

  • Culture human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.

  • Treat cells with the desired concentration of the CFTR corrector (e.g., this compound) for 24-48 hours. Include a vehicle-treated control group.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein samples by heating in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for CFTR.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa).

  • Calculate the ratio of Band C to Band B to determine the maturation efficiency of CFTR.

  • Compare the maturation efficiency in corrector-treated cells to the control group.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Culture and Treat Cells Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Denature Proteins Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Quantify_Bands Quantify Band Intensities (B and C) Detection->Quantify_Bands Calculate_Ratio Calculate C/B Ratio Quantify_Bands->Calculate_Ratio Compare Compare Treated vs. Control Calculate_Ratio->Compare

Caption: Experimental workflow for Western blot analysis of CFTR maturation.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial cell monolayers. This assay directly quantifies CFTR-mediated chloride secretion, providing a functional measure of corrector efficacy.

1. Cell Culture:

  • Plate HBE cells homozygous for F508del-CFTR on permeable supports and culture at an air-liquid interface until a polarized monolayer is formed.

  • Treat the cells with the CFTR corrector for 24-48 hours prior to the assay.

2. Ussing Chamber Setup:

  • Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral chambers.

  • Fill both chambers with a physiological saline solution and maintain at 37°C.

3. Electrophysiological Measurement:

  • Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.

  • Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral chamber.

  • If a potentiator is being co-evaluated, it can be added to the apical chamber.

  • Measure the change in short-circuit current (Isc), which is indicative of net ion transport across the epithelium.

  • At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

4. Data Analysis:

  • Calculate the change in Isc in response to forskolin stimulation and CFTR inhibition.

  • Compare the CFTR-dependent Isc in corrector-treated cells to that in vehicle-treated controls.

Ussing_Chamber_Workflow cluster_cell_prep Cell Preparation cluster_chamber_setup Chamber Setup cluster_measurement Measurement cluster_analysis Data Analysis Culture_Cells Culture HBE cells on permeable supports Treat_Cells Treat with CFTR corrector Culture_Cells->Treat_Cells Mount_Support Mount support in Ussing chamber Treat_Cells->Mount_Support Add_Saline Add physiological saline Mount_Support->Add_Saline Inhibit_ENaC Add Amiloride (apical) Add_Saline->Inhibit_ENaC Stimulate_CFTR Add Forskolin (basolateral) Inhibit_ENaC->Stimulate_CFTR Measure_Isc Measure Short-Circuit Current (Isc) Stimulate_CFTR->Measure_Isc Inhibit_CFTR Add CFTRinh-172 (apical) Measure_Isc->Inhibit_CFTR Calculate_Isc Calculate change in Isc Inhibit_CFTR->Calculate_Isc Compare_Groups Compare corrector-treated vs. control Calculate_Isc->Compare_Groups

Caption: Experimental workflow for the Ussing chamber assay.

References

A Comparative Guide to Riselcaftor and Next-Generation CFTR Modulator Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulator therapies. These small molecules target the underlying cause of the disease—a dysfunctional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide provides a detailed comparison of the investigational triple combination therapy featuring Riselcaftor (dirocaftor) with established and emerging next-generation CFTR modulator regimens, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: A Multi-pronged Approach to Restoring CFTR Function

CFTR modulators are broadly classified based on their mechanism of action. Correctors aid in the proper folding and trafficking of the CFTR protein to the cell surface, while potentiators enhance the channel's opening probability once it is at the membrane. A newer class, amplifiers, aims to increase the amount of CFTR protein available for correction and potentiation.

This compound (Dirocaftor/PTI-808) in Combination Therapy:

This compound (dirocaftor) is a CFTR potentiator.[1][2] It is being developed as part of a triple combination therapy by Proteostasis Therapeutics (now part of Yumanity Therapeutics) that also includes:

  • Posenacaftor (PTI-801): A CFTR corrector that aids in the proper folding and trafficking of the CFTR protein.[3][4]

  • Nesolicaftor (PTI-428): A CFTR amplifier that increases the amount of CFTR protein in the cell.[5]

The rationale behind this combination is to provide a multi-faceted approach: increasing the amount of CFTR protein (amplifier), ensuring it is correctly processed and trafficked (corrector), and then enhancing its function at the cell surface (potentiator).

Next-Generation CFTR Modulator Therapies:

The current standard of care for a large proportion of individuals with CF is the triple combination therapy:

  • Trikafta® (elexacaftor/tezacaftor/ivacaftor): This regimen from Vertex Pharmaceuticals combines two correctors (elexacaftor and tezacaftor) with a potentiator (ivacaftor). Elexacaftor and tezacaftor work synergistically to improve the processing and trafficking of the F508del-CFTR protein, the most common CF-causing mutation. Ivacaftor then potentiates the function of the corrected CFTR protein at the cell surface.

An even newer, next-generation triple combination therapy also from Vertex Pharmaceuticals is:

  • Vanzacaftor/tezacaftor/deutivacaftor: This once-daily regimen aims to provide an alternative and potentially improved treatment option. It combines a new corrector, vanzacaftor, with tezacaftor and a deuterated form of ivacaftor (deutivacaftor), which may offer a different pharmacokinetic profile.

Comparative Clinical Efficacy

The following tables summarize the available clinical trial data for the this compound-based combination therapy and the next-generation modulators from Vertex.

Table 1: Efficacy of this compound (Dirocaftor), Posenacaftor, and Nesolicaftor Combination Therapy

Trial PhasePatient Population (Genotype)Treatment DurationChange in ppFEV1Change in Sweat Chloride (mmol/L)Reference(s)
Phase 2F508del homozygous28 days+8 percentage points (vs. placebo)-29 (vs. placebo)
Phase 1F508del homozygous14 days+5% (vs. baseline)-19 (vs. baseline), -24 (vs. placebo)

Table 2: Efficacy of Trikafta® (elexacaftor/tezacaftor/ivacaftor)

Trial PhasePatient Population (Genotype)Treatment DurationChange in ppFEV1Change in Sweat Chloride (mmol/L)Reference(s)
Phase 3At least one F508del mutation24 weeks+12.57%-51.53
Post-approval Observational StudyAt least one F508del allele6 months+9.76 percentage points (from baseline)-41.7 (from baseline)
Phase 3 (vs. tezacaftor/ivacaftor)F508del/Gating or F508del/Residual Function8 weeks+3.7 percentage points (within-group change)-22.3 (within-group change)

Table 3: Efficacy of Vanzacaftor/Tezacaftor/Deutivacaftor

Trial PhasePatient Population (Genotype)Treatment DurationChange in ppFEV1Change in Sweat Chloride (mmol/L)Reference(s)
Phase 2F508del/F508del29 days+15.9 percentage points (vs. baseline on tezacaftor/ivacaftor)-45.5 (vs. baseline on tezacaftor/ivacaftor)

Experimental Protocols

The evaluation of CFTR modulator efficacy relies on a set of key in vitro and in vivo experiments. Below are detailed methodologies for two fundamental assays.

Western Blot Analysis for CFTR Protein Expression and Maturation

This technique is used to assess the impact of correctors on the processing of the CFTR protein. The CFTR protein exists in two main forms detectable by Western blot: an immature, core-glycosylated form (Band B) found in the endoplasmic reticulum, and a mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus and is present at the cell surface. An effective corrector will increase the ratio of Band C to Band B.

Protocol:

  • Cell Culture and Treatment:

    • Culture human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., Fischer Rat Thyroid cells) expressing mutant CFTR.

    • Treat cells with the CFTR modulator(s) or vehicle control for a specified duration (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by heating in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6-8%).

    • Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with a primary antibody specific for CFTR.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Perform densitometric analysis of Band B and Band C using imaging software.

    • Normalize CFTR band intensities to a loading control (e.g., β-actin or GAPDH).

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is a key functional assay to measure ion transport across epithelial cell monolayers. It is used to determine the effect of potentiators on CFTR channel activity.

Protocol:

  • Cell Culture:

    • Grow a monolayer of polarized epithelial cells (e.g., primary HBE cells or FRT cells) on permeable supports.

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the cell monolayer in an Ussing chamber.

    • Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.

    • Maintain the temperature at 37°C and continuously gas the solutions with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.

    • Establish a baseline Isc.

  • Pharmacological Stimulation and Inhibition:

    • To isolate CFTR-mediated chloride secretion, first inhibit sodium transport with a blocker like amiloride added to the apical solution.

    • Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to the basolateral solution.

    • Add the CFTR potentiator (e.g., this compound, ivacaftor) to the apical side and measure the increase in Isc.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.

  • Data Analysis:

    • Calculate the change in Isc in response to the potentiator and inhibitor.

    • Compare the responses in treated versus untreated cells.

Visualizing the Mechanisms of Action

The following diagrams illustrate the CFTR protein processing and activation pathway, as well as the experimental workflow for evaluating CFTR modulators.

Caption: CFTR protein processing, trafficking, and points of intervention for modulator therapies.

Experimental_Workflow Cell Culture Cell Culture Modulator Treatment Modulator Treatment Cell Culture->Modulator Treatment Protein Extraction Protein Extraction Modulator Treatment->Protein Extraction Ussing Chamber Assay Ussing Chamber Assay Modulator Treatment->Ussing Chamber Assay Western Blot Western Blot Protein Extraction->Western Blot CFTR Maturation Analysis CFTR Maturation Analysis Western Blot->CFTR Maturation Analysis CFTR Function Analysis CFTR Function Analysis Ussing Chamber Assay->CFTR Function Analysis

Caption: Experimental workflow for evaluating CFTR modulator efficacy.

Conclusion

The development of CFTR modulators represents a significant advancement in the treatment of cystic fibrosis. The investigational triple combination therapy including the potentiator this compound (dirocaftor), the corrector posenacaftor, and the amplifier nesolicaftor, offers a novel mechanistic approach to restoring CFTR function. While early clinical data show promise, further investigation is needed to fully understand its efficacy and safety profile compared to the highly effective, approved next-generation therapies such as Trikafta® and the emerging vanzacaftor-based regimen. The continued exploration of diverse modulator combinations is crucial for expanding therapeutic options and improving outcomes for all individuals with cystic fibrosis.

References

A Comparative Guide to the Efficacy of CFTR Modulators Across Different Mutation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, supported by experimental data from pivotal clinical trials. The information is intended to assist researchers and drug development professionals in understanding the therapeutic landscape of CFTR modulation and identifying areas for future investigation.

Introduction to CFTR Mutations and Modulator Therapy

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] These mutations lead to the production of a dysfunctional or absent CFTR protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1]

CFTR mutations are categorized into different classes based on their impact on the CFTR protein. CFTR modulator therapies are designed to correct the specific defects caused by these mutations.[1] The main classes of modulators include:

  • Correctors: These molecules, such as lumacaftor and tezacaftor, are designed to rescue the folding and trafficking defects of mutant CFTR proteins, enabling them to reach the cell surface.[2]

  • Potentiators: These drugs, like ivacaftor, enhance the opening probability (gating) of the CFTR channel once it is at the cell surface, thereby increasing ion flow.[2]

  • Amplifiers: This emerging class of drugs aims to increase the amount of CFTR protein that a cell produces.

Combination therapies, which include both correctors and potentiators, have proven to be highly effective, particularly for patients with the common F508del mutation.

Comparative Efficacy of CFTR Modulators

The following tables summarize the efficacy of major CFTR modulators based on data from key clinical trials. The primary endpoints used for comparison are the absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) and the absolute change from baseline in sweat chloride (SwCl) concentration.

Table 1: Efficacy of CFTR Modulator Monotherapy and Dual Combination Therapies

Drug (Brand Name)CFTR Mutation(s)Age GroupAbsolute Change in ppFEV1 from Baseline (Percentage Points)Absolute Change in Sweat Chloride from Baseline (mmol/L)Clinical Trial Identifier(s)
Ivacaftor (Kalydeco) G551D (at least one allele)≥12 years+10.6-48.1NCT00909532
Ivacaftor (Kalydeco) F508del homozygous≥12 yearsNot effectiveNot effectiveNCT00909727
Lumacaftor/Ivacaftor (Orkambi) F508del homozygous≥12 years+2.6 to +3.0-29.1 (in patients aged 1-2 years)NCT01807923, NCT01807949
Tezacaftor/Ivacaftor (Symdeko) F508del homozygous≥12 years+4.0-9.5NCT02347657
Tezacaftor/Ivacaftor (Symdeko) F508del heterozygous with a residual function mutation≥12 years+6.8-10.1NCT02392234

Table 2: Efficacy of Triple Combination Therapy

Drug (Brand Name)CFTR Mutation(s)Age GroupAbsolute Change in ppFEV1 from Baseline (Percentage Points)Absolute Change in Sweat Chloride from Baseline (mmol/L)Clinical Trial Identifier(s)
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) F508del homozygous≥12 years+10.0 (vs. Tezacaftor/Ivacaftor)-45.1NCT03525444
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) F508del heterozygous with a minimal function mutation≥12 years+14.3-41.8NCT03525548
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) F508del heterozygous with a minimal function mutation6-11 yearsN/A (LCI2.5 used as primary endpoint)-57.9NCT03825699

Experimental Protocols

The clinical trials cited above generally follow a randomized, double-blind, placebo-controlled or active-comparator design. Key methodologies are outlined below.

Subject Enrollment and Diagnosis
  • Inclusion Criteria: Participants are diagnosed with CF based on a confirmed CF diagnosis, specific CFTR genotypes, and age- and disease-severity-appropriate criteria (e.g., ppFEV1 within a specified range).

  • Exclusion Criteria: Typically include a history of colonization with certain bacteria associated with rapid lung function decline and significant liver abnormalities.

Efficacy Endpoints
  • Primary Endpoint: The most common primary efficacy endpoint is the absolute change from baseline in percent predicted FEV1, a measure of lung function. For younger pediatric populations where FEV1 is difficult to measure, the Lung Clearance Index (LCI) may be used.

  • Secondary Endpoints: These often include:

    • Absolute change from baseline in sweat chloride concentration.

    • Relative change in ppFEV1.

    • Change in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.

    • Rate of pulmonary exacerbations.

    • Change in body mass index (BMI).

In Vitro Assays for CFTR Modulator Efficacy

Preclinical evaluation of CFTR modulators relies on various in vitro assays to assess their potential to restore CFTR protein function.

  • Ussing Chamber: This is considered the gold standard for measuring ion transport across epithelial tissues. It allows for the direct measurement of CFTR-mediated chloride secretion in primary human bronchial epithelial cells or other cell models. The process involves mounting a polarized cell monolayer in the chamber and measuring the short-circuit current, which is indicative of ion transport.

  • Patch Clamp: This electrophysiological technique measures the opening and closing of single CFTR ion channels in a patch of cell membrane. It provides detailed information about the channel's gating properties and how they are affected by potentiators.

  • Western Blot: This technique is used to assess the maturation and cell surface expression of the CFTR protein. It can distinguish between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR. Correctors are expected to increase the amount of Band C.

  • Forskolin-Induced Swelling (FIS) Assay in Organoids: Patient-derived intestinal organoids can be used to assess CFTR function. Activation of CFTR by forskolin leads to fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is a measure of CFTR function and can be used to test the efficacy of modulators.

Visualizing Pathways and Workflows

The following diagrams illustrate the mechanism of action of CFTR modulators and the typical drug development pipeline.

CFTR_Modulator_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded_F508del Misfolded F508del CFTR Degradation Proteasomal Degradation Misfolded_F508del->Degradation ER-associated degradation (ERAD) Corrected_CFTR Corrected CFTR Misfolded_F508del->Corrected_CFTR Trafficking rescued Trafficked_CFTR CFTR Channel Corrected_CFTR->Trafficked_CFTR Moves to cell surface Open_Channel Open CFTR Channel (Cl- transport) Trafficked_CFTR->Open_Channel Corrector Corrector (e.g., Lumacaftor, Tezacaftor) Corrector->Misfolded_F508del Binds and stablizes folding Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Trafficked_CFTR Increases channel opening probability CFTR_Drug_Development_Pipeline Target_ID Target Identification (CFTR gene and protein) HTS High-Throughput Screening (HTS) of small molecule libraries Target_ID->HTS Lead_Opt Lead Optimization (In vitro assays: Ussing chamber, Patch clamp) HTS->Lead_Opt Preclinical Preclinical Studies (Animal models) Lead_Opt->Preclinical Phase1 Phase I Clinical Trials (Safety in healthy volunteers) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Efficacy and dose-ranging in CF patients) Phase1->Phase2 Phase3 Phase III Clinical Trials (Pivotal efficacy and safety in larger CF populations) Phase2->Phase3 Regulatory_Approval Regulatory Review and Approval (FDA, EMA) Phase3->Regulatory_Approval Post_Market Phase IV / Post-Marketing Surveillance Regulatory_Approval->Post_Market

References

Independent Verification of Riselcaftor's Potency and Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Riselcaftor's performance with other cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Due to a lack of direct head-to-head independent studies, this comparison is based on available data from various sources. The information is presented to aid researchers in understanding the current landscape of CFTR modulator therapies.

Overview of CFTR Modulation

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein. This protein is an ion channel responsible for transporting chloride ions across cell membranes.[1] Mutations in the CFTR gene can lead to a dysfunctional protein, resulting in the buildup of thick mucus in various organs, particularly the lungs.[1]

CFTR modulators are a class of drugs that aim to correct the function of the faulty CFTR protein. They are broadly categorized into two main types:

  • Correctors: These drugs, such as Elexacaftor and Tezacaftor, help the misfolded CFTR protein to fold into its correct 3-D shape and traffic to the cell surface.[1]

  • Potentiators: These drugs, like Ivacaftor, work on the CFTR protein at the cell surface to increase the channel's opening probability, thereby allowing more chloride ions to flow through.[1]

This compound is a CFTR modulator, and this guide aims to provide a comparative analysis of its potency and efficacy against other established CFTR modulators.

Comparative Potency of CFTR Modulators

The potency of a CFTR modulator is often expressed by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 or IC50 value generally signifies a higher potency.

Disclaimer: The following table summarizes available potency data. It is crucial to note that these values are often determined using different experimental assays and cell systems, which can influence the results. A direct comparison of potency requires head-to-head studies under identical conditions, which are not currently available in the public domain for this compound against all the listed alternatives.

CompoundTarget ClassPotency (EC50/IC50)Assay/Cell Line
This compound CFTR Modulator20.1 nM (EC50)Human Bronchial Epithelial Cells
Ivacaftor (VX-770) Potentiator~100 nM (EC50)G551D-CFTR expressing cells
Tezacaftor (VX-661) Corrector~27 nM (EC50)F508del-CFTR expressing cells
Elexacaftor (VX-445) Corrector~100 nM (EC50)F508del-CFTR expressing cells
Lumacaftor (VX-809) Corrector~60 nM (EC50)F508del-CFTR expressing cells

Comparative Efficacy of CFTR Modulator Therapies

The efficacy of CFTR modulators in clinical settings is typically evaluated by measuring improvements in lung function, most commonly the percent predicted forced expiratory volume in one second (ppFEV1), and the reduction in sweat chloride concentration, a direct indicator of CFTR protein function.

Disclaimer: The following data is derived from separate clinical trials for each drug combination and not from direct comparative studies against this compound. The patient populations and study designs may vary, impacting the direct comparability of the results.

Drug/CombinationPatient Population (Genotype)Change in ppFEV1 from BaselineChange in Sweat Chloride from Baseline
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) One F508del mutation+13.8 percentage points-41.8 mmol/L
Tezacaftor/Ivacaftor (Symdeko) Homozygous for F508del+4.0 percentage points-9.5 mmol/L
Lumacaftor/Ivacaftor (Orkambi) Homozygous for F508del+2.6-3.0 percentage points-24.8 mmol/L
Ivacaftor (Kalydeco) G551D mutation+10.6 percentage points-48.1 mmol/L

Experimental Protocols

Standardized in vitro assays are essential for the independent verification of the potency and efficacy of CFTR modulators. Below are detailed methodologies for two widely used assays.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.[2] This assay directly quantifies CFTR-mediated chloride secretion.

Methodology:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations (e.g., F508del) are cultured on permeable supports until they form a polarized and differentiated monolayer.

  • Compound Incubation: The cell monolayers are incubated with the test compound (e.g., this compound or an alternative corrector) for a specified period (typically 24-48 hours) to allow for correction of the CFTR protein.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The chambers are filled with appropriate physiological solutions and maintained at 37°C.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion transport, is measured.

  • Sequential Drug Additions:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is added to the basolateral side to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates the CFTR channel.

    • A CFTR potentiator (e.g., Ivacaftor or the test compound if it's a potentiator) is added to the apical side to further stimulate CFTR activity.

    • A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed CFTR-mediated.

  • Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated. Dose-response curves are generated by testing a range of compound concentrations to determine the EC50.

Fluorescence-Based Assay for CFTR Activity

Fluorescence-based assays, such as the halide-sensitive yellow fluorescent protein (YFP) assay, offer a high-throughput method to screen for and characterize CFTR modulators.

Methodology:

  • Cell Line: A stable cell line (e.g., Fischer Rat Thyroid - FRT cells) co-expressing a specific CFTR mutant (e.g., F508del-CFTR) and a halide-sensitive YFP is used.

  • Cell Plating: Cells are seeded in 96- or 384-well black, clear-bottom plates.

  • Compound Incubation: For correctors, cells are incubated with the test compound for 16-24 hours at 37°C. For potentiators, the compound is added just before the assay.

  • Assay Procedure:

    • The cell plate is placed in a fluorescence plate reader.

    • The baseline YFP fluorescence is measured.

    • A solution containing a CFTR activator (e.g., forskolin) and a halide that quenches YFP fluorescence (e.g., iodide) is injected into each well.

    • The rate of fluorescence quenching is monitored over time. A faster quenching rate indicates a higher rate of iodide influx through the activated CFTR channels.

  • Data Analysis: The initial rate of fluorescence decrease is calculated for each well. Dose-response curves are generated by plotting the rate of quenching against the concentration of the test compound to determine the EC50.

Visualizations

CFTR Signaling Pathway and Modulator Action

CFTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ER_Golgi ER & Golgi cluster_drugs CFTR Modulators CFTR_channel CFTR Protein ENaC ENaC CFTR_channel->ENaC Inhibits Cl_out Cl- CFTR_channel->Cl_out Chloride Efflux Na_out Na+ ENaC->Na_out Sodium Influx AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to GPCR GPCR GPCR->AC Activates Ligand Ligand Ligand->GPCR H2O_out H2O ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR_channel Phosphorylates & Activates Misfolded_CFTR Misfolded CFTR Corrected_CFTR Corrected CFTR Corrected_CFTR->CFTR_channel Trafficking to Membrane Corrector Corrector (e.g., Elexacaftor) Corrector->Misfolded_CFTR Promotes Correct Folding Potentiator Potentiator (e.g., Ivacaftor) Potentiator->CFTR_channel Increases Channel Opening

Caption: CFTR signaling and modulator action.

Experimental Workflow for CFTR Modulator Potency Screening

Experimental_Workflow cluster_preparation Assay Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Start: CFTR-expressing cell line plate_cells Plate cells in multi-well plates start->plate_cells incubate_cells Incubate cells (24-48h) plate_cells->incubate_cells add_corrector Add Corrector (if applicable) Incubate 24h incubate_cells->add_corrector add_potentiator Add Potentiator (just before assay) add_corrector->add_potentiator assay_setup Prepare for assay (e.g., Ussing chamber mounting or plate reader) add_potentiator->assay_setup stimulate_cftr Stimulate CFTR (e.g., Forskolin) assay_setup->stimulate_cftr measure_activity Measure CFTR activity (Isc or Fluorescence) stimulate_cftr->measure_activity data_collection Collect raw data measure_activity->data_collection dose_response Generate dose-response curves data_collection->dose_response calculate_ec50 Calculate EC50/IC50 dose_response->calculate_ec50 end End: Determine Potency calculate_ec50->end

Caption: In vitro CFTR modulator potency screening.

Conclusion and Future Directions

This guide provides a comparative overview of this compound based on currently available data. The provided potency value for this compound suggests it is a compound of interest in the field of CFTR modulation. However, for a definitive assessment of its standing relative to other approved and investigational drugs, direct and independent comparative studies are essential.

Future research should focus on:

  • Head-to-head in vitro studies comparing the potency and efficacy of this compound against a panel of other CFTR modulators using standardized assays and cell lines.

  • Independent clinical trials designed to directly compare the clinical efficacy and safety of this compound with current standard-of-care treatments like Trikafta.

Such studies will be crucial for the research and drug development community to accurately gauge the therapeutic potential of this compound and its place in the evolving landscape of cystic fibrosis treatment.

References

The Synergistic Leap Forward: Elexacaftor/Tezacaftor/Ivacaftor in Triple Combination Therapy for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the highly effective triple-combination therapy for cystic fibrosis, elexacaftor/tezacaftor/ivacaftor, against dual-combination and monotherapy alternatives, supported by clinical trial data and detailed experimental methodologies.

Cystic fibrosis (CF), a life-shortening genetic disorder, is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across cell membranes. Its dysfunction results in thick, sticky mucus in various organs, particularly the lungs and digestive system. The advent of CFTR modulators has revolutionized the treatment of CF by targeting the underlying protein defect. The triple-combination therapy, elexacaftor/tezacaftor/ivacaftor (ETI), has demonstrated remarkable synergistic effects, significantly improving clinical outcomes for a broad range of CF patients.

This guide provides a comprehensive comparison of ETI with other CFTR modulator regimens, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Synergy: A Three-Pronged Approach

The enhanced efficacy of ETI stems from the complementary actions of its three components, which target different aspects of the defective CFTR protein, particularly in individuals with at least one F508del mutation, the most common CF-causing mutation.

  • Elexacaftor and Tezacaftor (Correctors): The F508del mutation leads to a misfolded CFTR protein that is targeted for degradation by the cell's quality control machinery and therefore never reaches the cell surface to function. Elexacaftor and tezacaftor are "correctors" that bind to different sites on the misfolded CFTR protein, stabilizing its structure and facilitating its processing and trafficking to the cell surface. Their combined action is synergistic, leading to a greater quantity of CFTR protein at the cell membrane than either corrector could achieve alone.

  • Ivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, its ability to open and close (a process called gating) is still impaired. Ivacaftor is a "potentiator" that binds to the CFTR protein and increases the probability that the channel is open, allowing for a greater flow of chloride ions.

This combination of correcting the protein's trafficking defect and potentiating its function at the cell surface results in a level of CFTR activity that is significantly greater than that achieved with dual- or mono-therapies, leading to profound clinical benefits.

Comparative Efficacy: Quantitative Data from Clinical Trials

The synergistic effects of ETI are most evident when comparing its performance against dual-combination therapies like tezacaftor/ivacaftor (TEZ/IVA) and lumacaftor/ivacaftor (LUM/IVA), as well as ivacaftor (IVA) monotherapy. The following tables summarize key efficacy data from pivotal clinical trials.

Table 1: Improvement in Lung Function (Absolute Change in percent predicted Forced Expiratory Volume in 1 second, ppFEV1)

TherapyPatient Population (Genotype)Treatment DurationMean Absolute Change in ppFEV1 from BaselineComparatorMean Difference vs. ComparatorReference
Elexacaftor/Tezacaftor/Ivacaftor F/MF24 weeks+14.3Placebo+14.3[1]
Elexacaftor/Tezacaftor/Ivacaftor F/F4 weeks+10.0Tezacaftor/Ivacaftor+10.0[2]
Tezacaftor/Ivacaftor F/F24 weeks+4.0Placebo+4.0[3]
Tezacaftor/Ivacaftor F/RF8 weeks+6.8Placebo+6.8[2]
Lumacaftor/Ivacaftor F/F24 weeks+2.6 to +4.0Placebo+2.6 to +4.0[2]
Ivacaftor G551D48 weeks+10.6Placebo+10.6

F/MF: One F508del mutation and one minimal function mutation. F/F: Two F508del mutations. F/RF: One F508del mutation and one residual function mutation.

Table 2: Improvement in CFTR Function (Absolute Change in Sweat Chloride Concentration)

TherapyPatient Population (Genotype)Treatment DurationMean Absolute Change in Sweat Chloride (mmol/L) from BaselineComparatorMean Difference vs. ComparatorReference
Elexacaftor/Tezacaftor/Ivacaftor F/MF24 weeks-41.8Placebo-41.8
Elexacaftor/Tezacaftor/Ivacaftor F/F4 weeks-45.1Tezacaftor/Ivacaftor-45.1
Tezacaftor/Ivacaftor F/F24 weeks-10.1Placebo-10.1
Ivacaftor G551D48 weeks-48.1Placebo-48.1

Alternative Triple Combination Therapies in Development

While ETI is the current standard of care for a large proportion of the CF population, research into other triple combination therapies continues. One such combination in clinical development is galicaftor/navocaftor/ABBV-119. This investigational therapy also consists of two correctors (galicaftor and ABBV-119) and a potentiator (navocaftor) and is being evaluated in clinical trials for individuals with F508del mutations. The goal of these emerging therapies is to further improve upon the efficacy of ETI or to provide effective treatment for individuals who do not respond to or cannot tolerate the current triple combination therapy.

Experimental Protocols

The data presented in this guide are derived from rigorously conducted clinical trials. The following are detailed methodologies for the key experiments used to assess the efficacy of these therapies.

Measurement of Lung Function: Spirometry for ppFEV1

Objective: To assess the effect of treatment on lung function by measuring the forced expiratory volume in 1 second (FEV1) and expressing it as a percentage of the predicted value for an individual of the same age, sex, and height (ppFEV1).

Methodology:

  • Patient Preparation: Patients are instructed to avoid using short-acting bronchodilators for at least 6 hours before the test.

  • Equipment: A calibrated spirometer that meets the American Thoracic Society (ATS) and European Respiratory Society (ERS) standards is used.

  • Procedure:

    • The patient is seated in an upright position.

    • They are instructed to inhale fully and then exhale as forcefully and completely as possible into the spirometer for at least 6 seconds.

    • This maneuver is repeated a minimum of three times to ensure reproducibility. The results should not vary by more than 5% or 150 mL.

  • Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. The ppFEV1 is calculated using standardized reference equations. The absolute change in ppFEV1 from baseline is the primary endpoint in many CF clinical trials.

Measurement of CFTR Function: Sweat Chloride Test

Objective: To measure the concentration of chloride in sweat as a biomarker of CFTR protein function. A lower sweat chloride concentration indicates improved CFTR activity.

Methodology:

  • Stimulation of Sweating: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin, usually on the forearm or leg. This process, called pilocarpine iontophoresis, lasts for about 5 minutes.

  • Sweat Collection: The stimulated area is cleaned, and a special sweat collection device is attached to the skin for 30 minutes to absorb the sweat produced.

  • Analysis: The collected sweat is weighed to ensure a sufficient sample has been obtained. The chloride concentration in the sweat is then measured using a standardized laboratory method, such as coulometric titration.

  • Interpretation: Sweat chloride levels are interpreted as follows: ≤ 29 mmol/L is considered normal, 30-59 mmol/L is intermediate, and ≥ 60 mmol/L is indicative of CF.

Visualizing the Science

To better understand the complex processes involved, the following diagrams illustrate the CFTR signaling pathway and a typical experimental workflow for a clinical trial of a CFTR modulator.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Correctors cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Potentiator Ribosome Ribosome Nascent_CFTR Nascent CFTR (Misfolded in F508del) Ribosome->Nascent_CFTR Translation Chaperones Chaperones Nascent_CFTR->Chaperones Folding Assistance Proteasome Proteasome (Degradation) Nascent_CFTR->Proteasome Targeted for Degradation Corrected_CFTR Corrected CFTR Nascent_CFTR->Corrected_CFTR Correction Chaperones->Nascent_CFTR Elexacaftor Elexacaftor Elexacaftor->Nascent_CFTR Tezacaftor Tezacaftor Tezacaftor->Nascent_CFTR Mature_CFTR Mature CFTR Corrected_CFTR->Mature_CFTR Processing & Glycosylation Surface_CFTR CFTR at Cell Surface (Gating Defect) Mature_CFTR->Surface_CFTR Trafficking Active_CFTR Active CFTR Channel Surface_CFTR->Active_CFTR Potentiation Ion_Flow Cl- & HCO3- Flow Active_CFTR->Ion_Flow Ivacaftor Ivacaftor Ivacaftor->Surface_CFTR

Caption: CFTR protein processing, trafficking, and the synergistic action of ETI.

Experimental_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Period cluster_FollowUp Follow-up & Analysis Screening Patient Screening (Genotype, Age, ppFEV1) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (ppFEV1, Sweat Chloride, etc.) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_Arm Triple Combination Therapy (e.g., ETI) Randomization->Treatment_Arm Comparator_Arm Comparator (e.g., Placebo or Dual Therapy) Randomization->Comparator_Arm Follow_Up_Visits Regular Follow-up Visits (Assessments at specified time points) Treatment_Arm->Follow_Up_Visits Comparator_Arm->Follow_Up_Visits Data_Collection Data Collection (ppFEV1, Sweat Chloride, Adverse Events) Follow_Up_Visits->Data_Collection Statistical_Analysis Statistical Analysis (Comparison between arms) Data_Collection->Statistical_Analysis

Caption: Generalized workflow for a randomized controlled clinical trial of a CFTR modulator.

Conclusion

The development of the triple-combination therapy elexacaftor/tezacaftor/ivacaftor represents a paradigm shift in the management of cystic fibrosis. The synergistic interaction of two correctors and a potentiator leads to a significant restoration of CFTR protein function, resulting in substantial improvements in lung function, sweat chloride levels, and overall quality of life for a large proportion of individuals with CF. The quantitative data from clinical trials unequivocally demonstrate the superiority of this triple-combination approach over dual- and mono-therapies. As research continues to identify new therapeutic targets and develop novel modulators, the principles of synergistic combination therapy will undoubtedly remain at the forefront of efforts to combat this complex genetic disease.

References

A Comparative Guide to Validating CFTR Modulator Efficacy in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Riselcaftor": As of the latest available data, "this compound" is a preclinical Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator with limited publicly available information on its validation in patient-derived organoids[1]. To provide a comprehensive and data-rich comparison guide, this document will focus on the well-established and highly effective triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI) as the primary example. The principles, protocols, and comparative data presented here serve as a robust framework for evaluating any novel CFTR modulator.

Introduction: The Role of Patient-Derived Organoids in CF Therapy

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel crucial for maintaining fluid balance across epithelial surfaces. Malfunctioning CFTR protein leads to thick, sticky mucus in various organs, most critically affecting the lungs and digestive system.

The advent of CFTR modulator therapies, which directly target the defective protein, has revolutionized CF treatment. However, with over 2,000 identified CFTR mutations, predicting a patient's response to a specific modulator is a significant challenge. Patient-derived organoids (PDOs), particularly those derived from rectal biopsies, have emerged as a powerful preclinical tool. These "mini-organs" grown in vitro retain the genetic and phenotypic characteristics of the patient's tissue, allowing for personalized assessment of drug efficacy before treatment begins.[2][3]

The gold-standard method for quantifying CFTR function in these organoids is the Forskolin-Induced Swelling (FIS) assay . This assay provides a direct measure of a modulator's ability to restore CFTR function, making it an invaluable platform for validating new therapies like ETI and comparing them to existing alternatives.[2][4]

Mechanism of Action: Correctors and Potentiators

CFTR modulators are broadly classified into two main types that often work synergistically:

  • Correctors: These molecules, such as elexacaftor and tezacaftor , address trafficking defects. The most common CF mutation, F508del, causes the CFTR protein to misfold and be degraded before it can reach the cell surface. Correctors help the protein fold into the correct shape, enabling it to traffic to the cell membrane.

  • Potentiators: Molecules like ivacaftor work on CFTR channels that are already at the cell surface. They bind to the protein and increase the probability that the channel will be open, allowing for greater transport of chloride ions.

The triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI) leverages both mechanisms. Elexacaftor and tezacaftor work at different sites to improve the processing and trafficking of the F508del-CFTR protein to the cell surface, while ivacaftor potentiates the function of these corrected proteins. This combined effect leads to a significant increase in both the quantity and function of CFTR at the cell surface.

Below is a diagram illustrating the CFTR activation pathway and the points of intervention for modulators.

CFTR_Pathway cluster_cell Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lumen Organoid Lumen CFTR_misfolded Misfolded F508del-CFTR CFTR_corrected Corrected CFTR CFTR_misfolded->CFTR_corrected Correction CFTR_surface CFTR Channel (at surface) CFTR_corrected->CFTR_surface Trafficking Swelling Water Influx (Swelling) CFTR_surface->Swelling Cl- Efflux Forskolin Forskolin cAMP cAMP Forskolin->cAMP Activates Adenylyl Cyclase cAMP->CFTR_surface Activates Correctors Elexacaftor Tezacaftor Correctors->CFTR_misfolded Potentiator Ivacaftor Potentiator->CFTR_surface

Mechanism of CFTR activation and modulator intervention.

Experimental Protocol: Forskolin-Induced Swelling (FIS) Assay

The FIS assay is the standard method to quantify CFTR function in patient-derived intestinal organoids. The protocol involves stimulating the organoids with forskolin, an adenylyl cyclase activator that increases intracellular cAMP levels, leading to the opening of CFTR channels. This efflux of chloride ions into the organoid lumen drives water in via osmosis, causing the organoids to swell. The degree of swelling, measured over time, is directly proportional to CFTR function.

Detailed Protocol:

  • Organoid Culture:

    • Plate patient-derived intestinal organoids in Matrigel domes in a 96-well plate.

    • Culture for 24-48 hours to allow for recovery and maturation.

  • Pre-incubation with Modulators:

    • For testing correctors, pre-incubate the organoids with the corrector compounds (e.g., elexacaftor and tezacaftor) for 24 hours. This allows time for the compounds to rescue the misfolded protein and facilitate its trafficking to the cell membrane.

    • Include a vehicle control (e.g., DMSO) for baseline measurements.

  • Assay Initiation:

    • Just before the assay, replace the culture medium with a buffer containing forskolin (e.g., 0.128 µM to 5 µM, depending on the desired sensitivity) and the potentiator compound (e.g., ivacaftor).

  • Live-Cell Imaging:

    • Place the 96-well plate into a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire brightfield images of each well every 15-20 minutes for a duration of 60-120 minutes.

  • Data Analysis:

    • Use image analysis software (e.g., CellProfiler) to segment and measure the total cross-sectional area of the organoids in each image over time.

    • Normalize the area at each time point to the area at time = 0.

    • Calculate the Area Under the Curve (AUC) for the normalized swelling data. The AUC serves as a single quantitative value representing the total CFTR-dependent fluid transport and, therefore, the overall CFTR function.

The workflow for this crucial validation experiment is outlined below.

FIS_Workflow cluster_prep Preparation Phase cluster_assay Assay & Imaging Phase cluster_analysis Data Analysis Phase start Plate Patient-Derived Organoids in Matrigel culture Culture Organoids (24-48h) start->culture preincubation Pre-incubate with CFTR Modulators (or DMSO) (24h) culture->preincubation add_fsk Add Forskolin & Potentiator preincubation->add_fsk imaging Live-Cell Imaging (Capture images every 20 min for 1-2 hours) add_fsk->imaging segment Image Segmentation & Area Measurement imaging->segment normalize Normalize Swelling Area to Time = 0 segment->normalize auc Calculate Area Under the Curve (AUC) normalize->auc compare Compare AUC between Treatment Groups auc->compare

Experimental workflow for the Forskolin-Induced Swelling assay.

Comparative Performance Data

The FIS assay allows for direct, quantitative comparisons between different CFTR modulator therapies. Studies have consistently shown that the triple-combination therapy ETI induces a significantly greater swelling response in organoids from patients with at least one F508del mutation compared to older, dual-combination therapies.

The table below summarizes representative data from studies comparing the efficacy of ETI (elexacaftor/tezacaftor/ivacaftor) with tezacaftor/ivacaftor (TEZ/IVA) in organoids from patients homozygous for the F508del mutation.

Treatment GroupGenotypeNMedian Swelling (AUC)AUC RangeReference
TEZ/IVA F508del/F508del7069228 - 1542
ETI F508del/F508del7026071017 - 3757
TEZ/IVA F508del/F508del17(Not specified)(Significantly lower than ETI)
ETI F508del/F508del17(Not specified)(Significantly higher than TEZ/IVA)
LUM/IVA F508del/F508del21939.5 (Mean ± SD 234.3)541.9 - 1397.6

AUC = Area Under the Curve, a measure of total organoid swelling over the course of the experiment.

The data clearly demonstrates the superior efficacy of ETI in restoring CFTR function in vitro. In one study, the median swelling induced by ETI was nearly four times greater than that induced by TEZ/IVA in organoids from the same patient cohort. This robust in vitro response aligns with the transformative clinical benefits observed in patients treated with ETI.

Conclusion

Patient-derived organoids, coupled with the quantitative Forskolin-Induced Swelling assay, provide an indispensable platform for the preclinical validation of CFTR modulators. This system allows for:

  • Objective Efficacy Measurement: The FIS assay yields quantitative, reproducible data on a drug's ability to restore CFTR function.

  • Comparative Analysis: The performance of new modulators can be directly benchmarked against existing therapies, as demonstrated by the clear superiority of ETI over dual-combination regimens.

  • Personalized Prediction: The assay can predict individual patient responses to different modulators, guiding personalized treatment strategies, especially for patients with rare CFTR mutations.

The validation of therapies like elexacaftor/tezacaftor/ivacaftor in patient-derived organoids showcases the power of this model to accelerate drug development and translate laboratory findings into meaningful clinical outcomes for individuals with Cystic Fibrosis.

References

Comparative Analysis of Riselcaftor's Impact on CFTR Genotypes: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comparative analysis of Riselcaftor, a novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator, and its impact on various CFTR genotypes. The following sections present the currently available data on this compound and a framework for its comparison with other established CFTR modulators.

Introduction to this compound

This compound has been identified as a CFTR modulator with a reported half-maximal effective concentration (EC50) of 20.1 nM in human bronchial epithelial cells[1]. This indicates its potency as a modulator of CFTR protein function. However, detailed public information regarding its specific mechanism of action—whether it functions as a corrector, a potentiator, or both—and the specific CFTR mutations it targets is not yet available in the public domain.

Due to the limited availability of preclinical and clinical data for this compound, a direct comparative analysis with established CFTR modulators such as those in Trikafta (elexacaftor/tezacaftor/ivacaftor), Symdeko (tezacaftor/ivacaftor), or Kalydeco (ivacaftor) cannot be comprehensively performed at this time. The following sections outline the necessary data points and experimental protocols that would be required for a thorough comparative study.

Framework for Comparative Analysis

A comprehensive comparative study of this compound would necessitate the following data and experimental details, which are currently unavailable in public sources.

Data Presentation: Comparative Efficacy of CFTR Modulators

Quantitative data would be summarized in tables to facilitate a clear comparison of this compound with other CFTR modulators across different genotypes.

Table 1: In Vitro Efficacy of this compound vs. Other CFTR Modulators on F508del Homozygous Genotype

Parameter This compound Elexacaftor/Tezacaftor/Ivacaftor Lumacaftor/Ivacaftor Tezacaftor/Ivacaftor
CFTR Protein Trafficking (% of Wild-Type) Data not availableReported valuesReported valuesReported values
Chloride Transport (% of Wild-Type) Data not availableReported valuesReported valuesReported values
EC50 for CFTR Correction (nM) Data not availableReported valuesReported valuesReported values
EC50 for CFTR Potentiation (nM) Data not availableReported valuesReported valuesReported values

Table 2: Clinical Efficacy of this compound vs. Other CFTR Modulators in Patients with at Least One F508del Allele

Outcome Measure This compound Elexacaftor/Tezacaftor/Ivacaftor Tezacaftor/Ivacaftor
Mean Absolute Change in ppFEV1 Data not availableReported valuesReported values
Mean Change in Sweat Chloride (mmol/L) Data not availableReported valuesReported values
Change in CFQ-R Respiratory Domain Score Data not availableReported valuesReported values
Rate of Pulmonary Exacerbations Data not availableReported valuesReported values
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. For a comparative study of this compound, the following experimental protocols would be essential.

1. In Vitro Assays for CFTR Function

  • Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation would be cultured at an air-liquid interface to achieve differentiation.

  • Ussing Chamber Assay: Differentiated HBE cells would be mounted in an Ussing chamber. Short-circuit current (Isc) measurements would be performed to assess CFTR-mediated chloride transport. The protocol would involve the sequential addition of a sodium channel blocker (e.g., amiloride), a CFTR activator (e.g., forskolin), and the CFTR modulator being tested (this compound or comparators) at varying concentrations to determine the EC50.

  • Western Blotting for CFTR Maturation: To assess the corrective properties of this compound, HBE cells would be treated with the compound for a specified duration (e.g., 24-48 hours). Cell lysates would be subjected to SDS-PAGE and Western blotting using antibodies specific to different forms of the CFTR protein (immature core-glycosylated band B and mature complex-glycosylated band C). The ratio of band C to band B would be quantified to determine the extent of CFTR maturation.

2. Clinical Trial Protocol

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial in cystic fibrosis patients with specific CFTR genotypes (e.g., homozygous for F508del, heterozygous for F508del with a minimal function mutation).

  • Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including age, baseline percent predicted forced expiratory volume in 1 second (ppFEV1), and specific CFTR mutations.

  • Endpoints:

    • Primary: Mean absolute change in ppFEV1 from baseline to a specified time point (e.g., 24 weeks).

    • Secondary: Mean change in sweat chloride concentration, change in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score, and the annualized rate of pulmonary exacerbations.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (including liver function tests), and vital signs throughout the study.

Visualizations of CFTR Modulator Mechanisms

To illustrate the mechanisms of action of CFTR modulators, the following diagrams are provided as examples of what could be generated for this compound once its mechanism is elucidated.

CFTR_Modulator_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Modulators CFTR Modulators ER Misfolded CFTR (e.g., F508del) Golgi Processing & Maturation ER->Golgi Trafficking Membrane Functional CFTR Channel Golgi->Membrane Insertion Corrector Corrector (e.g., Elexacaftor, Tezacaftor) Corrector->ER Aids Folding & Trafficking Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Membrane Increases Channel Opening

Caption: General mechanism of action for CFTR correctors and potentiators.

Experimental_Workflow_Ussing_Chamber start Culture HBE Cells at Air-Liquid Interface mount Mount Differentiated Cells in Ussing Chamber start->mount stabilize Stabilize Baseline Isc mount->stabilize amiloride Add Amiloride (ENaC Blocker) stabilize->amiloride forskolin Add Forskolin (CFTR Activator) amiloride->forskolin modulator Add CFTR Modulator (e.g., this compound) forskolin->modulator record Record Change in Isc modulator->record end Analyze Data (EC50) record->end

Caption: Experimental workflow for Ussing chamber analysis of CFTR function.

Conclusion

While this compound shows promise as a potent CFTR modulator based on its EC50 value, a comprehensive comparative analysis requires the public availability of detailed preclinical and clinical data. This guide provides a framework for how such a comparison would be structured and highlights the specific data needed to evaluate the therapeutic potential of this compound in the context of existing CFTR modulator therapies. As more information becomes available, this guide can be updated to provide a thorough and objective comparison for the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of Riselcaftor: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Riselcaftor, a novel compound likely utilized in cystic fibrosis research, based on best practices for analogous cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The following precautionary measures, derived from safety data sheets of similar compounds, should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: Wear a lab coat or impervious clothing.

  • Respiratory Protection: Use a suitable respirator, especially when handling the compound in powdered form, to avoid inhalation of dust. Work in a well-ventilated area or under a chemical fume hood.

General Handling:

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound.

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not publicly available, the following table summarizes key properties of similar CFTR modulators to provide a contextual reference for researchers.

PropertyElexacaftorIvacaftorTezacaftor
Molecular Formula C₂₆H₃₄F₃N₇O₄SC₂₄H₂₈N₂O₃[1]C₂₆H₂₇F₃N₂O₆
Molecular Weight 597.65 g/mol 392.49 g/mol 516.61 g/mol [2]
CAS Number 2216712-66-0[3][4]873054-44-5[5]1152311-62-0

Step-by-Step Disposal Procedure for this compound

The primary recommended method for the disposal of chemical waste like this compound is through a licensed chemical destruction facility or a hazardous material disposal company. Discharging this compound into sewer systems is not advised.

1. Segregation and Containerization:

  • Isolate this compound waste from other laboratory waste streams.

  • Collect the waste in a designated, clearly labeled, and sealed container.

  • The container should be appropriate for hazardous chemical waste and clearly marked with the chemical name and any relevant hazard symbols.

2. On-Site Inactivation (for small quantities, if permissible):

  • If small amounts of this compound need to be disposed of and a take-back program is unavailable, it can be rendered less hazardous before disposal.

  • Mix the leftover compound with an inert material such as kitty litter, sand, or coffee grounds.

  • Place the mixture in a sealable plastic bag or container to prevent leakage.

3. Final Disposal:

  • Preferred Method: Arrange for pickup by a licensed hazardous waste disposal service.

  • Alternative for Inactivated Waste: The sealed container with the inactivated this compound mixture can be disposed of in the regular trash, ensuring it is not accessible to children or pets.

  • Empty Containers: Before disposing of the original container, ensure all personal and prescription information is removed to protect privacy.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: For powdered spills, cover with a plastic sheet to minimize dust.

  • Collection: Use spark-proof tools to mechanically collect the spilled material.

  • Packaging: Place the collected material into a suitable, sealed container for disposal as hazardous waste.

  • Decontamination: Thoroughly clean the contaminated surface after the material has been collected.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Riselcaftor_Disposal_Workflow cluster_start Start cluster_decision Disposal Options cluster_professional_disposal Professional Disposal cluster_on_site_disposal On-Site Management start This compound Waste Generated decision Drug Take-Back Program Available? start->decision take_back Utilize Take-Back Program / Licensed Waste Handler decision->take_back Yes inactivate Inactivate with Inert Material (e.g., kitty litter) decision->inactivate No seal Seal in a Labeled Container inactivate->seal trash Dispose in Secure Trash seal->trash

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Riselcaftor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Riselcaftor was found during the information gathering process. The following guidance is based on the best practices for handling potent pharmaceutical compounds in a research laboratory setting and should be supplemented by a compound-specific risk assessment before any handling occurs. This compound is identified as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator intended for research purposes. As with any potent research compound, caution and strict adherence to safety protocols are paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical for minimizing exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Medium-Risk Activities (e.g., preparing dilute solutions, weighing small quantities in a containment enclosure)- Disposable lab coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator, or as determined by risk assessment)
High-Risk Activities (e.g., handling powders, weighing larger quantities, procedures with a high likelihood of aerosol generation)- Disposable, low-permeability coveralls or gown- Face shield worn over chemical splash goggles- Double-gloving with nitrile gloves, with the outer pair changed frequently- Powered Air-Purifying Respirator (PAPR) with appropriate cartridges

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following procedural steps provide a direct guide for laboratory personnel.

Preparation and Pre-Handling
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a containment glove box.

  • Risk Assessment: Before beginning any new procedure, perform a thorough risk assessment to identify potential hazards and ensure appropriate control measures are in place.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the designated handling area before introducing the compound.

  • Donning PPE: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.

Compound Handling
  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, employ techniques that minimize dust generation, such as gentle scooping within a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible during the process.

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]

Post-Handling and Decontamination
  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and compatible waste containers for the collection of this compound waste.

  • Disposal Protocol: All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds.[3][4][5] Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal prep_area 1. Designate Handling Area risk_assess 2. Conduct Risk Assessment prep_area->risk_assess gather_materials 3. Assemble All Materials risk_assess->gather_materials don_ppe 4. Don Appropriate PPE gather_materials->don_ppe weigh_compound 5. Weigh/Aliquot Compound in Containment don_ppe->weigh_compound prepare_solution 6. Prepare Solution weigh_compound->prepare_solution spill_management Spill Management weigh_compound->spill_management decontaminate 7. Decontaminate Surfaces & Equipment prepare_solution->decontaminate prepare_solution->spill_management doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Personal Hygiene doff_ppe->wash_hands dispose_waste 10. Dispose of Hazardous Waste wash_hands->dispose_waste spill_management->decontaminate After Cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.